Candesartan
Description
This compound is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension. It is available as a prodrug in the form of [this compound cilexetil].
This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.
This compound is an angiotensin II receptor blocker used widely in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
This compound is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. This compound selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 27 investigational indications.
a nonpeptide angiotensin II receptor antagonist
See also: this compound Cilexetil (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022725 | |
| Record name | Candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.71e-03 g/L | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from ethyl acetate + methanol | |
CAS No. |
139481-59-7 | |
| Record name | Candesartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candesartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | candesartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANDESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8Q36MD2XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CANDESARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-185 °C | |
| Record name | CANDESARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Candesartan cilexetil prodrug conversion to active form
An in-depth technical guide on the bioconversion of the prodrug candesartan cilexetil into its pharmacologically active form, this compound, is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound cilexetil is an inactive ester prodrug that is administered orally. Its therapeutic efficacy as an angiotensin II receptor antagonist is entirely dependent on its rapid and complete bioconversion to the active moiety, this compound, during absorption from the gastrointestinal tract. This guide details the mechanism of this conversion, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the key processes.
Mechanism of Prodrug Conversion
The conversion of this compound cilexetil to this compound is an enzymatic hydrolysis reaction. The ester linkage in the cilexetil group is cleaved, releasing the active carboxylic acid form, this compound, and two inactive byproducts, cyclohexyl carbonate and ethanol. This process is primarily mediated by esterase enzymes present in the intestinal wall and, to a lesser extent, in the liver.
The chemical transformation is as follows: this compound cilexetil → this compound + Cyclohexyl carbonate + Ethanol
Quantitative Pharmacokinetic Data
The efficiency of the prodrug conversion is reflected in the pharmacokinetic parameters of this compound following oral administration of this compound cilexetil.
| Parameter | Description | Value |
| Bioavailability | The absolute bioavailability of this compound following administration of this compound cilexetil tablets. | Approximately 15% |
| Tmax (Time to Peak) | The time to reach peak plasma concentration of this compound after oral administration. | 3-4 hours |
| Cmax (Peak Concentration) | The peak plasma concentration of this compound. | Dose-dependent |
| Half-life (t½) | The elimination half-life of this compound. | Approximately 9 hours |
| Protein Binding | The extent to which this compound binds to plasma proteins. | >99% |
Experimental Protocols
In Vitro Conversion Using Human Intestinal Microsomes
This protocol is designed to assess the rate and extent of this compound cilexetil hydrolysis in a system that mimics the intestinal environment.
1. Materials and Reagents:
-
This compound cilexetil
-
This compound (as a reference standard)
-
Human intestinal microsomes (pooled)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
NADPH regenerating system (optional, to assess concurrent metabolic pathways)
2. Procedure:
-
Prepare a stock solution of this compound cilexetil in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a suspension of human intestinal microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding a small volume of the this compound cilexetil stock solution to the microsome suspension. The final concentration of the organic solvent should be minimal (<1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound cilexetil and this compound using a validated HPLC-UV or LC-MS/MS method.
3. Data Analysis:
-
Plot the concentration of this compound formed over time.
-
Calculate the initial rate of formation of this compound.
-
Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the initial concentration of this compound cilexetil.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profile of this compound after oral administration of this compound cilexetil.
1. Animal Model:
-
Sprague-Dawley rats (male, 8-10 weeks old)
2. Dosing and Sample Collection:
-
Fast the animals overnight with free access to water.
-
Administer this compound cilexetil orally via gavage. The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
3. Sample Analysis:
-
Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound and the internal standard.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Visualizations
Caption: Bioconversion pathway of this compound cilexetil.
Preclinical Development of Candesartan Cilexetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, has undergone extensive preclinical evaluation to establish its pharmacological profile, safety, and efficacy. This technical guide provides an in-depth overview of the core preclinical studies that characterized this compound cilexetil, with a focus on its mechanism of action, pharmacokinetics, and toxicology. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound cilexetil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, during absorption from the gastrointestinal tract.[1][2] this compound is a highly selective and insurmountable antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[2][3] Its development was aimed at providing a more potent and longer-acting antihypertensive agent with a favorable safety profile.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1][4] This blockade has several downstream consequences that contribute to its antihypertensive effect:
-
Vasodilation: By preventing angiotensin II-mediated vasoconstriction in vascular smooth muscle, this compound leads to a reduction in total peripheral resistance and a decrease in blood pressure.[1][5]
-
Reduced Aldosterone (B195564) Secretion: Blockade of AT1 receptors in the adrenal gland inhibits angiotensin II-stimulated aldosterone release.[1][5] This leads to decreased sodium and water retention, contributing to a reduction in blood volume and blood pressure.[1]
-
Inhibition of Sympathetic Nervous System Activity: Angiotensin II is known to stimulate the sympathetic nervous system. By blocking this action, this compound can lead to decreased heart rate and cardiac output.[5]
The binding of this compound to the AT1 receptor is characterized as being tight and slowly dissociating, which contributes to its long duration of action.[2][3]
Signaling Pathway
The mechanism of action of this compound within the renin-angiotensin-aldosterone system (RAAS) can be visualized as follows:
Caption: Signaling pathway of the renin-angiotensin-aldosterone system and the site of action for this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound cilexetil have been extensively studied in various preclinical models.
In Vitro Receptor Binding Affinity
Experimental Protocol: Receptor binding assays were performed using membranes prepared from tissues known to express high levels of AT1 receptors, such as rat liver or adrenal cortex. Membranes were incubated with radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-angiotensin II) in the presence of varying concentrations of this compound. The amount of bound radioligand was measured to determine the inhibitory concentration 50% (IC50), which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Data Summary:
| Ligand | Receptor | Tissue Source | IC50 (nM) |
| This compound | AT1 | Rat Liver | 0.63 |
| Losartan | AT1 | Rat Liver | 19 |
| EXP3174 (active metabolite of losartan) | AT1 | Rat Liver | 2.4 |
Data compiled from multiple sources.
In Vivo Antihypertensive Efficacy
Experimental Protocol: The antihypertensive effects of this compound cilexetil were evaluated in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and renal artery-ligated hypertensive rats. This compound cilexetil was administered orally at different doses, and blood pressure was monitored continuously using telemetry or tail-cuff methods. The dose required to produce 50% of the maximal antihypertensive effect (ED50) was determined.
Data Summary:
| Animal Model | Route of Administration | ED50 (mg/kg) |
| Spontaneously Hypertensive Rat (SHR) | Oral | 0.05 - 0.1 |
| Renal Hypertensive Rat (2K1C) | Oral | 0.1 |
Data compiled from multiple sources including[3][6].
Pharmacokinetics
The pharmacokinetic profile of this compound cilexetil was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Bioavailability
This compound cilexetil is a prodrug that is rapidly and completely hydrolyzed to the active moiety, this compound, by esterases in the intestinal wall during absorption.[1][2] The absolute oral bioavailability of this compound from this compound cilexetil is approximately 15%.[4]
Distribution
This compound is highly bound to plasma proteins (>99%).[7] The volume of distribution is relatively small, suggesting limited tissue penetration.
Metabolism and Excretion
This compound undergoes minor metabolism in the liver. The majority of the drug is excreted unchanged in the feces (via biliary excretion) and urine.[8]
Pharmacokinetic Parameters in Preclinical Species
Experimental Protocol: Following oral or intravenous administration of this compound cilexetil or this compound to animals (e.g., rats, dogs), blood samples were collected at various time points. Plasma concentrations of this compound were determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were then calculated from the plasma concentration-time data.
Data Summary:
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | Oral | 1 | 1.5 - 2.5 | 300 - 500 | 1500 - 2500 | 4 - 6 |
| Dog | Oral | 1 | 2 - 4 | 200 - 400 | 2000 - 3500 | 9 - 11 |
Data are approximate values compiled from various preclinical studies and serve as an illustrative example.
Bioanalytical Method Workflow
Caption: General workflow for the bioanalysis of this compound in preclinical plasma samples.
Toxicology
The preclinical safety of this compound cilexetil was evaluated in a comprehensive battery of toxicology studies.
Acute Toxicity
Acute toxicity studies in rodents revealed a high margin of safety.
Data Summary:
| Species | Route | LD50 (mg/kg) |
| Mouse | Oral | > 2000 |
| Rat | Oral | > 2000 |
Data compiled from[9].
Chronic Toxicity
Repeat-dose toxicity studies were conducted in rats and dogs for up to one year. The primary findings were related to the pharmacological action of the drug, including hypertrophy of the juxtaglomerular apparatus in the kidney and atrophy of the adrenal zona glomerulosa.[9] These changes are expected class effects for angiotensin II receptor antagonists.
Genotoxicity and Carcinogenicity
This compound cilexetil was not found to be mutagenic or genotoxic in a standard battery of in vitro and in vivo assays. Long-term carcinogenicity studies in mice and rats showed no evidence of a carcinogenic potential.
Conclusion
The preclinical development of this compound cilexetil successfully characterized it as a potent, selective, and orally active AT1 receptor antagonist with a long duration of action. In vitro studies confirmed its high affinity and insurmountable antagonism at the AT1 receptor. In vivo studies in various animal models of hypertension demonstrated its significant and sustained blood pressure-lowering effects at low doses. The pharmacokinetic profile is characterized by its conversion to the active moiety, this compound, with predictable absorption and elimination. The toxicology program revealed a wide safety margin with no unexpected findings. These comprehensive preclinical data provided a strong foundation for the successful clinical development and eventual approval of this compound cilexetil for the treatment of hypertension and heart failure.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]
- 6. Portico [access.portico.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Animal Models of Hypertension for Candesartan Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core animal models used in the preclinical evaluation of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker. This document details the experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying signaling pathways and experimental workflows to support robust and reproducible research in the field of hypertension.
Introduction
This compound cilexetil is an orally administered prodrug that is rapidly hydrolyzed to its active form, this compound, during absorption from the gastrointestinal tract.[1][2][3][4] this compound effectively treats hypertension by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][5] Preclinical research relies on various animal models of hypertension that mimic different aspects of the human condition to evaluate the efficacy and mechanism of action of antihypertensive drugs like this compound. This guide focuses on three widely used models: the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) renovascular hypertension model, and the Deoxycorticosterone Acetate (DOCA)-salt model of mineralocorticoid hypertension.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effects by antagonizing the RAAS. The diagram below illustrates the key components of this system and the point of intervention for this compound.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension that closely mimics the human condition.[6] These rats spontaneously develop hypertension as they age, making them an ideal model for studying the long-term effects of antihypertensive therapies.
Experimental Protocol
-
Animal Model : Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[7][8]
-
Acclimation : Acclimate animals for at least one week to housing conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.[9]
-
Treatment Administration : this compound cilexetil can be administered through various routes, including oral gavage or mixed in the chow.[7][10] A common dosage for long-term studies is in the range of 1-5 mg/kg/day.[7][11] For example, a 4-month study administered this compound at 3 mg/kg/day in the rat chow.[7]
-
Blood Pressure Monitoring : Measure systolic and diastolic blood pressure at baseline and regular intervals using non-invasive tail-cuff plethysmography.[9][12] For continuous and more accurate measurements, direct blood pressure can be recorded in conscious animals via implanted aortic catheters.[10]
Quantitative Data Summary
| Study Parameter | Control (SHR) | This compound-Treated (SHR) | Normotensive (WKY) | Reference |
| Treatment Duration | - | 4 months | - | [7] |
| This compound Dose | - | 3 mg/kg/day | - | [7] |
| Systolic BP (mmHg) | 198 ± 5 | 145 ± 4 | 132 ± 3 | [7] |
| Left Ventricular Weight / Body Weight (mg/g) | 2.85 ± 0.08 | 2.39 ± 0.05 | 2.21 ± 0.04 | [7] |
| Aortic Weight / Body Weight (mg/g) | 0.45 ± 0.02 | 0.36 ± 0.01 | 0.31 ± 0.01 | [7] |
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
The 2K1C model simulates renovascular hypertension, a form of secondary hypertension caused by renal artery stenosis.[13][14] This model is characterized by an initial increase in plasma renin activity, leading to elevated angiotensin II levels.[14][15]
Experimental Protocol
-
Animal Model : Male Sprague-Dawley or Wistar rats.[9]
-
Hypertension Induction :
-
Anesthetize the rat and expose the left renal artery through a flank incision.[13]
-
Carefully isolate the renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the artery to induce stenosis.[13] The right kidney remains untouched.
-
Close the incision and allow the animal to recover. Hypertension typically develops over several weeks.[14]
-
-
Treatment Administration : After the establishment of hypertension, administer this compound cilexetil orally. Doses in the range of 0.1 to 10 mg/kg have been shown to be effective.[10]
-
Blood Pressure Monitoring : Monitor blood pressure as described for the SHR model.
-
Endpoint Analysis : Assess plasma renin activity, angiotensin II levels, and renal function in addition to cardiovascular parameters.
Quantitative Data Summary
| Study Parameter | Control (2K1C) | This compound-Treated (2K1C) | Reference |
| This compound Dose | - | 1 mg/kg (single oral dose) | [10] |
| Mean Arterial Pressure Reduction (mmHg) | - | ~40 mmHg | [10] |
| This compound Dose | - | 10 mg/kg (single oral dose) | [10] |
| Mean Arterial Pressure Reduction (mmHg) | - | ~60 mmHg | [10] |
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
The DOCA-salt model is a low-renin, volume-dependent model of hypertension.[16][17] It is induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, often in conjunction with unilateral nephrectomy to accelerate the hypertensive process.[16][17][18]
Experimental Protocol
-
Animal Model : Male Wistar rats.[18]
-
Hypertension Induction :
-
Treatment Administration : this compound cilexetil can be administered by oral gavage. For instance, a study administered this compound for 8 weeks after 4 weeks of hypertension induction.[18]
-
Blood Pressure Monitoring : Monitor blood pressure as previously described.
-
Endpoint Analysis : Evaluate cardiac hypertrophy, fibrosis, and coronary vascular resistance.[18]
Quantitative Data Summary
| Study Parameter | Sham-Operated | DOCA-Salt Control | DOCA-Salt + this compound | Reference |
| Treatment Duration | - | - | 8 weeks | [18] |
| Systolic BP (mmHg) | 134 ± 3 | 218 ± 8 | 211 ± 9 | [18] |
| Left Ventricular Weight (mg) | 734 ± 21 | 1018 ± 45 | 871 ± 38 | [18] |
| Minimal Coronary Vascular Resistance (mmHg/ml/min/g) | 0.074 ± 0.006 | 0.117 ± 0.006 | 0.092 ± 0.009 | [18] |
Note: In this specific DOCA-salt study, this compound did not significantly lower blood pressure but did reduce cardiac hypertrophy and coronary vascular resistance, suggesting a blood pressure-independent effect on cardiac remodeling in this model.[18]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of hypertension.
Conclusion
The Spontaneously Hypertensive Rat, 2K1C, and DOCA-salt models are invaluable tools in the preclinical investigation of this compound. Each model offers unique insights into the drug's efficacy and mechanism of action across different etiological pathways of hypertension. The SHR model is ideal for studying genetic or essential hypertension, the 2K1C model for renovascular hypertension, and the DOCA-salt model for volume-dependent, low-renin hypertension. By employing these well-characterized models and following standardized protocols, researchers can generate reliable and translatable data to further elucidate the therapeutic potential of this compound and other antihypertensive agents.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]
- 3. This compound cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic modeling of this compound to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term treatment with this compound on hemodynamics and organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an angiotensin II receptor type I blocker, on atrial remodeling in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Persistent effect of treatment with this compound cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 15. ijpbs.com [ijpbs.com]
- 16. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Unveiling Novel Therapeutic Avenues: An In-depth Technical Guide to the Pleiotropic Targets of Candesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan, an angiotensin II receptor blocker (ARB), is a well-established therapeutic agent for hypertension and heart failure. Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 receptor (AT1R), thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, a growing body of evidence suggests that the therapeutic utility of this compound extends beyond its antihypertensive effects. Emerging research has identified several novel, "off-target" or pleiotropic effects that position this compound as a promising candidate for repositioning in a variety of disease contexts, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases. This technical guide provides a comprehensive overview of these novel therapeutic targets, detailing the underlying molecular mechanisms, experimental evidence, and methodologies for their investigation.
AT1R-Independent Anti-inflammatory Effects
A significant area of investigation into this compound's novel activities is its ability to exert anti-inflammatory effects independent of AT1R blockade. This suggests a direct modulatory role in inflammatory signaling cascades.
Modulation of the TLR4/NF-κB Signaling Pathway
One of the key mechanisms underlying this compound's AT1R-independent anti-inflammatory effects is its interference with the Toll-like receptor 4 (TLR4) signaling pathway, a critical mediator of innate immunity and inflammation. In microglia, the resident immune cells of the central nervous system, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] This is achieved by downregulating the expression of TLR4 and inhibiting the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway.[3][4] Specifically, this compound has been observed to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] This inhibitory effect on the TLR4/NF-κB axis contributes to a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][2][3]
Direct Antioxidant Properties
Beyond its modulation of specific signaling pathways, this compound has been shown to possess direct antioxidant properties. Studies have demonstrated its ability to reduce the generation of reactive oxygen species (ROS) induced by pro-inflammatory stimuli like TNF-α and the pro-oxidant hydrogen peroxide.[5] This effect is observed even in cells lacking AT1R, further supporting an independent mechanism of action.[5]
Quantitative Data on Anti-inflammatory Effects
| Parameter | Cell Type | Treatment | Effect | Reference |
| M1 Marker (iNOS) mRNA Expression | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [2] |
| M2 Marker (CD206) mRNA Expression | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant increase vs. LPS + IFN-γ alone | [2] |
| TNF-α Release | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [1] |
| IL-6 Release | BV2 microglia | LPS + IFN-γ + this compound (1 µM) | Significant decrease vs. LPS + IFN-γ alone | [1] |
| TGF-β Expression | Human Kidney Cells | TNF-α + this compound (10⁻⁵ M) | Significant reduction in TNF-α-induced expression | [5] |
| IL-6 Expression | Human Kidney Cells | TNF-α + this compound (10⁻⁵ M) | Significant reduction in TNF-α-induced expression | [5] |
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism
Several studies have identified this compound as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. This activity is thought to contribute to some of this compound's beneficial effects beyond blood pressure control.
Mechanism of PPAR-γ Activation
This compound, along with other sartans, has been shown to directly bind to and activate PPAR-γ.[6] In vitro studies have demonstrated that this compound can serve as a bona fide PPAR-γ ligand, with EC50 values in the low micromolar range.[6] However, the in-cell agonism appears to be weaker compared to dedicated PPAR-γ agonists like rosiglitazone.[6] The activation of PPAR-γ by this compound is believed to contribute to its anti-inflammatory and neuroprotective effects.[7]
Quantitative Data on PPAR-γ Agonism
| Drug | EC50 (in vitro ligand binding) | Reference |
| This compound | 3 - 5 µmol/l | [6] |
| Telmisartan | 3 - 5 µmol/l | [6] |
| Irbesartan | 3 - 5 µmol/l | [6] |
| Losartan | 3 - 5 µmol/l | [6] |
Note: While this compound shows in vitro ligand binding, its in-cell agonism is reported to be less potent than telmisartan.[6] Some studies have not observed significant PPAR-γ activation by this compound in certain cell types, suggesting cell-specific effects.[8][9][10]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various experimental models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease.[7][11][12] These effects are attributed to a combination of its AT1R-blocking activity and its novel, independent mechanisms.
Modulation of CREB Signaling
One of the key pathways implicated in this compound's neuroprotective effects is the cAMP response element-binding protein (CREB) signaling cascade. CREB is a transcription factor that plays a critical role in neuronal survival, synaptic plasticity, and memory formation. Studies have shown that this compound can stimulate the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and upregulate the phosphorylation of CREB.[13] This activation of the CREB/BDNF pathway is associated with improved neuronal survival and functional recovery in models of neurodegeneration.[13]
Attenuation of Glutamate Excitotoxicity
This compound has been shown to protect neurons from glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative diseases. While the precise mechanism is still under investigation, it is thought to involve the modulation of inflammatory and apoptotic pathways triggered by excessive glutamate receptor activation.
Quantitative Data on Neuroprotective Effects
| Parameter | Model | Treatment | Effect | Reference |
| pS133-CREB levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 5.17-fold increase vs. 3NP group | [13] |
| p65 NF-κB levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 44.71% decrease vs. 3NP group | [13] |
| IL-1β levels | 3-Nitropropionic acid-induced Huntington's disease model (rats) | This compound (5 mg/kg) | 54.98% decrease vs. 3NP group | [13] |
Modulation of Intracellular Calcium Homeostasis and TMEM16A Channels
Recent studies have uncovered novel roles for this compound in regulating intracellular calcium (Ca²⁺) signaling and the activity of the TMEM16A calcium-activated chloride channel.
Regulation of Intracellular Calcium
This compound has been shown to attenuate intracellular Ca²⁺ overload induced by metabolic stress (e.g., high palmitic acid).[14][15] This effect is mediated by the inhibition of store-operated Ca²⁺ entry (SOCE) and is associated with the downregulation of key SOCE proteins like ORAI1 and STIM1.[16] By normalizing intracellular Ca²⁺ homeostasis, this compound can improve insulin (B600854) signaling and alleviate metabolic dysfunction.[14][15]
Inhibition of TMEM16A Channels
Preliminary evidence suggests that this compound may act as an inhibitor of the TMEM16A calcium-activated chloride channel. While a specific IC50 value for this compound is not yet well-established in the literature, other known TMEM16A inhibitors have IC50 values in the low micromolar range.[17] Further research is needed to fully characterize the interaction between this compound and TMEM16A and its potential therapeutic implications.
Experimental Protocols
Western Blot Analysis of Microglia Polarization Markers
This protocol is adapted from studies investigating the effect of this compound on microglia activation.[2][3]
-
Cell Culture and Treatment: Culture BV2 microglial cells in DMEM supplemented with 10% FBS. Stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound (1 µM) for 24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature. Incubate with primary antibodies (e.g., anti-iNOS for M1, anti-CD206 for M2, anti-p-p65, anti-p-IκBα, anti-TLR4, and anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
PPAR-γ Transactivation Assay
This protocol is a general method for assessing PPAR-γ activation and can be adapted for testing this compound.
-
Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with a PPAR-γ expression vector, a luciferase reporter vector under the control of a PPAR-responsive element (PPRE), and a Renilla luciferase control vector.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control for 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 value for this compound.
Glutamate-Induced Excitotoxicity Assay in Neuronal Cultures
This protocol is a standard method to assess neuroprotection against glutamate-induced cell death.
-
Neuronal Culture: Culture primary cortical neurons on poly-D-lysine coated plates.
-
Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Glutamate Exposure: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.
-
Cell Viability Assessment: Quantify neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a viability dye (e.g., calcein-AM and ethidium (B1194527) homodimer-1).
-
Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect of this compound.
Conclusion
The expanding research into the novel therapeutic targets of this compound is revealing a pharmacological profile far more complex than initially understood. Its ability to modulate inflammation through AT1R-independent mechanisms, act as a partial PPAR-γ agonist, and exert neuroprotective effects highlights its potential for repositioning in a range of diseases. Furthermore, its emerging role in regulating intracellular calcium homeostasis and potentially inhibiting TMEM16A channels opens up new avenues for therapeutic intervention. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the pleiotropic potential of this versatile therapeutic agent. Continued investigation into these novel targets will undoubtedly pave the way for innovative treatment strategies for a multitude of challenging diseases.
References
- 1. This compound modulates microglia activation and polarization via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound modulates microglia activation and polarization via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS-induced expression increase of toll-like receptor 4 and downstream inflammatory factors likely via angiotensin II type 1 receptor independent pathway in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an angiotensin II AT₁-receptor blocker and PPAR-γ agonist, reduces lesion volume and improves motor and memory function after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound does not activate PPAR(γ) and its target genes in early gestation trophoblasts - MDC Repository [edoc.mdc-berlin.de]
- 11. Neurological protection provided by this compound: reviewing the latest study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective action of this compound is related to interference with the early stages of 6-hydroxydopamine-induced dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of this compound in 3-nitropropionic acid-induced Huntington’s disease: modulation of angiotensin and CREB/BDNF/PGC1-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an angiotensin-II receptor blocker, ameliorates insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an angiotensin-II receptor blocker, ameliorates insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]
Candesartan's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the pharmacological effects of Candesartan on the renin-angiotensin system (RAS). It details the drug's mechanism of action, presents quantitative data on its biochemical and physiological effects, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action
This compound is a potent and highly selective angiotensin II receptor blocker (ARB).[1][2] It is administered as the prodrug, this compound cilexetil, which undergoes rapid hydrolysis to its active form, this compound, during absorption from the gastrointestinal tract.[1][3]
The primary pharmacological action of this compound is the competitive and insurmountable blockade of the angiotensin II type 1 (AT1) receptor.[2][4][5] The AT1 receptor mediates the majority of the known pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[2][6] By binding to the AT1 receptor with high affinity, this compound prevents angiotensin II from exerting these effects, leading to vasodilation, reduced peripheral resistance, and a consequent lowering of blood pressure.[2][3] Notably, this compound exhibits a binding affinity for the AT1 receptor that is over 10,000-fold higher than its affinity for the AT2 receptor.[1][7]
Quantitative Data on this compound's Effects
The efficacy of this compound is supported by extensive quantitative data from both in vitro and in vivo studies.
Table 1: Comparative Binding Affinities for the AT1 Receptor
| Compound | pKi (mean ± SD) | Ki (nM) - Approximate | Reference |
| This compound | 8.61 ± 0.21 | ~0.25 | [8][9] |
| Telmisartan | 8.19 ± 0.04 | ~0.65 | [8][9] |
| Valsartan | 7.65 ± 0.12 | ~2.24 | [8][9] |
| Losartan | 7.17 ± 0.07 | ~6.76 | [8][9] |
pKi is the negative logarithm of the inhibitory constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.
Table 2: Effects of this compound on Blood Pressure and RAS Components in Hypertensive Patients
| Parameter | Dosage | Change from Baseline/Placebo | Study Population | Reference |
| Mean Arterial Pressure | 16 mg once daily for 6 weeks | -8 mmHg reduction compared to placebo | 22 patients with essential hypertension | [10] |
| Systolic Blood Pressure | 2-32 mg once daily for 8 weeks | -8.9 to -12.6 mmHg reduction | 365 adult patients with hypertension | [11] |
| Diastolic Blood Pressure | 8 mg | -8.9 mmHg reduction | Hypertensive patients | [12] |
| Plasma Renin Activity | 4-32 mg | Dose-related increase | Healthy volunteers | [13] |
| Plasma Angiotensin II | 16 mg once daily for 6 weeks | Increased | 22 patients with essential hypertension | [10] |
| Plasma Aldosterone | 16 mg once daily for 6 weeks | Significantly reduced | 22 patients with essential hypertension | [10] |
| Plasma Aldosterone | Single dose | Significant decrease at 4 hours post-dose | Healthy volunteers | [13] |
Detailed Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the AT1 receptor.
1. Membrane Preparation:
-
Human AT1 receptors are transiently expressed in a suitable cell line (e.g., COS-7 or HEK293 cells).[8][9]
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[14]
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[14][15]
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.[15] The concentration is typically near its dissociation constant (Kd).
-
In a 96-well plate, the membrane preparation is incubated with the radioligand and varying concentrations of unlabeled this compound (competitor).[14][15]
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 antagonist like Angiotensin II) are included.[15]
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[14][15]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
The radioactivity retained on the filters is measured using a scintillation counter.[15]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[15][16]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Measurement of Plasma Renin Activity (PRA)
This protocol measures the enzymatic activity of renin in plasma.
1. Sample Collection and Handling:
-
Blood is drawn from a seated or ambulatory patient into a chilled lavender-top (EDTA) tube.[17][18]
-
The tube is immediately placed in an ice-water bath.[17]
-
The sample is centrifuged in a refrigerated centrifuge to separate the plasma.[17]
-
The plasma is promptly aliquoted into a plastic vial and frozen until the assay is performed.[17]
2. Angiotensin I Generation:
-
The plasma sample is incubated at 37°C for a specific period (e.g., 1 hour) in a buffer that optimizes the pH for renin activity (pH 5.5-6.0).[17]
-
During this incubation, renin in the plasma cleaves its endogenous substrate, angiotensinogen, to produce angiotensin I.[17][18]
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (e.g., EDTA, dimercaprol) are present in the collection tube and buffer to prevent the degradation of angiotensin I.[17]
3. Quantification of Angiotensin I:
-
The amount of angiotensin I generated is quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]
4. Calculation of PRA:
-
PRA is expressed as the rate of angiotensin I generation over time, typically in nanograms per milliliter per hour (ng/mL/h).[17]
Visualizations of Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin System and the site of action of this compound.
Caption: Negative feedback loop in the RAS resulting from this compound blockade.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound cilexetil in hypertension: effects of six weeks' treatment on haemodynamics, baroreceptor sensitivity and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. An overview of this compound in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 18. labcorp.com [labcorp.com]
- 19. Plasma renin activity - Wikipedia [en.wikipedia.org]
Unlocking New Therapeutic Avenues: An In-depth Exploration of Candesartan's Off-Label Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Candesartan, an angiotensin II type 1 (AT1) receptor blocker, is a well-established therapeutic agent for hypertension and heart failure.[1] Beyond its approved indications, a growing body of preclinical and clinical evidence has illuminated a spectrum of off-label applications for this versatile molecule. This technical guide provides a comprehensive overview of the scientific rationale, clinical data, and mechanistic underpinnings of this compound's use in migraine prophylaxis, diabetic retinopathy, prevention of atrial fibrillation, and non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence and potential future directions for this promising therapeutic agent.
Migraine Prophylaxis
Clinical Efficacy
Recent clinical trials have demonstrated the efficacy of this compound in the prophylactic treatment of episodic migraine.[2][3] A phase 2, randomized, triple-blind, placebo-controlled trial found that 16 mg of this compound administered daily for 12 weeks significantly reduced the mean number of migraine days compared to placebo.[3][4]
| Parameter | This compound (16 mg/day) | Placebo | p-value | Reference |
| Mean Reduction in Migraine Days (Weeks 9-12) | 2.04 | 0.82 | <0.0001 | [3][4] |
| Adverse Events (Dizziness) | 30% | 13% | - | [3][4] |
Table 1: Summary of Efficacy and Key Safety Data for this compound in Migraine Prophylaxis.
Experimental Protocol: Phase 2 Clinical Trial for Episodic Migraine
A multicenter, randomized, triple-blind, placebo-controlled, parallel-group trial was conducted to evaluate the efficacy and safety of this compound for the preventive treatment of episodic migraine.[4]
-
Participants: Adults aged 18-64 years with a history of 2 to 8 migraine attacks per month.[4]
-
Intervention: Participants were randomly assigned to receive oral this compound 16 mg, this compound 8 mg, or placebo once daily for 12 weeks.[4]
-
Primary Endpoint: The primary outcome was the change in the mean number of migraine days per 4 weeks from baseline to weeks 9-12 of the treatment period.[5]
-
Data Collection: Headache diaries were used to record the frequency, duration, and severity of migraine attacks. Safety and tolerability were assessed through the monitoring of adverse events.[6]
Signaling Pathways and Mechanism of Action
The precise mechanism by which this compound prevents migraines is not fully elucidated but is thought to involve the modulation of the renin-angiotensin system (RAS) within the central nervous system.[7][8] Angiotensin II, a key component of the RAS, has several effects that may be relevant to migraine pathogenesis, including vasoconstriction and increased sympathetic nervous system activity.[8] By blocking the AT1 receptor, this compound may mitigate these effects. There is also speculation that this compound's effects may be linked to the calcitonin gene-related peptide (CGRP) system, a key player in migraine pathophysiology, though the direct interaction is still under investigation.[9][10][11]
Diabetic Retinopathy
Clinical Efficacy
The DIabetic REtinopathy this compound Trials (DIRECT) Programme investigated the role of this compound in preventing the incidence and progression of diabetic retinopathy.[12][13] In patients with type 2 diabetes and mild to moderate retinopathy, this compound treatment was associated with a significant increase in the regression of retinopathy.[12]
| Study | Patient Population | Intervention | Outcome | Hazard Ratio (95% CI) | p-value | Reference |
| DIRECT-Protect 2 | Type 2 Diabetes with mild to moderate retinopathy | This compound (32 mg/day) vs. Placebo | Regression of retinopathy | 1.34 (1.08-1.68) | 0.009 | [12] |
Table 2: Efficacy of this compound in the Regression of Diabetic Retinopathy.
Experimental Protocol: The DIRECT Programme
The DIRECT Programme consisted of three randomized, double-masked, placebo-controlled studies.[14]
-
Participants: Normoalbuminuric, normotensive patients with type 1 diabetes without retinopathy (primary prevention), with non-proliferative retinopathy (secondary prevention), and normoalbuminuric, normotensive or treated hypertensive patients with type 2 diabetes with non-proliferative retinopathy.[14]
-
Intervention: Patients were randomized to receive this compound cilexetil, starting at 16 mg and increasing to 32 mg after one month, or a matching placebo.[14]
-
Primary Endpoint: The primary endpoint was based on a two-step increase (incidence) or a three-step increase (progression) on the Early Treatment of Diabetic Retinopathy Study (ETDRS) scale, assessed by retinal photographs.[14]
-
Assessment: Retinopathy was graded centrally from seven-field stereo photographs.[14]
Signaling Pathways and Mechanism of Action
This compound's protective effects in diabetic retinopathy are multifaceted. Blockade of the AT1 receptor attenuates several pathological processes initiated by high glucose levels. One key mechanism involves the transforming growth factor-beta (TGF-β)/Smad signaling pathway, where this compound has been shown to reduce the expression of TGF-β1, a key mediator of fibrosis and vascular damage in the retina.[15][16] Additionally, this compound may restore the function of glyoxalase-I, an enzyme crucial for detoxifying advanced glycation end products (AGEs), which are implicated in retinal vascular cell damage.[17][18] In experimental models, this compound has also been shown to normalize retinal blood flow and reduce oxidative stress by attenuating the increase in p22phox, a subunit of NADPH oxidase.[2][19]
Prevention of Atrial Fibrillation
Clinical Efficacy
The this compound in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) program provided evidence for the use of this compound in preventing new-onset atrial fibrillation (AF) in patients with symptomatic chronic heart failure (CHF).[12][20]
| Study | Patient Population | Intervention | Outcome | Odds Ratio (95% CI) | p-value | Reference |
| CHARM Program | 6379 patients with symptomatic CHF without baseline AF | This compound (target dose 32 mg/day) vs. Placebo | Incidence of new-onset AF | 0.812 (0.662-0.998) | 0.048 | [20] |
Table 3: Efficacy of this compound in the Prevention of New-Onset Atrial Fibrillation.
Experimental Protocol: The CHARM Program
The CHARM program was a series of randomized, double-blind, placebo-controlled trials.[20][21]
-
Participants: 7601 patients with symptomatic CHF with either reduced or preserved left ventricular systolic function.[20]
-
Intervention: Patients were randomized to receive this compound (with a target dose of 32 mg once daily) or placebo, in addition to standard heart failure therapy.[20]
-
Primary Outcome: The primary outcomes were cardiovascular death or CHF hospitalization and all-cause mortality. The incidence of new AF was a prespecified secondary outcome.[20]
-
Follow-up: The median follow-up period was 37.7 months.[20]
Signaling Pathways and Mechanism of Action
The mechanism by which this compound prevents AF is likely related to its ability to attenuate atrial structural and electrical remodeling.[22][23] Angiotensin II is known to promote atrial fibrosis and inflammation, which are key substrates for the development and maintenance of AF. By blocking the AT1 receptor, this compound may inhibit these processes. A sub-study of the CAPRAF trial suggested that this compound reduces the atrial fibrillatory rate, particularly in patients with a high baseline rate, which may contribute to its anti-arrhythmic effect.[22][23]
Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical Evidence
Preclinical studies suggest a potential therapeutic role for this compound in NAFLD. In a study using KKAy obese mice with type 2 diabetes, this compound treatment was associated with reduced liver weight and hepatic lipid droplets.[24]
| Animal Model | Intervention | Key Findings | Reference |
| KKAy Obese Mice | This compound (10 mg/kg/day) vs. Placebo | - Significantly lower liver weights- Reduced lipid droplets in hepatic cells- Significantly higher circulating adiponectin levels and hepatic adiponectin mRNA expression | [24] |
Table 4: Preclinical Evidence for this compound in NAFLD.
Experimental Protocol: Preclinical NAFLD Study
-
Animal Model: KKAy obese mice with type 2 diabetes mellitus were used as a model for NAFLD.[24]
-
Intervention: Mice were randomly assigned to receive either this compound at a once-daily dose of 10 mg/kg or a placebo for 7 days.[24]
-
Outcome Measures: The study evaluated differences in liver weight, histological changes in hepatic lipid infiltration, serum adiponectin concentrations, and hepatic adiponectin mRNA levels between the two groups.[24]
Signaling Pathways and Mechanism of Action
The renin-angiotensin system is implicated in the pathogenesis of NAFLD through its role in insulin (B600854) resistance, inflammation, and fibrosis.[25][26] this compound's potential benefits in NAFLD are thought to stem from its ability to improve insulin signaling and reduce inflammation and fibrosis by blocking the AT1 receptor.[25] The observed increase in adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties, suggests a potential mechanism by which this compound may alleviate NAFLD.[24]
The Role of PPAR-γ Activation
There is some evidence to suggest that this compound may exert some of its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose metabolism and inflammation.[27][28][29] Some studies have shown that this compound can act as a PPAR-γ agonist, which may contribute to its neuroprotective and metabolic benefits.[27][28][29] However, other studies have not found a significant effect of this compound on PPAR-γ activation or its target genes in certain cell types.[30] This discrepancy warrants further investigation to clarify the role of PPAR-γ in the off-label effects of this compound.
Conclusion
This compound demonstrates significant promise in a range of off-label applications, supported by a growing body of clinical and preclinical evidence. Its well-established safety profile and the mechanistic insights into its action in these diverse conditions make it a compelling candidate for further investigation and potential therapeutic expansion. The data presented in this guide underscore the importance of continued research to fully elucidate the signaling pathways involved and to optimize the clinical use of this compound in these emerging indications. Further large-scale clinical trials are warranted to confirm these findings and to establish definitive treatment guidelines.
References
- 1. This compound (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound cuts monthly migraine days in phase 2 trial | epocrates [epocrates.com]
- 4. This compound versus placebo for migraine prevention in patients with episodic migraine: a randomised, triple-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Shows Promise in Preventing Episodic Migraine [medscape.com]
- 6. torbayandsouthdevon.nhs.uk [torbayandsouthdevon.nhs.uk]
- 7. Current Prophylactic Medications for Migraine and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound may prevent migraines [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The interaction of calcitonin gene-related peptide with angiotensin II on blood pressure and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atrial fibrillation and risk of clinical events in chronic heart failure with and without left ventricular systolic dysfunction: results from the this compound in Heart failure-Assessment of Reduction in Mortality and morbidity (CHARM) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for Treatment of Migraine Headache: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound, an angiotensin II type 1 receptor blocker, on diabetic nephropathy in KK/Ta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THE ROLE OF TGF-β1 IN THE DEVELOPMENT OF DIABETIC NEPHROPATHY EXPERIMENTALLY INDUCED BY STREPTOZOTOCIN AND THE NEPHROPROTECTIVE EFFECTS OF this compound | Journal of Morphological Sciences [jms.mk]
- 17. This compound Attenuates Diabetic Retinal Vascular Pathology by Restoring Glyoxalase-I Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates diabetic retinal vascular pathology by restoring glyoxalase-I function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. Prevention of atrial fibrillation in patients with symptomatic chronic heart failure by this compound in the this compound in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Fibrillatory rate response to this compound in persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Angiotensin-II receptor antagonist alleviates non-alcoholic fatty liver in KKAy obese mice with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Prevention of atrial fibrillation in patients with... [experts.mcmaster.ca]
- 26. Angiotensin receptor blockers in the treatment of NASH/NAFLD: could they be a first-class option? [pubmed.ncbi.nlm.nih.gov]
- 27. This compound, an Angiotensin II AT1-Receptor Blocker and PPAR-γ Agonist, Reduces Lesion Volume and Improves Motor and Memory Function After Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 29. This compound, an angiotensin II AT₁-receptor blocker and PPAR-γ agonist, reduces lesion volume and improves motor and memory function after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Candesartan in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, ensuring high throughput for pharmacokinetic and bioequivalence studies. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound-d4, ensures accuracy and precision. This method has been validated following FDA guidelines and is suitable for therapeutic drug monitoring and clinical research.
Introduction
This compound is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used for the treatment of hypertension and heart failure.[1][2] Accurate and reliable measurement of this compound concentrations in plasma is essential for pharmacokinetic profiling, dose-response studies, and bioequivalence trials.[2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
This compound-d4 (internal standard, IS) (purity ≥98%)[3]
-
HPLC-grade methanol (B129727) and acetonitrile[2]
-
Ammonium (B1175870) formate (B1220265) and formic acid (analytical grade)[1][3]
-
Human plasma with K2EDTA as an anticoagulant[2]
-
Deionized water
Instrumentation
-
A UPLC system coupled with a triple quadrupole tandem mass spectrometer.[3]
-
Analytical balance, centrifuges, and calibrated pipettes.[2]
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create calibration curve standards and quality control (QC) samples.[4]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.[5]
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with methanol to the final working concentration.[4]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for sample preparation.[1][2]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound-d4 working solution (internal standard).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 10 minutes.[2]
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow of this compound analysis using protein precipitation.
Liquid Chromatography
-
Column: Betasil C8 (100 x 2.1 mm, 5 µm) or equivalent C18 column.[1][2]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[1][3] A common isocratic mobile phase is methanol:ammonium trifluoroacetate (B77799) buffer with formic acid (60:40 v/v).[1]
-
Flow Rate: 0.45 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
Run Time: Approximately 3.3 minutes.[1]
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 441.2 → 263.2.[1]
-
This compound-d4 (IS): m/z 445.0 → 267.1.
-
Method Validation Summary
The method was validated according to the US-FDA guidelines for bioanalytical method validation.[1]
Linearity
The calibration curve was linear over the concentration range of 1.2 ng/mL to 1030 ng/mL for this compound in human plasma.[1] The correlation coefficient (r²) was consistently ≥ 0.999.[1]
| Parameter | Value |
| Concentration Range | 1.2 - 1030 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9996[1] |
| Weighting Factor | 1/x[3] |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.2[1] | ≤ 10.0[3] | ≤ 10.0[3] | 86.70 - 100.6[3] | 94.97 - 107.1[3] |
| LQC | 6[3] | ≤ 10.0[3] | ≤ 10.0[3] | 86.70 - 108.8[3] | 94.97 - 107.1[3] |
| MQC | 45[3] | ≤ 10.0[3] | ≤ 10.0[3] | 86.70 - 108.8[3] | 94.97 - 107.1[3] |
| HQC | ~800-1000 | ≤ 10.0[3] | ≤ 10.0[3] | 86.70 - 108.8[3] | 94.97 - 107.1[3] |
The acceptance criteria for precision (%CV) is ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ).[1]
Recovery
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| This compound | 101.9[1] | 102.8[1] | 110.6[1] |
| Internal Standard | - | 87[1] | - |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable[1] |
| Bench-Top Stability | 6 hours at room temperature | Stable[1] |
| Auto-sampler Stability | 24 hours at 6°C | Stable[1] |
| Long-Term Stability | 6 days at 2-8°C (stock solution) | Stable[1] |
Stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.[3]
Logical Relationship of Bioanalytical Method Validation
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol ensures rapid sample processing, making it well-suited for studies requiring the analysis of a large number of samples. The use of a deuterated internal standard guarantees high accuracy and precision. This validated method is ideal for supporting pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of this compound.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of this compound from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
Application Note: High-Throughput Analysis of Candesartan Dose-Response in AT1 Receptor-Expressing Cells
Abstract
This application note provides a detailed protocol for determining the dose-response curve of Candesartan, a selective Angiotensin II type 1 (AT1) receptor antagonist. The protocol outlines an in vitro functional assay using a recombinant cell line overexpressing the human AT1 receptor, such as HEK293 or CHO cells. The primary readout is the inhibition of Angiotensin II-induced intracellular calcium mobilization, a key downstream signaling event of AT1 receptor activation. This method is suitable for high-throughput screening and pharmacological characterization of AT1 receptor antagonists.
Introduction
This compound is a potent and selective AT1 receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] Its therapeutic efficacy stems from its ability to block the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and cellular proliferation.[2] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid homeostasis, and the AT1 receptor is the principal mediator of the physiological effects of Ang II.[2]
Upon Ang II binding, the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] These events initiate a cascade of further signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, of which the extracellular signal-regulated kinase (ERK) is a key component.[4] By blocking the initial binding of Ang II, this compound effectively attenuates these downstream signals.
Analyzing the dose-response relationship of this compound is crucial for understanding its potency and mechanism of action. This is typically achieved by measuring its ability to inhibit an Ang II-induced functional response across a range of concentrations. The resulting dose-response curve allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50). This application note details a robust, cell-based fluorescence assay for this purpose.
Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a signaling cascade that is effectively blocked by this compound. The simplified pathway leading to calcium mobilization and ERK activation is depicted below. This compound acts as a competitive antagonist at the AT1 receptor, preventing Angiotensin II from binding and initiating the downstream signaling events.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of this compound's inhibitory effect on Ang II-induced calcium mobilization in HEK293 cells stably expressing the human AT1 receptor (HEK293/AT1).
Materials and Reagents
-
Cells: HEK293/AT1 stable cell line (e.g., GenScript, Cat. No. M00458).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Selection Agent: Puromycin (concentration as per cell line datasheet, e.g., 3 µg/ml).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
This compound (e.g., R&D Systems, Cat. No. 4183)
-
Angiotensin II (human)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HEK293/AT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of puromycin.
-
Trypsinize and seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye. For example, for Fluo-4 AM, prepare a 2X solution in HBSS containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add an equal volume of loading buffer to each well (e.g., 50 µL for a 100 µL final volume).
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Prepare an Angiotensin II stock solution and dilute it in assay buffer to a concentration that will yield a final EC80 response (determined from a prior agonist dose-response experiment; typically around 3-5 nM).
-
Add the diluted this compound solutions to the appropriate wells of the cell plate. Include vehicle-only (for max response) and buffer-only (for min response) controls.
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the EC80 concentration of Angiotensin II to all wells (except the buffer-only controls).
-
Continue to record the fluorescence signal for at least 60-120 seconds post-stimulation to capture the peak calcium response.
-
Data Analysis
-
Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response amplitude.
-
Percentage Inhibition Calculation: Normalize the data relative to the controls:
-
% Inhibition = 100 * (1 - [Response_this compound - Response_Min] / [Response_Max - Response_Min])
-
Response_this compound is the response in the presence of this compound.
-
Response_Max is the response with Ang II and vehicle (0% inhibition).
-
Response_Min is the response with buffer only (100% inhibition).
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the Angiotensin II response.
Data Presentation
The potency of this compound and the agonist used in the assay can be summarized for comparative purposes. The data below are representative values obtained from the literature for in vitro functional and binding assays.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Angiotensin II | Calcium Mobilization | HEK293/AT1 Cells | EC50 | 1.23 nM | [5] |
| Angiotensin II | IP-One Production | HEK293/AT1 Cells | EC50 | 3.53 nM | [5] |
| This compound | Binding Assay | Bovine Adrenal Cortex | IC50 | 1.12 nM | [6] |
| This compound | Binding Assay | Rabbit Aorta | IC50 | 2.86 nM | [6] |
| This compound | Functional Assay | Not specified | IC50 | 0.26 nM | [5] |
| This compound | Aortic Contraction | Rabbit Aorta | ~IC50 | ~0.1 nM | [7] |
Table 1: Pharmacological parameters for Angiotensin II and this compound at the AT1 receptor.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density. Confluent monolayers often yield lower background signals.
-
Ensure proper dye loading; check incubation times and temperatures.
-
Verify AT1 receptor expression and G-protein coupling in the cell line.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and avoid edge effects by not using the outermost wells of the plate.
-
Check for consistency in pipetting volumes.
-
Ensure compounds are fully dissolved and mixed.
-
-
No Dose-Response Curve:
-
Verify the concentration range of this compound is appropriate. The IC50 for this compound is in the low nanomolar to sub-nanomolar range.
-
Confirm the activity of the Angiotensin II stock solution and that it is used at an EC80 concentration.
-
Check for cytotoxicity of the compounds at the highest concentrations used.
-
Conclusion
This application note provides a comprehensive framework for conducting a dose-response analysis of this compound using a cell-based calcium mobilization assay. The described protocol is robust, scalable for high-throughput applications, and allows for the accurate determination of the inhibitory potency (IC50) of this compound and other AT1 receptor antagonists. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation in the fields of pharmacology and drug development.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Angiotensin AT1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. This compound (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Candesartan Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) used in the treatment of hypertension and heart failure.[1][2] It is administered as a prodrug, this compound cilexetil, which is rapidly hydrolyzed to the active form, this compound, during absorption from the gastrointestinal tract.[3][4][5] this compound exerts its therapeutic effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction, aldosterone (B195564) release, and other pressor effects of the renin-angiotensin-aldosterone system (RAAS).[1][2][6] These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in various rodent models of cardiovascular and renal diseases.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound selectively blocks the AT1 receptor, preventing angiotensin II from exerting its physiological effects. This leads to vasodilation, reduced sodium and water retention, and decreased sympathetic nervous system activity, ultimately lowering blood pressure and reducing cardiac workload.[1][6][7]
Figure 1: this compound's mechanism of action within the RAAS pathway.
Rodent Models and Dosing Regimens
The selection of an appropriate rodent model is critical for investigating the efficacy of this compound. Several well-established models are available to study hypertension, cardiac hypertrophy, and diabetic nephropathy.
| Rodent Model | Strain | Method of Induction | This compound Dosage (mg/kg/day) | Administration Route | Study Duration | Key Pathological Features |
| Spontaneously Hypertensive Rat (SHR) [3][8][9] | SHR | Genetic | 1 - 10 | Oral gavage, Drinking water | 2 - 16 weeks | Hypertension, Cardiac hypertrophy |
| Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat [3] | Sprague-Dawley, Wistar | Surgical (renal artery clipping) | 1 - 10 | Oral gavage | 4 - 8 weeks | Renovascular hypertension |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat [3] | Sprague-Dawley | Uninephrectomy + DOCA implantation + High-salt diet | 10 | Oral gavage | 4 weeks | Salt-sensitive hypertension |
| Pressure Overload-Induced Cardiac Hypertrophy [10][11] | Sprague-Dawley, C57BL/6 mice | Aortic banding | 3 | Oral gavage | 5 weeks | Left ventricular hypertrophy, Fibrosis |
| Streptozotocin (STZ)-Induced Diabetic Nephropathy [12] | Wistar, Sprague-Dawley | Single intraperitoneal injection of STZ | 5 | Oral gavage | 8 - 12 weeks | Albuminuria, Glomerulosclerosis |
| db/db Diabetic Mice [13][14] | C57BLKS/J-db/db | Genetic | 1 - 75 | Oral gavage | 4 weeks | Type 2 diabetes, Nephropathy |
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from animal model selection to data analysis.
Figure 2: A generalized experimental workflow for a this compound study in rodents.
Experimental Protocols
Blood Pressure Measurement
Accurate measurement of blood pressure is fundamental in studies evaluating antihypertensive agents. Both non-invasive and invasive methods can be employed.
a) Non-Invasive Method: Tail-Cuff Plethysmography [15][16][17][18]
-
Principle: A cuff is placed around the rodent's tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated.
-
Procedure:
-
Acclimatize the animals to the restraining device and procedure for several days before the actual measurement to minimize stress-induced variations.
-
Place the rodent in a restrainer and position the tail cuff and sensor on the tail.
-
The system automatically inflates and deflates the cuff, recording systolic blood pressure.
-
Take multiple readings for each animal and average them to obtain a reliable measurement.
-
-
Advantages: Non-invasive, allows for repeated measurements in the same animal.
-
Disadvantages: Can be influenced by stress and animal movement, less accurate for diastolic pressure.
b) Invasive Method: Radiotelemetry [15][19]
-
Principle: A telemetric transmitter is surgically implanted to allow for continuous, direct measurement of blood pressure in conscious, freely moving animals.
-
Procedure:
-
Surgically implant the telemetry catheter into the aorta or carotid artery of the anesthetized rodent.
-
Allow the animal to recover from surgery for at least one week.
-
The implanted transmitter continuously records and transmits blood pressure data to a receiver.
-
-
Advantages: Considered the "gold standard" for accuracy, provides continuous data (systolic, diastolic, mean arterial pressure, and heart rate), and allows for the assessment of diurnal variations.[15]
-
Disadvantages: Requires surgery, is more expensive, and may not be suitable for all study designs.
Tissue Harvesting and Histological Analysis
Histopathological examination of target organs such as the heart and kidneys is crucial for assessing the protective effects of this compound against end-organ damage.[20][21][22][23]
-
Procedure:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde to fix the tissues.
-
Carefully dissect and collect the heart and kidneys.
-
Post-fix the tissues in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin (B1166041) embedding.
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition (fibrosis).
-
-
Analysis:
Measurement of Inflammatory Markers
Inflammation plays a significant role in the pathophysiology of hypertension and related organ damage. This compound has been shown to have anti-inflammatory effects.
-
Sample Collection: Collect blood samples via cardiac puncture or from the tail vein at specified time points. Centrifuge the blood to obtain plasma or serum and store at -80°C.
-
Analysis Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in plasma or tissue homogenates.[24][25][26]
-
Quantitative Polymerase Chain Reaction (qPCR): Measure the mRNA expression levels of inflammatory markers in heart and kidney tissues.
-
Immunohistochemistry: Detect the presence and localization of inflammatory cells (e.g., macrophages) and cytokines in tissue sections.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in SHRs
| Treatment Group | Baseline | Week 4 | Week 8 | Week 12 |
| Vehicle | 155 ± 5 | 170 ± 6 | 185 ± 7 | 200 ± 8 |
| This compound (1 mg/kg) | 154 ± 6 | 145 ± 5 | 150 ± 6 | 160 ± 7 |
| This compound (5 mg/kg) | 156 ± 5 | 130 ± 4 | 135 ± 5 | 140 ± 6** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 2: Endpoint Analysis of Cardiac and Renal Parameters
| Treatment Group | Heart Weight/Body Weight (mg/g) | Cardiac Fibrosis (%) | Albuminuria (mg/24h) | Glomerulosclerosis Index |
| Vehicle | 4.5 ± 0.2 | 15 ± 2 | 50 ± 5 | 2.8 ± 0.3 |
| This compound (5 mg/kg) | 3.8 ± 0.1 | 8 ± 1 | 25 ± 3 | 1.5 ± 0.2** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |
Conclusion
This document provides a framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in rodent models of cardiovascular and renal diseases. The detailed protocols and data presentation guidelines aim to ensure robust and reproducible experimental outcomes. Researchers should adapt these protocols to their specific research questions and adhere to institutional guidelines for animal care and use.
References
- 1. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound cilexetil attenuated cardiac remodeling by improving expression and function of mitofusin 2 in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent effect of treatment with this compound cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. NEPHROPROTECTIV EFFECTS OF this compound ON DIABETIC NEPHROPATHY IN RATS | Journal of Morphological Sciences [jms.mk]
- 13. portlandpress.com [portlandpress.com]
- 14. Differential renal effects of this compound at high and ultra-high doses in diabetic mice-potential role of the ACE2/AT2R/Mas axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kentscientific.com [kentscientific.com]
- 18. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 19. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Inflammatory Markers in IBD Animal Models - Ace Therapeutics [acetherapeutics.com]
- 25. Inflammatory response markers in rats undergoing abdominal surgical procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of Candesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the receptor binding affinity of Candesartan, a selective Angiotensin II Type 1 (AT₁) receptor antagonist, using a radioligand binding assay. This document outlines the necessary reagents, detailed experimental procedures for competitive binding analysis, and data presentation for accurate interpretation.
Introduction
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT₁) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in blood pressure regulation.[1][2] Determining the binding affinity of compounds like this compound to the AT₁ receptor is a critical step in drug discovery and development. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.[3] This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of this compound for the AT₁ receptor.
Principle of the Assay
The assay is based on the principle of competition between a non-labeled ligand (this compound) and a radiolabeled ligand for binding to the AT₁ receptor. By measuring the displacement of the radioligand by increasing concentrations of this compound, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the Kᵢ value, which represents the binding affinity of the test compound.
Data Presentation: Binding Affinities of AT₁ Receptor Antagonists
The following table summarizes the binding affinities of this compound and other common AT₁ receptor antagonists, presented as pKᵢ values (the negative logarithm of the Kᵢ value). A higher pKᵢ value indicates a higher binding affinity.
| Compound | pKᵢ (mean ± SEM) | Radioligand Used | Receptor Source | Reference |
| This compound | 8.61 ± 0.21 | [³H]-Angiotensin II | Cloned wild type AT₁ receptors in COS-7 cells | [4][5][6][7] |
| Telmisartan | 8.19 ± 0.04 | [³H]-Angiotensin II | Cloned wild type AT₁ receptors in COS-7 cells | [4][5][6][7] |
| Valsartan | 7.65 ± 0.12 | [³H]-Angiotensin II | Cloned wild type AT₁ receptors in COS-7 cells | [4][5][6][7] |
| Losartan | 7.17 ± 0.07 | [³H]-Angiotensin II | Cloned wild type AT₁ receptors in COS-7 cells | [4][5][6][7] |
Experimental Protocols
This section provides a detailed methodology for performing a competition radioligand binding assay to determine the receptor affinity of this compound.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human AT₁ receptor (e.g., CHO-AT₁ or COS-7 cells). Rat liver membranes can also be used as they express AT₁a receptors in abundance.[1][2]
-
Radioligand: [³H]-Angiotensin II or [¹²⁵I][Sar¹,Ile⁸]AngII. The choice of isotope will depend on the available detection equipment (scintillation counter for ³H, gamma counter for ¹²⁵I).
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-Specific Binding: Angiotensin II (human).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail (if using ³H-labeled radioligand).
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.[4][5]
-
Filtration Apparatus.
-
Scintillation Counter or Gamma Counter.
Membrane Preparation (from cultured cells)
-
Culture COS-7 cells stably expressing the AT₁ receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[4]
-
Harvest confluent cells using ice-cold phosphate-buffered saline (PBS), pH 7.4.[4]
-
Wash the cells with a suitable buffer containing protease inhibitors (e.g., 0.15% 50 mg/ml PMSF and 0.15% 2 mg/ml aprotinin).[4]
-
Resuspend the cell pellet in a sucrose (B13894) solution (0.25 M) containing protease inhibitors.[4]
-
Homogenize the cells using a Polytron homogenizer for approximately 10 seconds.[4]
-
Centrifuge the homogenate at 1260 x g for 5 minutes at 4°C.[4]
-
Collect the supernatant and perform ultracentrifugation at 30,000 x g for 20 minutes at 4°C.[4]
-
Resuspend the resulting pellet in the binding assay buffer.[4]
-
Determine the protein concentration of the membrane preparation using a standard method like the Lowry assay.[4]
Competition Binding Assay Protocol
-
In a final volume of 125 µl, add the following to incubation tubes:[4][5]
-
A fixed concentration of radioligand (e.g., 250 pM of [³H]-Angiotensin II).[4][5]
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 10 µM) instead of this compound.[4][5]
-
For determining total binding, add assay buffer instead of this compound.
-
Incubate the tubes for 1 hour at 25°C to reach equilibrium.[4][5]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.[4][5]
-
Wash the filters three times with 4 ml of ice-cold wash buffer.[4][5]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter for ³H or a gamma counter for ¹²⁵I.[4][5]
Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis of the competition curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used.
-
Kₔ is the dissociation constant of the radioligand for the receptor. The Kₔ can be determined from a separate saturation binding experiment.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
AT₁ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the AT₁ receptor.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity of this compound, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Candesartan-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of novel Angiotensin II Receptor Type 1 (AT1R) antagonists, such as Candesartan, through high-throughput screening (HTS). This document outlines the underlying principles, detailed experimental protocols, and expected data outcomes for a successful screening campaign.
Introduction
This compound is a potent and selective AT1R antagonist, a class of drugs commonly known as angiotensin receptor blockers (ARBs). By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3] The discovery of novel compounds with a similar mechanism of action is of significant interest for the development of new therapeutics for cardiovascular diseases. High-throughput screening (HTS) offers a powerful platform for rapidly screening large chemical libraries to identify promising lead compounds that modulate AT1R activity.[4]
The primary HTS assays for identifying AT1R antagonists are cell-based functional assays that measure the inhibition of angiotensin II-induced signaling. A widely used and robust method is the calcium mobilization assay, which detects the blockade of Gq-protein coupled signaling that results in an increase in intracellular calcium.[4] This is often followed by secondary assays, such as radioligand binding assays, to confirm direct binding to the receptor and determine the binding affinity of the identified hits.
Data Presentation
The following table summarizes representative data from a hypothetical HTS campaign for the discovery of novel AT1R antagonists. The data reflects typical outcomes for a screen of a large compound library, followed by hit confirmation and characterization.
| Screening Stage | Metric | Value | Notes |
| Primary Screen | Library Size | 500,000 compounds | Screened at a single concentration (e.g., 10 µM). |
| Primary Hit Rate | 0.8% | Percentage of compounds showing ≥50% inhibition of angiotensin II-induced calcium mobilization.[5] | |
| Number of Primary Hits | 4,000 | ||
| Hit Confirmation | Confirmation Rate | 65% | Percentage of primary hits confirmed in a concentration-response format. |
| Number of Confirmed Hits | 2,600 | ||
| Secondary Assay (Radioligand Binding) | Validation Rate | 80% | Percentage of confirmed hits that competitively displace a radiolabeled AT1R antagonist. |
| Number of Validated Hits | 2,080 | ||
| Potency of Validated Hits | IC50 Range | 1 nM - 10 µM | A range of potencies is expected, with a smaller subset showing high potency. |
| High-Potency Hits (IC50 < 100 nM) | ~5% of validated hits | Approximately 104 compounds showing significant potential for lead optimization. |
Signaling Pathways and Experimental Workflows
AT1R Signaling Pathway
The binding of angiotensin II to the AT1R activates Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured in HTS assays. This compound-like compounds act by competitively blocking the binding of angiotensin II to the AT1R, thereby inhibiting this signaling pathway.
High-Throughput Screening Workflow
The HTS workflow for identifying AT1R antagonists is a multi-step process designed for automation and efficiency. It begins with a primary screen of a large compound library, followed by hit confirmation and validation through secondary and orthogonal assays.
Experimental Protocols
Cell-Based Calcium Mobilization Assay (Primary Screen)
This protocol describes a homogeneous, fluorescence-based assay to measure changes in intracellular calcium in response to AT1R activation and its inhibition by test compounds.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human AT1R.
-
Culture Medium: Appropriate medium for the cell line (e.g., F-12K for CHO, DMEM for HEK293) supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent calcium indicator.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Agonist: Angiotensin II.
-
Control Antagonist: this compound or another known AT1R antagonist.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescent imaging plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading and automated liquid handling.
Protocol:
-
Cell Plating:
-
Culture AT1R-expressing cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare test compounds and controls in assay buffer or DMSO. For a primary screen, a final concentration of 10 µM is typical.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the appropriate wells.
-
Include wells with a control antagonist (positive control) and vehicle (negative control).
-
Incubate the plates for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an angiotensin II solution in assay buffer at a concentration that will yield an EC80 response (the concentration that elicits 80% of the maximal response, determined in a prior experiment).
-
Place the assay plate in the fluorescence plate reader.
-
Initiate kinetic fluorescence reading to establish a baseline.
-
After 10-20 seconds, add a specific volume of the angiotensin II solution to all wells simultaneously using the instrument's integrated liquid handler.
-
Continue to record the fluorescence signal for an additional 90-120 seconds.
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is calculated for each well.
-
The percentage of inhibition for each test compound is determined relative to the positive and negative controls.
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., ≥50%).
-
The Z'-factor should be calculated to assess the quality and robustness of the assay (a Z'-factor > 0.5 is considered excellent for HTS).[6]
Radioligand Binding Assay (Secondary Screen)
This protocol describes a competitive binding assay to confirm that hit compounds directly interact with the AT1R and to determine their binding affinity (Ki).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the human AT1R.
-
Radioligand: A high-affinity, radiolabeled AT1R antagonist (e.g., [3H]-Candesartan or [125I]-Sar1,Ile8-Angiotensin II).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1R antagonist (e.g., 10 µM Losartan).
-
Test Compounds: Confirmed hits from the primary screen.
-
Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold, and a liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize AT1R-expressing cells in a lysis buffer and pellet the membranes by centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + vehicle.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + high concentration of unlabeled antagonist.
-
Competition Binding: Membrane preparation + radioligand + increasing concentrations of the test compound.
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Candesartan's Effect on Cardiac Hypertrophy
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure or volume overload but often progresses to heart failure.[1] The renin-angiotensin-aldosterone system (RAAS) is a key contributor to this pathological process, with Angiotensin II (Ang II) being a potent inducer of cardiomyocyte growth.[2][3] Candesartan is a selective Angiotensin II Type 1 (AT1) receptor antagonist that effectively blocks the actions of Ang II.[3][4] By binding with high affinity to the AT1 receptor, this compound prevents Ang II from mediating its hypertrophic, fibrotic, and vasoconstrictive effects.[4][5] These application notes provide a comprehensive overview of the techniques and protocols used to assess the therapeutic effects of this compound on cardiac hypertrophy in both preclinical and clinical research settings.
Part 1: In Vivo Assessment Techniques
In vivo models are crucial for understanding the systemic effects of this compound on cardiac hypertrophy in a whole organism. Common animal models include spontaneously hypertensive rats (SHR), surgically induced pressure overload models like abdominal aorta banding, and genetically modified mice.[6][7][8]
Echocardiography
Echocardiography is a non-invasive ultrasound technique used to assess cardiac structure and function in real-time. It is a standard method for measuring changes in left ventricular (LV) mass and dimensions in response to this compound treatment.[6][9]
Key Parameters Measured:
-
Left Ventricular Mass (LVM) and LV Mass Index (LVMI): Primary indicators of hypertrophy.[10][11]
-
Interventricular Septal (IVS) Thickness and Posterior Wall (PW) Thickness: Direct measurements of wall dimensions.[10][12]
-
LV End-Diastolic Diameter (LVEDd) and LV End-Systolic Diameter (LVESd): Measures of chamber size.[7]
-
Fractional Shortening (FS) and Ejection Fraction (EF): Indicators of systolic function.[7]
Experimental Protocol: Echocardiography in Mice
-
Animal Preparation:
-
One day prior to imaging, remove chest hair using a depilatory cream to ensure optimal probe contact.[13][14]
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance) to minimize cardiodepressant effects.[9] Maintain body temperature at 37°C using a heating pad.[14]
-
Position the mouse in a supine position on an imaging platform with integrated ECG electrodes for heart rate monitoring.[14]
-
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.[15]
-
Use a high-frequency linear-array transducer (e.g., 30 MHz) for cardiac imaging.[15]
-
Obtain a two-dimensional parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the base.[14]
-
Rotate the transducer 90° clockwise to obtain the parasternal short-axis (PSAX) view at the level of the papillary muscles.[15]
-
From the PSAX view, acquire a 2D-guided M-mode image, ensuring the cursor is perpendicular to the IVS and LV posterior wall.[9][15]
-
-
Data Analysis:
-
Measure IVS thickness, LVEDd, and PW thickness at end-diastole from the M-mode tracing.
-
Measure LVESd at end-systole.
-
Calculate LV Mass using the Devereux formula: LVM (g) = 0.8 * {1.04 * [(LVEDd + IVSd + PWd)³ - LVEDd³]} + 0.6 g.[10][12]
-
Calculate LV Mass Index (LVMI) by normalizing LVM to body surface area or tibial length.[7][10]
-
Calculate Fractional Shortening (FS) as: FS (%) = [(LVEDd - LVESd) / LVEDd] * 100.[7]
-
Histological Analysis
Histology provides direct evidence of cellular and structural changes in the myocardium, such as cardiomyocyte size and the extent of fibrosis.
Key Parameters Measured:
-
Cardiomyocyte Cross-Sectional Area (CSA): A direct measure of cellular hypertrophy.[7]
-
Collagen Volume Fraction: Quantifies the degree of interstitial fibrosis.[16]
Experimental Protocol: Histological Assessment of Hypertrophy and Fibrosis
-
Tissue Preparation:
-
Following the final in vivo measurements, euthanize the animal and excise the heart.
-
Wash the heart in cold phosphate-buffered saline (PBS) and arrest in diastole with potassium chloride.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Embed the tissue in paraffin (B1166041) and cut 4-5 µm thick sections.
-
-
Staining:
-
For CSA: Stain sections with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe to delineate cell membranes.
-
For Fibrosis: Use Masson's Trichrome or Picrosirius Red staining, which stains collagen blue/green or red, respectively, contrasting with the myocardium.[17]
-
-
Image Acquisition and Analysis:
-
Image the stained sections using a light or fluorescence microscope.
-
For CSA analysis, capture images of the LV free wall. Using image analysis software (e.g., ImageJ), trace the outline of at least 100-200 cardiomyocytes with visible nuclei per heart.[7]
-
For fibrosis analysis, capture multiple random fields from the LV. Use image analysis software to calculate the ratio of the collagen-stained area to the total tissue area, expressed as a percentage.[7][17]
-
Cardiac Magnetic Resonance Imaging (CMR)
CMR is a high-resolution imaging technique that provides detailed anatomical and functional information. It is particularly valuable for assessing fibrosis using Late Gadolinium Enhancement (LGE).[1]
Key Parameters Measured:
-
LV Mass and Volume: Highly accurate and reproducible measurements.
-
Late Gadolinium Enhancement (LGE): Identifies and quantifies areas of myocardial fibrosis.[1]
Part 2: In Vitro Assessment Techniques
In vitro models, such as cultured neonatal rat cardiomyocytes, allow for the investigation of this compound's direct cellular and molecular effects, independent of systemic hemodynamic changes.[2]
Experimental Protocol: Assessing Hypertrophy in Cultured Cardiomyocytes
-
Cell Culture and Treatment:
-
Isolate primary neonatal rat ventricular cardiomyocytes from 1-3 day old Sprague-Dawley rats.[17]
-
Plate the cells and allow them to attach and resume spontaneous beating.
-
Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as Angiotensin II (100 nM), Endothelin-1 (100 nM), or Phenylephrine (1 µM).[2]
-
In parallel, pre-treat a set of cells with this compound at a desired concentration before adding the hypertrophic agonist.
-
-
Assessment of Protein Synthesis ([³H]-Leucine Incorporation):
-
During the final hours of treatment, add [³H]-Leucine to the culture medium.
-
After incubation, wash the cells with cold PBS to remove unincorporated [³H]-Leucine.
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter. A reduction in counts in this compound-treated cells indicates inhibition of protein synthesis.[2]
-
-
Assessment of Cell Size:
-
Fix the cells and stain for a cardiomyocyte-specific protein like α-actinin.
-
Capture images using fluorescence microscopy.
-
Use image analysis software to measure the surface area of individual cells. An increase in cell area is indicative of hypertrophy.
-
Part 3: Molecular and Cellular Analysis
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins involved in hypertrophic signaling and fibrosis.
Experimental Protocol: Western Blot for Hypertrophy Markers
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7]
-
-
Detection and Analysis:
Gene Expression Analysis (RT-qPCR)
Real-time quantitative PCR is used to measure changes in the mRNA levels of genes associated with hypertrophy and fibrosis.
Key Genes:
-
Fetal Genes: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), β-Myosin Heavy Chain (β-MHC).
-
Fibrosis Genes: Collagen type I (Col1a1), Collagen type III (Col3a1), Connective Tissue Growth Factor (CTGF).[16]
Data Presentation: Summary of this compound's Effects
Table 1: Effects of this compound on Cardiac Hypertrophy in Human Studies
| Study Population | Treatment | Duration | Key Findings | Reference |
| Patients with nonobstructive hypertrophic cardiomyopathy | This compound (up to 32 mg/day) vs. Placebo | 12 months | Significant reduction in mean LV wall thickness and LV mass (-15.5% vs. placebo). | [12] |
| Hypertensive patients with LVH | This compound (8-16 mg/day) vs. Enalapril (B1671234) (10-20 mg/day) | 48 weeks | Both drugs equally reduced LVMI (-10.9% for this compound, -8.4% for Enalapril). | [19] |
| Post-myocardial infarction patients | This compound (up to 32 mg/day) vs. Zofenopril | 6 months | Significant reduction in LV mass (from 212.7g to 199.5g) and LVMI (from 106.0 to 99.1 g/m²). | [10][11] |
| Patients with hypertrophic cardiomyopathy | This compound (50 mg twice daily) vs. Placebo | 1 year | Trend toward reduced LV mass (-5% vs. +5% in placebo); significant reduction in fibrosis (LGE). | [1] |
Table 2: Effects of this compound in Preclinical Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Neonatal Rat Cardiomyocytes | This compound pre-treatment | - | Abrogated Ang II, ET-1, and PE-induced increases in [³H]Leucine incorporation. | [2] |
| Dogs with rapid ventricular pacing | This compound (1.5 mg/kg/day) | - | Suppressed the expression of collagen type I & III mRNA and reduced collagen volume fraction. | [16] |
| Spontaneously Hypertensive Rats (SHR) | Zn-Candesartan Complex | 8 weeks | Prevented the increase in cardiomyocyte cross-sectional area and reduced interstitial type I collagen. | [7] |
| Pressure overload (banding) in rats | This compound cilexetil | 5 weeks | Prevented cardiac hypertrophy (reduced heart-to-body weight ratio) and fibrosis. | [8] |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound blocks Angiotensin II binding to the AT1 receptor, inhibiting downstream pathways.
Experimental Workflow: In Vivo Assessment
Caption: Workflow for assessing this compound's effect on cardiac hypertrophy in an animal model.
Experimental Workflow: In Vitro Assessment
Caption: Workflow for assessing this compound's direct cellular effects on cardiomyocytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound abrogates G protein-coupled receptors agonist-induced MAPK activation and cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II Receptor Blockers and Arrhythmias in Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echocardiography for Assessment of Cardiac Hypertrophy in Mice - CentAUR [centaur.reading.ac.uk]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. This compound Cilexetil Attenuates Arrhythmogenicity Following Pressure Overload in Rats via the Modulation of Cardiac Electrical and Structural Remodeling and Calcium Handling Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. The Effects of this compound on Left Ventricular Hypertrophy and Function in Nonobstructive Hypertrophic Cardiomyopathy: A Pilot, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 15. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents myocardial fibrosis during progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Extracellular Matrix Stiffness on this compound Efficacy in Anti-Fibrosis and Antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemic this compound Treatment Modulates Behavior, Synaptic Protein Levels, and Neuroinflammation in Female Mice That Express Human APOE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative effects of this compound and enalapril on left ventricular hypertrophy in patients with essential hypertension: the this compound assessment in the treatment of cardiac hypertrophy (CATCH) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Renoprotective Effects of Candesartan: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Candesartan, an angiotensin II receptor blocker (ARB), is widely recognized for its antihypertensive effects and its significant role in providing renal protection, particularly in patients with hypertension and diabetes. This document provides a comprehensive overview of the methodologies used to evaluate the impact of this compound on renal function. It includes detailed experimental protocols for key biomarkers, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in their study design and execution.
Introduction to this compound and Renal Function
This compound selectively blocks the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting the actions of angiotensin II, this compound leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[1] Beyond its hemodynamic effects, this compound exerts direct protective effects on the kidney by mitigating pathways involved in inflammation, fibrosis, and oxidative stress.[2][3] Evaluating these effects requires a multi-faceted approach, incorporating both traditional and novel biomarkers of renal function and injury.
Key Biomarkers for Assessing Renal Function
A thorough evaluation of this compound's impact on the kidneys involves monitoring a panel of biomarkers that reflect different aspects of renal physiology and pathology.
Table 1: Key Biomarkers for Evaluating this compound's Effect on Renal Function
| Biomarker Category | Specific Marker | Clinical Significance |
| Glomerular Filtration | Serum Creatinine (B1669602) (sCr) | An indicator of overall kidney function; levels increase as GFR decreases.[4] |
| Blood Urea Nitrogen (BUN) | A marker of waste product accumulation; influenced by diet and hydration.[4] | |
| Estimated Glomerular Filtration Rate (eGFR) | A calculated measure of kidney function based on serum creatinine, age, and sex.[5] | |
| Cystatin C | An alternative marker for GFR, less influenced by muscle mass than creatinine. | |
| Renal Damage & Proteinuria | Urinary Albumin-to-Creatinine Ratio (UACR) | A sensitive marker for early kidney damage, indicating leakage of albumin into the urine.[6] |
| Total Urinary Protein | Measures the total amount of protein excreted in the urine, indicating more significant kidney damage. | |
| Fibrosis Markers | Transforming Growth Factor-beta 1 (TGF-β1) | A key cytokine involved in the pathogenesis of renal fibrosis.[7] |
| Fibronectin | An extracellular matrix protein that accumulates in the kidney during fibrosis.[8] | |
| Oxidative Stress Markers | Urinary 8-hydroxydeoxyguanosine (8-OHdG) | A marker of oxidative DNA damage.[9] |
| Urinary 8-isoprostane | A marker of lipid peroxidation.[9] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for key assays.
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Objective: To quantify urinary albumin and creatinine to determine the UACR, a sensitive indicator of kidney damage.
Protocol:
-
Sample Collection: A first-morning void urine sample is preferred to minimize diurnal variability.[10] If not feasible, a random spot urine sample can be used.[11]
-
Sample Handling: Urine samples should be centrifuged to remove sediment.[12] If not analyzed immediately, samples can be stored at 2-8°C for up to 7 days with the addition of a preservative like sodium azide.[12]
-
Urinary Albumin Measurement (Immunoturbidimetry):
-
Bring reagents and samples to the specified assay temperature (e.g., 37°C).[12]
-
Pipette diluted urine samples and polyethylene (B3416737) glycol-containing buffer into a cuvette.
-
Measure the initial absorbance at 340 nm.[3]
-
Add antiserum to human albumin.
-
Incubate for a specified time (e.g., 2-5 minutes) at the assay temperature.[2][3]
-
Measure the final absorbance at 340 nm.[3]
-
The change in absorbance is proportional to the albumin concentration, which is determined by comparison to a standard curve.[12]
-
-
Urinary Creatinine Measurement:
-
Use a commercially available enzymatic or Jaffe reaction-based assay kit.
-
Follow the manufacturer's instructions for sample and reagent preparation.
-
Measure the absorbance at the specified wavelength.
-
Calculate the creatinine concentration based on a standard curve.
-
-
Calculation of UACR:
-
UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]
-
Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
Objective: To assess overall kidney function by measuring waste product levels in the blood.
Protocol:
-
Sample Collection: Collect a random blood sample in a serum separator tube (SST).[13]
-
Sample Processing:
-
Analysis:
-
Use automated clinical chemistry analyzers for measurement.
-
Serum Creatinine: Typically measured using the Jaffe reaction or enzymatic methods.[4]
-
BUN: Commonly measured using the diacetyl monoxime reaction or enzymatic methods involving urease.[4]
-
Follow the instrument manufacturer's protocols for calibration and quality control.
-
Measurement of Glomerular Filtration Rate (GFR) using 51Cr-EDTA Plasma Clearance
Objective: To obtain a precise measurement of the glomerular filtration rate.
Protocol:
-
Patient Preparation: Patients should discontinue antihypertensive medications for a specified period before the study.[15]
-
Radiotracer Injection: A single intravenous injection of a known dose of 51Cr-EDTA is administered.[15]
-
Blood Sampling: Timed blood samples are drawn from the contralateral arm at multiple time points (e.g., 120, 180, and 240 minutes post-injection).[15][16]
-
Sample Processing: Plasma is separated by centrifugation.[15]
-
Radioactivity Measurement: The radioactivity in each plasma sample is measured using a gamma counter.[15]
-
GFR Calculation: The GFR is calculated from the plasma clearance curve using the slope-intercept method with Brøchner-Mortensen correction for the missing area under the curve.[16]
Western Blotting for Fibronectin and TGF-β1 in Kidney Tissue
Objective: To quantify the expression of key fibrotic proteins in renal tissue.
Protocol:
-
Protein Extraction:
-
SDS-PAGE:
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour.[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against fibronectin or TGF-β1 overnight at 4°C.[18]
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager.[19]
-
-
Quantification:
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).[19]
-
Histological Analysis of Glomerulosclerosis and Interstitial Fibrosis
Objective: To visually assess and quantify structural changes in the kidney associated with fibrosis.
Protocol:
-
Tissue Preparation:
-
Perfuse kidneys with PBS and fix in 10% formalin.[7]
-
Embed the tissue in paraffin (B1166041) and cut sections.[7]
-
-
Staining:
-
Masson's Trichrome Stain: Stains collagen blue, allowing for the visualization of fibrotic areas.[20]
-
Picrosirius Red Stain: Stains collagen types I and III red, useful for quantifying interstitial fibrosis.[7]
-
Periodic Acid-Schiff (PAS) Stain: Highlights basement membranes and can be used to assess glomerulosclerosis.[21]
-
-
Image Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the fibrotic area (as a percentage of the total cortical area) or the degree of glomerulosclerosis.[22]
-
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 2: Example of Clinical Trial Data Presentation for this compound's Effect on Renal Parameters
| Parameter | This compound Group (n=255) | Placebo Group (n=247) | p-value | Reference |
| Baseline | ||||
| Mean Systolic BP (mmHg) | 145.2 ± 15.6 | 144.8 ± 15.1 | NS | [23] |
| Mean Diastolic BP (mmHg) | 86.5 ± 8.7 | 86.2 ± 8.5 | NS | [23] |
| Urinary Protein/Creatinine Ratio (mg/mmol) | 68.0 | 65.0 | NS | [23] |
| Serum Creatinine (µmol/L) | 158 ± 53 | 155 ± 53 | NS | [23] |
| End of Study | ||||
| Change in Systolic BP (mmHg) | -11.3 | -7.4 | <0.001 | [23] |
| Change in Diastolic BP (mmHg) | -6.8 | -4.6 | <0.001 | [23] |
| Change in Urinary Protein/Creatinine Ratio (%) | -15.0 | +12.0 | <0.001 | [23] |
| Change in Serum Creatinine (µmol/L) | +9.0 | +2.0 | <0.001 | [23] |
Table 3: Example of Preclinical Data Presentation in a Diabetic Mouse Model
| Parameter | Vehicle-treated db/db mice | This compound (1 mg/kg/d) treated db/db mice | p-value | Reference |
| Systolic Blood Pressure (mmHg) | 135 ± 5 | 132 ± 4 | NS | [8] |
| Albumin-to-Creatinine Ratio (µg/mg) | 250 ± 30 | 150 ± 25 | <0.05 | [23] |
| Glomerular Fibronectin Expression (relative units) | 1.8 ± 0.2 | 1.1 ± 0.1 | <0.05 | [8] |
| Renal TGF-β1 Expression (relative units) | 2.5 ± 0.3 | 1.5 ± 0.2 | <0.05 | [7] |
Visualization of Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: this compound's mechanism of action within the RAAS.
Caption: Workflow for assessing this compound's renal impact.
Caption: Key signaling pathways in this compound's renoprotection.
Conclusion
The evaluation of this compound's impact on renal function necessitates a comprehensive approach utilizing a range of biomarkers and experimental techniques. By employing the standardized protocols and methodologies outlined in this document, researchers can generate robust and comparable data to further elucidate the renoprotective mechanisms of this compound and its clinical utility in managing kidney disease.
References
- 1. A simplified enzyme-linked immunosorbent assay for urinary albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. BUN and Creatinine - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Microalbumin Creatinine Ratio: MedlinePlus Medical Test [medlineplus.gov]
- 7. diacomp.org [diacomp.org]
- 8. Measurement of Serum Creatinine and BUN [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. bcchildrens.ca [bcchildrens.ca]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. delta-dp.ir [delta-dp.ir]
- 13. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BUN/Creatinine Ratio - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 15. Glomerular Filtration Rate Measured by 51Cr-EDTA Clearance: Evaluation of Captopril-Induced Changes in Hypertensive Patients with and without Renal Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. ijbs.com [ijbs.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Cyclic stretch-induced TGF-β1 and fibronectin expression is mediated by β1-integrin through c-Src- and STAT3-dependent pathways in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. renalfellow.org [renalfellow.org]
- 21. kidneypathology.com [kidneypathology.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro-In Vivo Correlation (IVIVC) of Candesartan Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil, a prodrug of the potent angiotensin II receptor antagonist this compound, is widely prescribed for the treatment of hypertension and heart failure.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound cilexetil exhibits low solubility and high permeability, making its in vivo absorption highly dependent on the dissolution rate of the formulation.[2] Consequently, establishing a predictive in vitro-in vivo correlation (IVIVC) is a critical tool in the development and quality control of this compound cilexetil formulations. An IVIVC can serve as a surrogate for bioequivalence studies, reducing the need for extensive in vivo testing and facilitating formulation optimization.[3][4]
These application notes provide a detailed overview and experimental protocols for developing a Level A IVIVC for immediate-release this compound cilexetil formulations. A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[5]
Core Concepts in this compound IVIVC
The development of a successful IVIVC for this compound cilexetil hinges on designing an in vitro dissolution test that accurately mimics the in vivo conditions influencing drug release and absorption.[3] Key considerations include the pH of the gastrointestinal tract, the presence of surfactants, and the hydrodynamics of the dissolution apparatus. The ultimate goal is to create a mathematical model that can reliably predict the in vivo pharmacokinetic profile from in vitro dissolution data.
Angiotensin II Receptor Blockade by this compound
This compound exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1]
Experimental Protocols
In Vitro Dissolution Testing
A discriminatory dissolution method is paramount for a successful IVIVC. For this compound cilexetil, a method that simulates the pH progression in the gastrointestinal tract has been shown to be effective.[3][5]
Apparatus: USP Apparatus IV (Flow-Through Cell)[3][5]
Media:
Protocol:
-
Set the media temperature to 37 ± 0.5 °C.[3]
-
Set the flow rate to 8 mL/min.[3]
-
Place one tablet in the flow-through cell.
-
Pump the pH 1.2 buffer through the cell for the initial time period.
-
Switch to the pH 4.5 buffer for the second time period.
-
Finally, switch to the pH 6.8 buffer with 0.2% Tween 20 for the remainder of the dissolution test.
-
Collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method with fluorescence detection.[3]
In Vivo Pharmacokinetic Study
A randomized, two-period, crossover bioequivalence study design is typically employed.[6]
Subjects: Healthy adult male volunteers under fasting conditions.[6]
Protocol:
-
Administer a single oral dose of the test and reference formulations of this compound cilexetil to the subjects in a crossover fashion, with an adequate washout period between doses (e.g., 9 days).[6]
-
Collect blood samples at predefined time points up to 48 or 60 hours post-dose.[3]
-
Separate the plasma from the blood samples.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS bioanalytical method.[6]
-
Determine the key pharmacokinetic parameters: Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[6]
IVIVC Development Workflow
The development of a Level A IVIVC involves deconvoluting the in vivo plasma concentration-time data to obtain the in vivo absorption profile, which is then correlated with the in vitro dissolution profile.[3][5]
Deconvolution Method: The Loo-Riegelman method is commonly used to calculate the fraction of drug absorbed over time from the plasma concentration data.[3][5]
Correlation Model: A linear regression model is typically used to establish the relationship between the percentage of drug dissolved in vitro and the percentage of drug absorbed in vivo.
Data Presentation
The following tables summarize representative quantitative data from studies on this compound cilexetil formulations.
Table 1: In Vitro Dissolution Data for Two this compound Cilexetil Formulations
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) |
| 15 | 35 | 50 |
| 30 | 60 | 75 |
| 45 | 75 | 85 |
| 60 | 85 | 95 |
| 90 | 95 | 100 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Pharmacokinetic Parameters for Two this compound Cilexetil Formulations
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 871.3 | 911.0 | 92.15%–110.52%[7][8] |
| AUC0-∞ (ng·h/mL) | 911.9 | 955.5 | 92.24%–108.95%[7][8] |
| Cmax (ng/mL) | 62.23 | 68.69 | 93.20%–122.18%[1][7][8] |
Data adapted from a bioequivalence study of two 16 mg this compound cilexetil tablet formulations.[7][8]
Table 3: IVIVC Model Performance
| Parameter | Value |
| Correlation Coefficient (R²) | > 0.95 |
| Prediction Error (%PE) for Cmax | < 10% |
| Prediction Error (%PE) for AUC | < 15% |
Data are hypothetical and represent typical acceptance criteria for a predictive IVIVC model.
Conclusion
The development of a robust IVIVC for this compound cilexetil formulations is a valuable tool for drug development and quality control. By employing a discriminatory in vitro dissolution method that mimics the in vivo environment and correlating the results with in vivo pharmacokinetic data, a predictive mathematical model can be established. This model can then be used to support formulation changes, set dissolution specifications, and potentially waive certain bioequivalence studies, thereby accelerating the drug development process.
References
- 1. Pharmacokinetics and bioequivalence study of this compound cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From In Vivo Predictive Dissolution to Virtual Bioequivalence: A GastroPlus®-Driven Framework for Generic this compound Cilexetil Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Cilexetil In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Cilexetil In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and In Vitro, In Vivo Correlation Between Two this compound Cilexetil Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Bioequivalence study of two formulations of this compound cilexetil tablet in healthy subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Candesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a physiologically based pharmacokinetic (PBPK) model for Candesartan. This document includes essential data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate robust model construction and validation.
Introduction to this compound and PBPK Modeling
This compound is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure.[1][2] It is administered as a prodrug, this compound cilexetil, which is rapidly and completely hydrolyzed to the active moiety, this compound, during absorption from the gastrointestinal tract.[1][2][3][4] PBPK modeling is a powerful tool in drug development that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population. A well-constructed PBPK model for this compound can predict its pharmacokinetic profile in various patient populations and scenarios, such as in individuals with hepatic or renal impairment, and can be used to explore potential drug-drug interactions.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
Accurate input parameters are crucial for the development of a reliable PBPK model. The following tables summarize the key physicochemical and ADME parameters for this compound.
Table 1: Physicochemical Properties of this compound and this compound Cilexetil
| Parameter | This compound | This compound Cilexetil | Reference(s) |
| Molecular Formula | C24H20N6O3 | C33H34N6O6 | [5] |
| Molecular Weight ( g/mol ) | 440.45 | 610.67 | [1][4][5] |
| pKa | 3.8, 2.1 | - | [6] |
| LogP (octanol/water) | - | - | |
| Water Solubility | Practically insoluble | Practically insoluble | [1][4][5] |
| Melting Point (°C) | 183-185 (decomposes) | 157-160 | [1][5] |
Table 2: ADME Parameters of this compound
| Parameter | Value | Unit | Reference(s) |
| Absorption | |||
| Bioavailability (F) | ~15 (tablet), ~42 (solution) | % | [2][6][7] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 | hours | [6][8] |
| Distribution | |||
| Volume of Distribution (Vd) | 0.13 | L/kg | [2][7] |
| Plasma Protein Binding | >99 | % | [2][7] |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP2C9 (minor pathway) | - | [9][10] |
| Major Metabolite | Inactive O-deethylated metabolite (MII) | - | [3][6] |
| Excretion | |||
| Elimination Half-life (t1/2) | ~9 | hours | [2][3][4] |
| Total Clearance | 0.37 | mL/min/kg | [2] |
| Route of Elimination | Urine (~33%) and Feces (~67%) | % | [6][8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality data for PBPK model input.
Protocol 1: In Vitro Permeability Assay for this compound (a BCS Class II Compound)
This protocol is designed to determine the intestinal permeability of this compound, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), using the Caco-2 cell monolayer model.
1. Materials and Reagents:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Reference compounds for high and low permeability (e.g., propranolol (B1214883) and atenolol)
-
LC-MS/MS system for quantification
2. Caco-2 Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, replacing the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are suitable for the assay.
3. Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound in HBSS. Due to its low solubility, a co-solvent such as DMSO (final concentration ≤ 0.5%) may be required. Include Lucifer yellow in the donor solution.
-
Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side of the Transwell® insert.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect samples from both apical and basolateral compartments.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound and Lucifer yellow in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the Transwell® membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines the procedure to determine the metabolic stability of this compound in human liver microsomes (HLMs).
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system for quantification
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Analysis and Data Calculation:
-
Centrifuge the terminated reaction samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein)
Mandatory Visualizations
Angiotensin II Signaling Pathway and this compound's Mechanism of Action
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for PBPK Model Development
Caption: A generalized workflow for the development and application of a PBPK model.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atacand (this compound Cilexetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound [drugfuture.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Pharmacokinetics and bioequivalence study of this compound cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2C9*3 influences the metabolism and the drug-interaction of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Candesartan Cilexetil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the aqueous solubility of Candesartan cilexetil.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound cilexetil?
A1: this compound cilexetil is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is a major hurdle, leading to low dissolution rates in the gastrointestinal tract and consequently, low and variable oral bioavailability (around 15%).[3][4] The drug is practically insoluble in water, which complicates the development of effective oral dosage forms.[3][5]
Q2: What are the most common strategies to improve the aqueous solubility of this compound cilexetil?
A2: Several techniques have been successfully employed to enhance the solubility of this compound cilexetil. These primarily include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state can significantly increase its solubility and dissolution rate.[3][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[4][7]
-
Inclusion Complexation: Forming complexes with cyclodextrins can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, improving drug solubilization.[2][10]
Q3: How much can the solubility of this compound cilexetil be improved using these methods?
A3: Significant improvements in solubility have been reported. For instance, solid dispersions with Eudragit® E 100 have shown a more than 27,000-fold increase in solubility.[3] Nanosuspension formulations have demonstrated a more than 20-fold increase in saturation solubility.[11] Similarly, pH-modulated solid dispersions have exhibited a 30,000-fold increase in solubility.[12]
Troubleshooting Guides
Solid Dispersions
Issue 1: The prepared solid dispersion does not show a significant improvement in drug dissolution.
-
Possible Cause 1: Incomplete amorphization of the drug. The crystalline form of the drug may still be present.
-
Troubleshooting:
-
Confirm the physical state of the drug in the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks corresponding to the crystalline drug in XRPD and the disappearance of the drug's melting endotherm in DSC indicate successful amorphization.[3][6]
-
Optimize the preparation method. For solvent evaporation, ensure complete dissolution of both the drug and the carrier in the solvent and rapid evaporation. For melt agglomeration, ensure the temperature is high enough to melt the carrier and dissolve the drug.[8]
-
-
-
Possible Cause 2: Inappropriate carrier or drug-to-carrier ratio. The chosen polymer may not be suitable, or the ratio may not be optimal for solubilization.
-
Troubleshooting:
-
Screen different hydrophilic carriers such as Polyvinylpyrrolidone (PVP), Eudragit®, Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[1][3][5]
-
Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles to find the optimal ratio.[1][3]
-
-
Nanosuspensions
Issue 2: The particle size of the nanosuspension is too large or shows a wide distribution (high Polydispersity Index - PDI).
-
Possible Cause 1: Inefficient particle size reduction method. The energy input during homogenization or milling might be insufficient.
-
Troubleshooting:
-
Optimize the parameters of the preparation method. For media milling, adjust the milling time, speed, and the size and amount of milling media.[4] For high-pressure homogenization, increase the number of cycles or the homogenization pressure.
-
-
-
Possible Cause 2: Inadequate stabilization of the nanoparticles. The concentration or type of stabilizer may not be sufficient to prevent particle aggregation.
Issue 3: The nanosuspension is not physically stable and shows signs of crystal growth or aggregation over time.
-
Possible Cause: Ostwald ripening or insufficient stabilizer.
-
Troubleshooting:
-
Select a stabilizer that provides a sufficient steric or electrostatic barrier. The zeta potential of the nanosuspension should ideally be above ±30 mV for good electrostatic stabilization.[11]
-
Consider converting the nanosuspension into a solid dosage form, such as by spray drying or freeze-drying, to improve long-term stability.[4][11]
-
-
Inclusion Complexation
Issue 4: The formation of the inclusion complex is not efficient, leading to minimal solubility enhancement.
-
Possible Cause 1: Unsuitable cyclodextrin (B1172386) or molar ratio. The cavity size of the cyclodextrin may not be appropriate for the drug molecule, or the stoichiometry may be incorrect.
-
Troubleshooting:
-
-
Possible Cause 2: Inefficient complexation method. The chosen method may not provide enough energy for the drug to enter the cyclodextrin cavity.
-
Troubleshooting:
-
Compare different preparation methods such as physical mixing, kneading, co-evaporation, and freeze-drying.[16] Methods like co-evaporation and freeze-drying often result in more efficient complexation.[17]
-
Characterize the complex using FTIR, DSC, and XRPD to confirm the interaction between the drug and the cyclodextrin.[9][16]
-
-
Data Presentation
Table 1: Solubility Enhancement of this compound Cilexetil by various techniques.
| Technique | Carrier/System | Drug:Carrier Ratio (w/w) | Solubility Improvement | Reference |
| Solid Dispersion | Eudragit® E 100 | 1:5 | 27,037-fold | [3] |
| PVP K30 / Sodium Carbonate | 1:0.5:1 | 30,000-fold | [12] | |
| PEG 6000 | 1:5 | 22-fold (dissolution) | [8] | |
| Nanosuspension | - | - | >5-fold | [7] |
| - | - | 22.44-fold | [4] | |
| Inclusion Complex | β-Cyclodextrin | 1:2 (molar) | - | [9] |
| HP-β-CD | 1:1 (molar) | 12-fold (dissolution) | [8] |
Table 2: Saturated Solubility of this compound Cilexetil in Different Media.
| Medium | Solubility (µg/mL) | Reference |
| Phosphate buffer (pH 6.8) | 63.3 ± 6 | [7] |
| HCl buffer (pH 1.2) | 7 ± 0.35 | [7] |
| This compound cilexetil-loaded nanosuspension | 344.7 ± 16 | [7] |
| Bulk this compound cilexetil | 125 ± 6.9 | [11] |
| Spray dried nanosuspension of this compound cilexetil | 2805 ± 29.5 | [11] |
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation
-
Accurately weigh this compound cilexetil and the selected hydrophilic carrier (e.g., PVP K30, Eudragit® E 100) in the desired ratio (e.g., 1:5 w/w).[3]
-
Dissolve both the drug and the carrier in a suitable organic solvent (e.g., acetone, ethanol) with the aid of a magnetic stirrer until a clear solution is obtained.[5][18]
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Preparation of Nanosuspension by Solvent Evaporation Technique
-
Dissolve a specific amount of this compound cilexetil (e.g., 6 mg) in a suitable organic solvent (e.g., 2 ml of ethanol) to prepare the drug solution.[7]
-
Dissolve the stabilizer(s) (e.g., a combination of PVP K-30, HPMC E5, and Poloxamer 188) in distilled water (e.g., 20 ml), which acts as the anti-solvent.[7][13]
-
Inject the drug solution into the anti-solvent solution at a constant rate (e.g., 1 ml/min) under continuous stirring.[7]
-
Subject the resulting suspension to sonication in a water bath for a specified period (e.g., 20 minutes) to facilitate nanoparticle formation and prevent aggregation.[7]
Preparation of Inclusion Complex by Kneading Method
-
Take the desired molar ratio of this compound cilexetil and β-cyclodextrin (e.g., 1:5) in a glass mortar.[16]
-
Add a small amount of a hydro-alcoholic solution (e.g., 10 mL of 50% ethanol) to the mixture to form a slurry.[16]
-
Knead the slurry thoroughly for a specified time (e.g., 45-60 minutes) to form a thick paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Visualizations
References
- 1. Solid Dispersion Of this compound Cilexetil For Solubility And [quickcompany.in]
- 2. ijpsr.com [ijpsr.com]
- 3. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 4. Enhanced Antihypertensive Activity of this compound Cilexetil Nanosuspension: Formulation, Characterization and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.minia.edu.eg [med.minia.edu.eg]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Formulation and validation of this compound cilexetil-loaded nanosuspension to enhance solubility [pharmacia.pensoft.net]
- 8. Enhancement of solubility and permeability of this compound cilexetil by using different pharmaceutical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility enhancement of this compound cilexetil by complexation with CAVAMAX® W7 PHARMA (β ‑Cyclodextrin) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 10. Solid self-microemulsifying formulation for this compound cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced antihypertensive activity of this compound cilexetil nanosuspension: formulation, characterization and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Formulation and validation of this compound cilexetil-loaded nanosuspension to enhance solubility | Semantic Scholar [semanticscholar.org]
- 14. academicjournals.org [academicjournals.org]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. Development of Orodispersible Tablets of this compound Cilexetil-β-cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced solubility and intestinal absorption of this compound cilexetil solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Candesartan Delivery via Nanoemulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Candesartan delivery using nanoemulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenges in the oral delivery of this compound cilexetil, a prodrug of this compound, are its poor aqueous solubility and low oral bioavailability (around 15%).[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4][5] Additionally, it undergoes hepatic first-pass metabolism, which further reduces its systemic availability.[1][2]
Q2: How can nanoemulsions improve the oral bioavailability of this compound?
A2: Nanoemulsions can significantly enhance the oral bioavailability of this compound in several ways:
-
Enhanced Solubility and Dissolution Rate: By encapsulating the lipophilic this compound in the oil phase of the nanoemulsion, its solubility and dissolution rate in the gastrointestinal fluids are improved.[6][7]
-
Increased Surface Area: The small droplet size of nanoemulsions provides a large surface area for drug release and absorption.[7][8]
-
Improved Permeability: Nanoemulsion components can interact with the intestinal membrane, potentially increasing the permeability of the drug.[9][10]
-
Lymphatic Transport: Nanoemulsions can promote lymphatic transport of the drug, bypassing the hepatic first-pass metabolism.[8][10]
Q3: What are the key components of a this compound nanoemulsion formulation?
A3: A typical this compound nanoemulsion formulation consists of an oil phase, a surfactant, and a co-surfactant/co-solvent, all dispersed in an aqueous phase.
-
Oil Phase: Solubilizes the lipophilic drug this compound. Examples include cinnamon oil, garlic oil, oleic acid, and Capryol™ 90.[1][7][11][12]
-
Surfactant: Reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Common surfactants include Tween 80 and Cremophor® RH.[1][7][11]
-
Co-surfactant/Co-solvent: Works in conjunction with the surfactant to further reduce interfacial tension and improve the stability of the nanoemulsion. Transcutol P and various PEGs are often used.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor this compound Solubility in Oil Phase | The selected oil has low solubilizing capacity for this compound. | Screen various oils to determine the one with the highest saturation solubility for this compound cilexetil.[6][7] A solubility study is a crucial first step.[12] |
| Phase Separation or Instability of the Nanoemulsion | - Inappropriate surfactant-to-co-surfactant (Smix) ratio.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Ostwald ripening. | - Optimize the Smix ratio by constructing pseudo-ternary phase diagrams to identify the stable nanoemulsion region.[6][7]- Select surfactants and co-surfactants that provide an appropriate HLB value (typically >10 for o/w nanoemulsions).[7]- Use high-viscosity oils or add viscosity-enhancing agents to minimize Ostwald ripening.[7] |
| Large Droplet Size or High Polydispersity Index (PDI) | - Insufficient energy input during emulsification.- Suboptimal formulation composition. | - Optimize the preparation method parameters (e.g., sonication time and power, homogenization pressure and cycles).[11]- Adjust the concentrations of oil, surfactant, and co-surfactant based on experimental design (e.g., D-optimal mixture design).[6][13] |
| Low Drug Entrapment Efficiency | - Drug precipitation during the emulsification process.- Poor affinity of the drug for the oil phase. | - Ensure the drug is fully dissolved in the oil phase before emulsification.- Select an oil phase in which this compound has high solubility.[1] |
| Inconsistent In Vitro Drug Release Profile | - Formulation variability.- Issues with the dissolution test setup (e.g., not maintaining sink conditions). | - Ensure consistent and reproducible preparation of the nanoemulsion.- Add a small amount of surfactant (e.g., 0.7% w/w Tween 20) to the dissolution medium to ensure sink conditions.[1] |
| Precipitation of Drug upon Dilution in Aqueous Media | The formulation is not robust to dilution in the gastrointestinal fluids. | Perform a % transmittance test by diluting the nanoemulsion with water to assess its stability upon dilution. Adjust the formulation if precipitation occurs.[6] |
Data Presentation
Table 1: Physicochemical Properties of Optimized this compound Nanoemulsion Formulations from Literature
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| CC-NLC | 121.6 ± 6.2 | 0.26 ± 0.03 | -26.5 ± 2.9 | 96.23 ± 3.14 | [1] |
| CC-NLC-Opt | 183.5 ± 5.89 | 0.228 ± 0.13 | -28.2 ± 0.99 | 88.9 ± 3.69 | [11] |
| Optimized SNEDDS | 13.91 | - | - | - | [6][13] |
| CCN | 35.5 ± 5.9 | - | -6.45 ± 0.36 | - | [9][10] |
| NE-4 | 95-139 | 0.14 | -41.06 | - | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by Aqueous Titration Method
Objective: To prepare an oil-in-water (o/w) nanoemulsion of this compound cilexetil.
Materials:
-
This compound cilexetil
-
Surfactant (e.g., Tween 80)[7]
-
Co-surfactant (e.g., Transcutol HP, Poloxamer)[7]
-
Deionized water
Procedure:
-
Solubility Screening: Determine the solubility of this compound cilexetil in various oils, surfactants, and co-surfactants to select the most suitable excipients.[6][7]
-
Construction of Pseudo-Ternary Phase Diagram: a. Prepare various weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.[6][7] b. For each Smix ratio, mix it with the selected oil at different weight ratios (e.g., from 9:1 to 1:9). c. Titrate each oil/Smix mixture with deionized water dropwise under gentle magnetic stirring. d. Visually observe the mixtures for transparency and ease of flow to identify the nanoemulsion region.[6] e. Plot the nanoemulsion region on a ternary phase diagram.
-
Preparation of this compound-Loaded Nanoemulsion: a. Select a formulation from the nanoemulsion region identified in the phase diagram. b. Dissolve the required amount of this compound cilexetil in the oil phase. c. Add the Smix to the oily solution and mix thoroughly. d. Add the aqueous phase dropwise to the oil-Smix mixture with continuous stirring until a transparent and homogenous nanoemulsion is formed.[7]
Protocol 2: Characterization of this compound Nanoemulsion
Objective: To determine the physicochemical properties of the prepared nanoemulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion with deionized water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).[1]
-
Record the average droplet size and PDI. A PDI value below 0.3 indicates a homogenous and narrow size distribution.
2. Zeta Potential Measurement:
-
Dilute the nanoemulsion with deionized water.
-
Measure the electrophoretic mobility of the droplets using a Zetasizer to determine the zeta potential.[1] A higher absolute zeta potential value (e.g., > ±25 mV) generally indicates better physical stability.
3. Entrapment Efficiency Determination:
-
Separate the free, un-entrapped this compound from the nanoemulsion. This can be done by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[1]
-
Calculate the entrapment efficiency using the following formula:
-
Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
4. In Vitro Drug Release Study:
-
Use a dialysis bag diffusion technique.[1]
-
Place a known amount of the nanoemulsion in a dialysis bag.
-
Suspend the dialysis bag in a dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37°C with constant stirring.[1]
-
To maintain sink conditions, 0.7% w/w Tween 20 can be added to the dissolution medium.[1]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoemulsions.
Caption: Troubleshooting logic for large droplet size in nanoemulsion formulation.
References
- 1. Enhancing the Oral Bioavailability of this compound Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cilexetil loaded nanodelivery systems for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. Formulation and validation of this compound cilexetil-loaded nanosuspension to enhance solubility [pharmacia.pensoft.net]
- 6. Design and optimization of this compound loaded self-nanoemulsifying drug delivery system for improving its dissolution rate and pharmacodynamic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion improves the oral absorption of this compound cilexetil in rats: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and Optimization of this compound Cilexetil Nano Lipid Carrier: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and optimization of this compound loaded self-nanoemulsifying drug delivery system for improving its dissolution rate and pharmacodynamic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Candesartan Cilexetil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Candesartan cilexetil.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of this compound cilexetil?
A1: The low oral bioavailability of this compound cilexetil, which is approximately 15%, is attributed to several factors:
-
Poor Aqueous Solubility: this compound cilexetil is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] Its practical insolubility in water limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3][4]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump in the intestinal epithelium.[3][5] This transporter actively pumps the drug from the enterocytes back into the intestinal lumen, reducing its net absorption.[5][6]
-
Hepatic First-Pass Metabolism: After absorption, this compound cilexetil undergoes significant metabolism in the liver before reaching systemic circulation, which reduces the amount of active drug available.[7][8][9]
Q2: What are the main formulation strategies being investigated to improve the oral bioavailability of this compound cilexetil?
A2: Several advanced formulation strategies are being explored to overcome the challenges associated with this compound cilexetil's oral delivery. These include:
-
Nanotechnology-based Drug Delivery Systems: This broad category includes:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can enhance lymphatic transport, thus bypassing hepatic first-pass metabolism, and improve the dissolution of lipophilic drugs like this compound.[7][8][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.[11][12]
-
-
Solid Dispersions: This technique involves dispersing this compound cilexetil in a hydrophilic polymer matrix.[3][13] This can convert the crystalline drug into a more soluble amorphous form, improving its wettability and dissolution rate.[3][14]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic cavity, forming a complex that has enhanced aqueous solubility and dissolution.[15][16]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SMEDDS) can improve the solubilization of the drug in the gastrointestinal tract.[7][17]
Q3: How does the conversion of crystalline this compound cilexetil to an amorphous form improve its bioavailability?
A3: The crystalline form of a drug has a highly ordered lattice structure that requires a significant amount of energy to break down for dissolution. By converting this compound cilexetil to an amorphous state, which is a high-energy, disordered form, the energy barrier for dissolution is lowered.[3][18] This results in a faster dissolution rate and an increased concentration of the drug in the gastrointestinal fluids, which can lead to improved absorption and bioavailability.[14][19] Solid dispersion is a common technique used to achieve this transformation.[3][14]
II. Troubleshooting Guides
A. Nanoparticle Formulations (SLNs, NLCs, Nanosuspensions)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%) | 1. Poor affinity of the drug for the lipid matrix.2. Drug leakage into the external aqueous phase during preparation.3. Insufficient amount of lipid or polymer. | 1. Select lipids in which this compound cilexetil has higher solubility.2. Optimize the homogenization and sonication time to ensure proper encapsulation.3. Increase the concentration of the lipid or polymer in the formulation. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to low zeta potential.3. Inappropriate surfactant concentration. | 1. Increase the homogenization speed/time or sonication energy/time.[10]2. Ensure the zeta potential is sufficiently high (typically > |30| mV) to ensure electrostatic stability.[10] Consider adding a stabilizer.3. Optimize the type and concentration of the surfactant. |
| Poor In Vitro Dissolution Rate | 1. Inefficient conversion to an amorphous state.2. Drug being too strongly entrapped within the nanoparticle matrix. | 1. Verify the physical state of the drug within the nanoparticles using techniques like DSC or XRD.[19]2. Modify the composition of the lipid matrix or polymer to facilitate faster drug release. |
B. Solid Dispersion Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Conversion to Amorphous State | 1. Inappropriate drug-to-polymer ratio.2. Unsuitable polymer selection.3. Inefficient preparation method (e.g., solvent evaporation, fusion). | 1. Increase the proportion of the hydrophilic polymer in the solid dispersion.[3]2. Select a polymer with good miscibility with this compound cilexetil (e.g., PVP K30, Eudragit E100).[3][20]3. Optimize the parameters of the preparation method, such as the rate of solvent evaporation or the cooling rate in the fusion method.[13] |
| Phase Separation or Recrystallization During Storage | 1. The amorphous form is thermodynamically unstable.2. High humidity and temperature during storage. | 1. Select polymers that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug to stabilize the amorphous form.[15]2. Store the solid dispersion in a cool, dry place, preferably with a desiccant. |
| Low Dissolution Enhancement | 1. Poor wettability of the solid dispersion.2. Insufficient increase in drug solubility. | 1. Incorporate a surfactant into the formulation.2. Increase the drug-to-polymer ratio or select a more effective solubilizing polymer.[3] |
III. Experimental Protocols
A. Preparation of this compound Cilexetil Solid Dispersion by Solvent Evaporation Method
-
Dissolution of Components: Dissolve a specific weight of this compound cilexetil and a hydrophilic polymer (e.g., PVP K30 or Eudragit E100) in a suitable organic solvent (e.g., methanol, acetone).[3][4]
-
Solvent Evaporation: The organic solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature.[15]
-
Drying: The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: The dried mass is pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.[13]
B. Preparation of this compound Cilexetil-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
-
Preparation of Lipid Phase: this compound cilexetil and a solid lipid (e.g., glyceryl monostearate) are melted together at a temperature approximately 5-10°C above the melting point of the lipid.[1][10]
-
Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188) is dissolved in distilled water and heated to the same temperature as the lipid phase.[1]
-
Homogenization: The hot aqueous phase is added to the molten lipid phase, and the mixture is subjected to high-speed homogenization to form a coarse emulsion.[10]
-
Ultrasonication: The coarse emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.[7][10]
-
Cooling: The resulting nanoemulsion is cooled down to room temperature to allow the lipid to solidify and form SLNs.
IV. Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Cilexetil Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound Cilexetil | - | - | 159.93 ± 12.74 | 100 | |
| Solid Dispersion (1:4 with PVP K-90) | - | - | 342.06 ± 13.57 | ~214 | |
| Nanostructured Lipid Carriers (NLCs) | - | - | - | >200 | [7][9] |
| Nanosuspension | - | - | - | ~380 | [12] |
Note: The values presented are indicative and can vary based on the specific formulation and experimental conditions.
V. Visualizations
Caption: Logical relationship between challenges and strategies.
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 4. med.minia.edu.eg [med.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Transport characteristics of this compound in human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Oral Bioavailability of this compound Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhancing the Oral Bioavailability of this compound Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpbs-online.com [jpbs-online.com]
- 11. Formulation and validation of this compound cilexetil-loaded nanosuspension to enhance solubility [pharmacia.pensoft.net]
- 12. Development of surface stabilized this compound cilexetil nanocrystals with enhanced dissolution rate, permeation rate across CaCo-2, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced solubility and intestinal absorption of this compound cilexetil solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
Candesartan Stability Testing Technical Support Center
Welcome to the technical support center for Candesartan stability testing. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in conducting robust stress testing experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the forced degradation studies of this compound.
Q1: Why is this compound showing minimal or no degradation under certain stress conditions?
A1: this compound is known to be relatively stable under specific conditions.[1][2][3][4][5] It is particularly resistant to thermal and photolytic stress.[1][2][3][4][5] If you observe minimal degradation, consider the following:
-
Inadequate Stress Conditions: The concentration of the stressor or the duration of exposure may be insufficient. For instance, milder acidic or basic conditions might not induce significant degradation.
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from any degradation products. Co-elution of a degradant with the parent drug peak can mask the extent of degradation.[6]
-
Purity of the Sample: A highly pure sample of this compound cilexetil may exhibit greater stability.
Q2: What are the expected degradation pathways for this compound?
A2: The primary degradation pathway for this compound cilexetil, the prodrug form, is the hydrolysis of the ester linkage to form the active drug, this compound.[7] Further degradation can occur under strong acidic and basic conditions.[7] Oxidative stress can also lead to the formation of various degradation products.[7]
Below is a simplified representation of the degradation pathways.
Caption: Simplified degradation pathways of this compound under various stress conditions.
Q3: How can I improve the separation of this compound from its degradation products in my HPLC/UPLC method?
A3: Achieving good resolution is crucial for a stability-indicating method. If you are facing co-elution issues, consider the following troubleshooting steps:
-
Mobile Phase Modification: Adjust the pH of the aqueous component of your mobile phase. A pH of around 2.5 to 3.0 has been shown to be effective. You can also alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[8][9]
-
Column Selection: A C18 column is commonly used for this compound analysis.[2][3][8] However, if resolution is poor, trying a different stationary phase, such as a cyano column, might provide the necessary selectivity.[4][5]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can help in separating closely eluting peaks.[1][2][3]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact peak shape and resolution.[1]
Q4: What are typical acceptance criteria for stability studies?
A4: While specific acceptance criteria depend on the regulatory requirements and the phase of development, a common benchmark for bench-top stability samples is that the mean concentration should be within ±15% of the initial (time zero) concentration.[7]
Quantitative Data Summary
The following table summarizes the extent of this compound degradation observed under various stress conditions as reported in different studies.
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 6 hours | Degraded | [1] |
| 0.5 N HCl | 2 hours | Degraded | [10] | |
| 5N HCl | Not Specified | 30.22% | [11] | |
| Base Hydrolysis | 0.1 N NaOH | 6 hours | Degraded | [1] |
| 0.5 N NaOH | 2 hours | Degraded | [10] | |
| 5N NaOH | Not Specified | 17.85% | [11] | |
| Neutral Hydrolysis | Water at room temp. | 6 hours | No Degradation | [1] |
| Water | Not Specified | 58.12% | [11] | |
| Water | 16 hours at 50°C | Degraded | [10] | |
| Oxidation | 3% H₂O₂ | 6 hours | Degraded | [1] |
| Thermal | 60°C | 48 hours | No Degradation | [1] |
| Dry Heat | Not Specified | 16.23% | [11] | |
| Photolytic | ICH Q1B | 48 hours | No Degradation | [1] |
| UV Light | Not Specified | 8.32% | [11] | |
| Photolytic | Not Specified | 7.53% | [11] |
Experimental Protocols
Below are detailed methodologies for conducting stress testing on this compound.
Experimental Workflow
The general workflow for performing stress testing on this compound is outlined below.
Caption: General workflow for this compound stress stability testing.
Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture, such as methanol and water (9:1 v/v).[12]
-
Stress Application: To a known volume of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).[1]
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 6 hours).[1]
-
Neutralization: After incubation, carefully neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze using a validated stability-indicating method.
Base Hydrolysis
-
Sample Preparation: Use the same stock solution as prepared for acid hydrolysis.
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1N Sodium Hydroxide (NaOH).[1]
-
Incubation: Maintain the solution at room temperature for a defined duration (e.g., 6 hours).[1]
-
Neutralization: Following incubation, neutralize the solution with an equivalent amount of 0.1N Hydrochloric Acid (HCl).
-
Analysis: Dilute the neutralized sample to the target concentration and inject it into the analytical system.
Oxidative Degradation
-
Sample Preparation: Utilize the this compound stock solution.
-
Stress Application: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂) to a known volume of the stock solution.[1]
-
Incubation: Keep the mixture at room temperature for a specified time (e.g., 6 hours).[1]
-
Analysis: After the incubation period, dilute the sample as required and perform the analysis.
Thermal Degradation
-
Sample Preparation: Use the this compound stock solution or the solid drug substance.
-
Stress Application: Place the sample in a temperature-controlled oven at a specified temperature (e.g., 60°C).[1]
-
Incubation: Expose the sample to the high temperature for a defined period (e.g., 48 hours).[1]
-
Analysis: After cooling to room temperature, dissolve (if solid) and dilute the sample appropriately for analysis.
Photolytic Degradation
-
Sample Preparation: Expose the this compound stock solution or solid drug substance to light.
-
Stress Application: Place the sample in a photostability chamber and expose it to light conditions as specified by ICH guideline Q1B.
-
Incubation: The duration of exposure should be sufficient to assess the photostability (e.g., 48 hours).[1]
-
Analysis: Prepare the sample for analysis by dissolving (if solid) and diluting to the desired concentration.
Troubleshooting Logic
The following diagram provides a logical approach to troubleshooting common issues during this compound stability testing.
Caption: A logical guide for troubleshooting common issues in this compound stability studies.
References
- 1. A Stability Indicating UPLC Method for this compound in Bulk Drug Samples [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. LC and LC-MS/TOF studies on stress degradation behaviour of this compound cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of this compound Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Stability indicating rp hplc method for the determination of candisartan | PDF [slideshare.net]
- 10. A validated ultra high-pressure liquid chromatography method for separation of this compound cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress degradation study of this compound cilexetil via UV spectrophotometry. [wisdomlib.org]
- 12. Development and Validation of a Stability-indicating UV Spectroscopic Method for this compound in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Candesartan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects during experiments with Candesartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an angiotensin II receptor blocker (ARB). It is administered as the prodrug this compound cilexetil, which is rapidly converted to its active form, this compound, during gastrointestinal absorption.[1] this compound selectively and potently blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and causing vasoconstriction.[2] This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[3]
Q2: What are the known or potential off-target effects of this compound?
Beyond its primary AT1 receptor blockade, research suggests this compound may exert effects through several off-target mechanisms:
-
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism: Some studies have indicated that this compound can act as a partial agonist of PPAR-γ, a nuclear receptor involved in regulating glucose and lipid metabolism.[4][5] However, the extent and significance of this activity appear to be cell-type dependent and are still under investigation.[6]
-
NLRP3 Inflammasome Inhibition: Recent findings suggest that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[7][8] This effect appears to be independent of its AT1 receptor blockade.
-
Modulation of Intracellular Calcium Homeostasis: this compound has been shown to attenuate intracellular calcium overload by inhibiting store-operated calcium entry in certain cell types.[9]
-
Inhibition of Toll-Like Receptor (TLR) Expression: There is evidence that this compound can inhibit the expression and activity of TLR2 and TLR4, which are involved in innate immune responses.[10]
Q3: How does the binding affinity of this compound for the AT1 receptor compare to other ARBs?
This compound exhibits a very high binding affinity for the AT1 receptor and is characterized by its tight binding and slow dissociation, which contributes to its long-lasting antihypertensive effects.[1][3] In comparative studies, this compound has shown a higher binding affinity for the AT1 receptor than several other ARBs, including losartan (B1675146) and valsartan.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Vehicle Effects:
-
Problem: this compound cilexetil has low aqueous solubility.[12] Improper dissolution can lead to variable effective concentrations. The vehicle (e.g., DMSO) may also exert effects at higher concentrations.
-
Solution:
-
Ensure complete solubilization of this compound in an appropriate solvent, like DMSO, before preparing final dilutions in culture media.
-
Always include a vehicle control (media with the same final concentration of the solvent) to account for any solvent-induced effects.
-
Keep the final DMSO concentration consistent across all wells and typically below 0.5%.[13]
-
-
-
Cell Viability and Cytotoxicity Artifacts:
-
Problem: High concentrations of this compound or the vehicle may induce cytotoxicity, confounding the results of functional assays.[14] Conversely, some assay reagents (e.g., tetrazolium salts like MTT or MTS) can interact directly with the compound, leading to false-positive or false-negative viability readings.[15]
-
Solution:
-
Perform a dose-response curve for cytotoxicity using a reliable assay (e.g., a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell staining) to determine the non-toxic concentration range of this compound for your specific cell line.[16]
-
If you suspect interference with a metabolic assay (like MTT), run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[15]
-
Consider using an alternative viability assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®).[15]
-
-
-
Variable Drug-Target Engagement:
-
Problem: The expression levels of the AT1 receptor and potential off-targets like PPAR-γ can vary significantly between cell lines and even with passage number.
-
Solution:
-
Confirm the expression of your target receptor (e.g., AT1R, PPAR-γ) in your cell line using techniques like RT-qPCR or Western blotting.
-
Use cells at a consistent and low passage number to minimize phenotypic drift.
-
-
Issue 2: Difficulty in Detecting PPAR-γ Agonist Activity of this compound
Possible Causes and Troubleshooting Steps:
-
Low Potency and Cell-Type Specificity:
-
Problem: The PPAR-γ agonist activity of this compound is reported to be partial and weaker than that of full agonists like rosiglitazone.[4] This effect can also be highly cell-type specific.[6]
-
Solution:
-
Include a potent PPAR-γ agonist (e.g., rosiglitazone) as a positive control in your experiments to validate the assay's responsiveness.
-
Use a cell line known to have a robust PPAR-γ signaling pathway.
-
Ensure that the concentration range of this compound used is appropriate to detect partial agonism.
-
-
-
Suboptimal Assay Conditions for Reporter Gene Assays:
-
Problem: Luciferase or other reporter gene assays for nuclear receptor activation can be sensitive to various experimental parameters.
-
Solution:
-
Optimize the transfection efficiency of your reporter and receptor plasmids.
-
Ensure that the incubation time with this compound is sufficient to allow for gene transcription and protein expression (typically 24-48 hours).
-
Check for and control for potential artifacts such as compound-induced cytotoxicity or interference with the luciferase enzyme.
-
-
Data Presentation
Table 1: Comparison of Binding Affinities of Selected ARBs for the AT1 Receptor
| Angiotensin II Receptor Blocker | Binding Affinity (pKi) | Reference(s) |
| This compound | 8.61 ± 0.21 | [11] |
| Telmisartan | 8.19 ± 0.04 | [11] |
| Valsartan | 7.65 ± 0.12 | [11] |
| Losartan | 7.17 ± 0.07 | [11] |
pKi is the negative logarithm of the inhibition constant (Ki), where a higher value indicates a higher binding affinity.
Table 2: In Vitro Dose-Response of this compound on Pro-inflammatory Cytokine Secretion in Human Monocytes
| Treatment | IL-1β Reduction (%) | IL-6 Reduction (%) | TNF-α Reduction (%) | MCP-1 Reduction (%) | Reference(s) |
| This compound (1 µM) + Pam3CSK4 | 32 | 47 | 86 | 92 | [17] |
| This compound (1 µM) + LPS | 48 | 41 | 87 | 73 | [17] |
Pam3CSK4 and LPS are TLR2 and TLR4 agonists, respectively, used to induce an inflammatory response.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration
This protocol is adapted from a study investigating the effect of this compound on intracellular calcium homeostasis in HepG2 cells.[9]
-
Cell Plating: Plate HepG2 cells onto glass-bottom dishes suitable for microscopy.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control in the presence or absence of an inducer of calcium overload (e.g., 0.5 mM palmitic acid for 16-24 hours).
-
Dye Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fura-2-AM or 5 µM Calbryte 630 AM) in PBS for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with PBS for 10 minutes to remove excess dye.
-
Imaging:
-
Mount the dish on a fluorescence microscope.
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in individual cells or regions of interest.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative intracellular calcium concentration.
-
Protocol 2: NLRP3 Inflammasome Activation Assay in Macrophages
This protocol is based on a study investigating the inhibitory effect of this compound on the NLRP3 inflammasome.[7]
-
Cell Culture: Culture J774A.1 or bone marrow-derived macrophages in appropriate media.
-
Priming (Signal 1): Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4-5 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 7.5, 15, 30 µM) or vehicle control for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin (B1684572) or 5 mM ATP, for 30-60 minutes.
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Lyse the cells to obtain cell lysates.
-
-
Analysis:
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a specific ELISA kit.
-
Western Blotting: Analyze the cell lysates and/or precipitated proteins from the supernatants for the presence of the active form of caspase-1 (p10 or p20 subunit) and mature IL-1β.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly emerging pharmacologic differences in angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. This compound Does Not Activate PPARγ and Its Target Genes in Early Gestation Trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repositioning of the Angiotensin II Receptor Antagonist this compound as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repositioning of the Angiotensin II Receptor Antagonist this compound as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an angiotensin-II receptor blocker, ameliorates insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits Toll-like receptor expression and activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Cilexetil In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits Toll-like receptor expression and activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Candesartan Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Candesartan.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent potency of my this compound cilexetil stock solution?
A1: this compound cilexetil is a prodrug that is susceptible to hydrolysis, especially in aqueous solutions and under acidic or basic conditions.[1][2] This hydrolysis converts it to the active form, this compound, and other byproducts, leading to a decrease in the concentration of the prodrug and variability in your experimental outcomes. It is crucial to prepare fresh stock solutions and use appropriate solvents.
Q2: My HPLC analysis of this compound shows variable peak areas and extra peaks. What could be the cause?
A2: Variability in HPLC results for this compound can stem from several factors. Inconsistent peak areas can be a sign of analyte instability in the mobile phase, particularly if the pH is not neutral.[3] The appearance of extra peaks may indicate the formation of degradation products.[3] Additionally, carryover from previous injections of high-concentration samples can lead to ghost peaks in subsequent runs.[4]
Q3: I am observing high non-specific binding in my angiotensin II receptor binding assay. How can I reduce it?
A3: High non-specific binding in a receptor binding assay can be caused by several factors, including the use of a suboptimal concentration of radioligand, issues with the membrane preparation, or inappropriate buffer composition.[5] To mitigate this, consider optimizing the protein concentration in your assay, adding blocking agents like bovine serum albumin (BSA) to your buffer, and ensuring your washing steps are stringent enough to remove unbound ligand without disrupting specific binding.[6]
Q4: My cell-based functional assays with this compound are showing high well-to-well variability. What are the common sources of this variability?
A4: Cell-based assays are inherently complex and can be influenced by numerous factors. Variability can be introduced by inconsistent cell seeding density, passage number, and overall cell health.[7] Differences in incubation times, temperature fluctuations, and edge effects in multi-well plates can also contribute to inconsistent results. Standardizing your cell culture and assay procedures is critical for reproducibility.
Troubleshooting Guides
Issues with this compound Cilexetil Stability and Handling
This compound cilexetil is prone to degradation, which can be a significant source of experimental variability.
Problem: Lack of linearity and reproducibility in analytical measurements.
-
Root Cause: Hydrolysis and transesterification of the cilexetil ester group. This can be accelerated by basic residues in glassware or inappropriate pH of solutions.[1]
-
Troubleshooting Steps:
-
Use High-Quality Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any basic residues.
-
Control pH: Prepare solutions in buffers with a neutral pH. Avoid highly acidic or alkaline conditions.
-
Freshly Prepare Solutions: Prepare this compound cilexetil solutions immediately before use. If storage is necessary, store at -20°C or below in an anhydrous solvent.
-
Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. For aqueous working solutions, minimize the time they are kept at room temperature.
-
Logical Workflow for Handling this compound Cilexetil
Caption: Workflow for preparing and handling this compound cilexetil solutions.
Variability in Analytical Quantification (HPLC/UPLC)
Problem: Inconsistent peak areas, peak tailing, or appearance of unknown peaks.
-
Root Cause: On-column degradation of this compound due to inappropriate mobile phase pH, or carryover from the autosampler.[3][4]
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase to a pH close to neutral (6.5-7.0) to minimize degradation. Use a buffer with sufficient capacity to maintain a stable pH.[3]
-
Column Washing: Implement a robust column wash protocol between injections, especially after high-concentration samples. A high-organic wash step (e.g., 95% acetonitrile) can help remove retained this compound.[4]
-
Autosampler Wash: Optimize the autosampler wash solvent. A solvent in which this compound is highly soluble (e.g., a high percentage of a strong organic solvent) should be used. Implement both pre- and post-injection washes.[4]
-
Forced Degradation Study: To identify if unknown peaks are degradation products, intentionally expose a this compound standard to acidic and basic conditions and compare the resulting chromatograms to your experimental samples.[3]
-
Troubleshooting Workflow for HPLC/UPLC Issues
Caption: A logical workflow for troubleshooting common HPLC/UPLC issues with this compound.
Angiotensin II (AT1) Receptor Binding Assay Variability
Problem: High non-specific binding, low signal-to-noise ratio, or inconsistent Ki values.
-
Root Cause: Suboptimal assay conditions, including protein concentration, radioligand concentration, incubation time, and washing procedure.[5]
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Perform a protein titration to determine the optimal amount of membrane preparation that gives a robust signal without excessive non-specific binding.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for competition assays to ensure sensitive detection of competitor binding.
-
Non-Specific Binding Blockers: Include a blocking agent like 1% Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to non-receptor components.[6]
-
Washing: Optimize the number and duration of washes to effectively remove unbound radioligand. Ensure the wash buffer is cold to minimize dissociation of specifically bound ligand.
-
Incubation Time and Temperature: Ensure the incubation is long enough to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time. Maintain a consistent temperature throughout the assay.
-
Cell-Based Functional Assay Variability
Problem: Inconsistent dose-response curves or high variability between replicate wells.
-
Root Cause: Variability in cell health and number, reagent addition, and plate-based effects.[7]
-
Troubleshooting Steps:
-
Cell Culture Standardization: Use cells within a defined passage number range. Ensure consistent cell seeding density and confluency at the time of the assay.
-
Assay Protocol Consistency: Use calibrated pipettes and consistent techniques for adding reagents. Consider automating liquid handling steps if possible.
-
Plate Layout: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations (edge effects). Include appropriate controls on each plate.
-
Signal Detection: Ensure the signal detection window is optimized for the specific assay (e.g., for calcium flux assays, the reading time is critical).
-
Data Presentation
Table 1: Physicochemical Properties and Stability of this compound and this compound Cilexetil
| Property | This compound Cilexetil | This compound (Active Form) | Reference(s) |
| Solubility | Practically insoluble in water; sparingly soluble in methanol. | Poorly soluble in water. | [8] |
| BCS Class | Class II (Low Solubility, High Permeability) | - | [9] |
| Stability | Susceptible to hydrolysis in acidic, basic, and aqueous conditions. | More stable than the prodrug, but can degrade at non-neutral pH. | [1][3] |
| pKa | 3.5, 5.85 | - | [9] |
Table 2: Recommended Starting Conditions for this compound HPLC Analysis
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Column | C18, 5 µm, 25 cm x 4.6 mm | Good retention and separation of this compound. | [10] |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 6.5-7.0) | Neutral pH minimizes on-column degradation. | [3] |
| Flow Rate | 1.0 - 1.2 mL/min | Provides good peak shape and reasonable run times. | [11] |
| Detection | UV at ~254 nm | This compound has a strong absorbance at this wavelength. | [12] |
| Injection Volume | 10 - 20 µL | A smaller volume can help reduce carryover. | [4] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound in a buffered solution
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to fall within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 6.8 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Angiotensin II (AT1) Receptor Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the AT1 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a known concentration of radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-AngII), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radiolabeled angiotensin II, a high concentration of an unlabeled competitor (e.g., 10 µM cold Angiotensin II), and the membrane preparation.
-
Competition Binding: Add assay buffer, radiolabeled angiotensin II, increasing concentrations of this compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13]
-
Mandatory Visualizations
AT1 Receptor Downstream Signaling Pathway
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
References
- 1. Hydrolysis and transesterification reactions of this compound cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid State Stability and Kinetics of Degradation for this compound—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Cilexetil In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpbs.com [ijpbs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Dissolution Rate of Candesartan Cilexetil Tablets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of Candesartan Cilexetil tablets with enhanced dissolution rates. This compound Cilexetil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability, making its dissolution the rate-limiting step for absorption.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your formulation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Dissolution Enhancement with Solid Dispersions | Inappropriate Carrier Selection: The chosen polymer may not be optimal for creating a stable amorphous dispersion or for providing the desired hydrophilic environment. | - Select a carrier with good miscibility with this compound. Polymers like Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Eudragit E100 have shown success.[4][5] - Consider pH-dependent polymers. Eudragit E100, for instance, enhances dissolution specifically in acidic media (pH ≤ 5.0).[4] - Evaluate amphiphilic carriers like Gelucire 50/13 or Poloxamers which can also improve wettability.[3][6] |
| Suboptimal Drug-to-Carrier Ratio: An insufficient amount of carrier may not effectively disperse the drug at a molecular level, leading to the presence of crystalline drug within the formulation. | - Experiment with various drug-to-carrier weight ratios. Studies have shown significant improvements at ratios like 1:5 (drug to Eudragit E100) or 1:5 (drug to PEG 6000).[3][4] - Perform saturation solubility studies with different ratios to identify the optimal concentration for maximum solubility enhancement.[3] | |
| Ineffective Preparation Method: The chosen method may not be achieving complete amorphization of this compound. | - Compare different preparation techniques. The solvent evaporation method is often more effective than the kneading or physical mixing for achieving uniform, amorphous solid dispersions.[4][7][8] - Employ advanced techniques like spray drying which can produce highly amorphous and stable solid dispersions with carriers like HPMC E5 LV or silica (B1680970).[2][9] | |
| Recrystallization of Amorphous this compound During Storage | Instability of the Solid Dispersion: The amorphous form is thermodynamically unstable and can revert to the crystalline state over time, especially under high temperature and humidity. | - Ensure the drug is molecularly dispersed within the polymer matrix, which can be confirmed by DSC and XRD analysis (absence of a drug melting peak).[4][9] - Select polymers with a high glass transition temperature (Tg) to restrict molecular mobility. - Store the formulation in appropriate conditions (e.g., 25°C) and conduct stability studies to monitor for recrystallization.[4][10] Spray-dried formulations with silica have shown good stability even under accelerated conditions (40°C, 75% RH).[9] |
| Limited Dissolution Improvement with Cyclodextrin (B1172386) Complexes | Incorrect Stoichiometry or Preparation Method: The molar ratio of this compound to cyclodextrin may not be optimal for inclusion complex formation, or the preparation method may be inefficient. | - Determine the optimal stoichiometry through phase-solubility studies, which often indicate a 1:1 molar ratio for β-cyclodextrin.[11] - Compare preparation methods. Solvent evaporation, co-evaporation, and lyophilization methods have been shown to be more effective for forming true inclusion complexes than simple physical mixing or kneading.[7][11][12] |
| Variability in Dissolution Profiles Between Batches | Inconsistent Particle Size or Morphology: Differences in the physical properties of the prepared formulations (e.g., solid dispersions, nanoparticles) can lead to inconsistent dissolution. | - Standardize the preparation process. For solvent evaporation, control the rate of solvent removal.[8] For nanoparticles, control stirring speed and sonication time.[1] - Characterize the physical properties of each batch, including particle size analysis, to ensure consistency. |
| Inadequate Wetting of the Tablet Formulation | Hydrophobicity of the Drug: this compound Cilexetil is inherently hydrophobic, which can cause the tablet to float or disperse poorly in the dissolution medium.[5] | - Incorporate hydrophilic carriers in the formulation, such as PVP, HPMC, or PEGs, which improve the wettability of the drug.[5][6] - Use surfactants like Polysorbate 20 (Tween 20) or Sodium Lauryl Sulfate (SLS) in the dissolution medium or formulation to reduce interfacial tension.[5][13][14] |
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of this compound Cilexetil important?
A1: this compound Cilexetil has very low solubility in water (practically insoluble), which limits its dissolution rate in the gastrointestinal tract.[1][4] Since dissolution must occur before the drug can be absorbed into the bloodstream, a slow dissolution rate leads to low and variable oral bioavailability, which is estimated to be only around 14-15%.[4][5][8] Enhancing the dissolution rate can significantly improve its therapeutic efficacy.
Q2: What are the primary methods to increase the dissolution rate of this compound?
A2: The most commonly investigated and successful methods include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous form, which has higher solubility.[2][4][6] Common carriers include PVP, HPMC, Eudragit E100, and PEGs.[3][4][5]
-
Inclusion Complexation: Forming a complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[7][11][15]
-
Nanonization: Reducing the particle size of the drug to the nanometer range. This increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[1][16]
-
Liquisolid Technique: Converting a liquid formulation (drug dissolved in a non-volatile solvent) into a dry, flowable, and compressible powder by blending with selected carrier and coating materials.[17]
Q3: How does solid dispersion enhance the dissolution of this compound?
A3: Solid dispersion enhances dissolution through several mechanisms:
-
Amorphization: It converts the drug from its stable, low-solubility crystalline form to a high-energy, more soluble amorphous state.[4][6]
-
Particle Size Reduction: The drug is dispersed at a molecular level within the carrier, dramatically increasing the surface area for dissolution.[6][18]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the dissolution medium.[5][6]
-
Inhibition of Precipitation: Some carriers can act as surfactants, maintaining the drug in a solubilized state and preventing it from precipitating out of solution.[18]
Q4: What is the role of physicochemical characterization (DSC, XRD, FTIR) in these experiments?
A4: These techniques are crucial for understanding the solid-state properties of the formulation and confirming the mechanism of dissolution enhancement:
-
Differential Scanning Calorimetry (DSC): Used to detect the melting point of the crystalline drug. The absence of the this compound melting peak in a solid dispersion suggests its conversion to an amorphous state.[4][9]
-
X-Ray Diffraction (XRD): Provides information about the crystalline or amorphous nature of a sample. Sharp peaks in the diffractogram indicate crystallinity, while a halo pattern signifies an amorphous form.[3][4][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify any chemical interactions (like hydrogen bonding) between the drug and the carrier, which can be crucial for the stability of the formulation.[4][6][11]
Q5: Which preparation method is best for creating solid dispersions of this compound?
A5: The "best" method depends on the specific drug-carrier system and desired scale. However, studies consistently show that the solvent evaporation method and spray drying are highly effective for this compound.[2][4] The solvent evaporation method can produce a uniform dispersion and achieve significant amorphization.[4][8] Spray drying is particularly advantageous for its ability to produce fine, amorphous particles and is readily scalable for industrial production.[2][9] The kneading method is generally less efficient at achieving complete amorphization compared to solvent-based techniques.[4][8]
Quantitative Data Summary
The following tables summarize the dissolution enhancement achieved in various studies.
Table 1: Dissolution Enhancement via Solid Dispersion
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Dissolution Medium | % Drug Released (Time) | Fold Increase in Dissolution | Reference |
| Eudragit E100 | 1:5 | Solvent Evaporation | pH < 5.0 | >90% (30 min) | Significant (27,037x solubility increase) | [4][10] |
| PVP | 1:1 | Solvent Evaporation | pH 6.5 | ~82% (5 min) | Significant | [5] |
| Poloxamer 407 | 1:4 (20% w/w) | Decrystallizing Formulation | pH 6.8 | 83.6% (45 min) | 23-fold (relative dissolution rate) | [6][18] |
| PEG 6000 | 1:5 | Melt Agglomeration | Not Specified | ~80% (30 min) | 22-fold | [3] |
| HPMC E5 LV | Not Specified | Spray Drying | Not Specified | Improved Profile | Better than physical mixture | [2] |
| Sylysia 350 | Not Specified | Spray Drying | Not Specified | ~90% (30 min) | Remarkable improvement | [9][13] |
Table 2: Dissolution Enhancement via Inclusion Complexation
| Cyclodextrin | Drug:Carrier Ratio (Molar) | Preparation Method | Dissolution Medium | % Drug Released (Time) | Fold Increase in Dissolution | Reference |
| β-Cyclodextrin | 1:2 | Solvent Evaporation | Not Specified | ~99% (120 min) | Significant (vs. 52% for pure drug) | [11] |
| HP-β-CD | 1:1 | Grinding | Not Specified | ~50% (30 min) | 12-fold | [3] |
| β-Cyclodextrin | 1:1 | Co-evaporation | pH 6.8 | ~95% (60 min) | Rapid release | [7] |
| β-Cyclodextrin | 1:5 | Lyophilization | Distilled Water | ~90% (60 min) | Most efficient method | [12] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described for preparing this compound solid dispersions with polymers like Eudragit E100 or PVP.[4][5]
-
Polymer Dissolution: Accurately weigh the desired amount of polymer (e.g., Eudragit E100) and dissolve it in a suitable volume of a volatile solvent (e.g., 100 mL of ethanol). Use sonication for approximately 15 minutes to ensure complete dissolution.
-
Drug Addition: Accurately weigh this compound Cilexetil to achieve the desired drug-to-polymer ratio (e.g., 1:5 w/w) and add it to the polymer solution.
-
Mixing: Sonicate the mixture for an additional 5 minutes to ensure the drug is fully dissolved and homogenously mixed.
-
Solvent Evaporation: Pour the resulting solution into a petri dish or mortar and place it in a hot air oven at a controlled temperature (e.g., 40°C) for 24 hours, or until the solvent has completely evaporated.
-
Pulverization and Sieving: Scrape the resulting solid mass, grind it using a mortar and pestle, and pass the powder through a standard sieve (e.g., #70 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator at room temperature until further analysis.
Protocol 2: Preparation of Inclusion Complex by Co-evaporation
This protocol is adapted from methods used to prepare this compound-cyclodextrin complexes.[7][12]
-
Dissolution: Accurately weigh this compound Cilexetil and β-cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Solvent Addition: Dissolve both components in a suitable solvent system, such as 50% aqueous ethanol, using a sufficient volume to ensure complete dissolution.
-
Mixing: Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator over anhydrous calcium chloride. Pulverize the dried complex and sieve it to obtain a uniform powder.
-
Storage: Store the final product in a well-closed container in a cool, dry place.
Protocol 3: In Vitro Dissolution Testing
This is a general protocol for evaluating the dissolution rate of this compound tablets or formulations, based on FDA recommendations and various studies.[12][19][20][21]
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. A common medium is pH 6.5 or 6.8 phosphate (B84403) buffer. Due to this compound's low solubility, a surfactant is required to maintain sink conditions. 0.25% to 0.7% Polysorbate 20 (Tween 20) is often used.[13][19][21]
-
Test Conditions: Maintain the medium temperature at 37 ± 0.5°C and set the paddle rotation speed to 50 or 75 rpm.[12][20][21]
-
Sample Introduction: Place one tablet or a quantity of formulation equivalent to a standard dose (e.g., 8 mg or 16 mg this compound) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples promptly through a 0.45 µm membrane filter.
-
Quantification: Analyze the concentration of this compound Cilexetil in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~255 nm) or HPLC.[12][21]
-
Calculation: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (cumulative % drug released vs. time).
Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Pathways to enhance the dissolution rate of this compound.
References
- 1. med.minia.edu.eg [med.minia.edu.eg]
- 2. Solid Dispersion Of this compound Cilexetil For Solubility And [quickcompany.in]
- 3. Enhancement of solubility and permeability of this compound cilexetil by using different pharmaceutical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid dispersion systems for enhanced dissolution of poorly water-soluble this compound cilexetil: In vitro evaluation and simulated pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility enhancement of this compound cilexetil by complexation with CAVAMAX® W7 PHARMA (β ‑Cyclodextrin) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 12. Development of Orodispersible Tablets of this compound Cilexetil-β-cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and development and evaluation of this compound cilexetil liquid filling formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of this compound Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. latamjpharm.org [latamjpharm.org]
Technical Support Center: Candesartan Administration in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Candesartan in laboratory animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in laboratory animals?
A1: The most frequently reported side effects associated with this compound administration in laboratory animals are dose-dependent and primarily related to its mechanism of action as an angiotensin II receptor blocker (ARB). These include:
-
Hypotension: A decrease in blood pressure is an expected pharmacological effect. However, excessive hypotension can occur, particularly at higher doses.[1][2] In rats and dogs, high doses of this compound have been shown to cause a marked and sustained decrease in blood pressure.[2]
-
Renal Effects: this compound can induce changes in renal function. While intermediate-to-high doses may be reno-protective in certain models like diabetic nephropathy, ultra-high doses have been shown to potentially induce renal injury.[1][3] Histopathological findings at high doses in rats and dogs have included hypertrophy of juxtaglomerular cells and basophilic renal tubular epithelium.[2]
-
Biochemical Changes: Increases in plasma nitrogen levels and potassium have been observed with high doses.[2] Conversely, plasma aldosterone (B195564) concentrations may be reduced.[4]
-
General Clinical Signs: At toxic doses, clinical signs can include lethargy, ataxia, and vomiting.[5]
Q2: How can I mitigate hypotension in my animal model?
A2: Mitigating hypotension is crucial for maintaining the well-being of the animals and ensuring the validity of experimental data. Consider the following strategies:
-
Dose Optimization: Start with the lowest effective dose and titrate upwards as needed. The hypotensive response to this compound is dose-dependent.[6] For instance, in mice, a 1 mg/kg/day dose had no significant effect on systolic blood pressure, whereas higher doses of 5 mg/kg/day and above caused a reduction.[1]
-
Fluid and Electrolyte Balance: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotension.
-
Monitoring: Regularly monitor blood pressure using appropriate methods for the species (e.g., tail-cuff method in rodents).[7] This allows for timely dose adjustments if significant hypotension occurs.
-
Supportive Care: If symptomatic hypotension occurs, supportive treatment should be instituted. In severe cases of overdose, exchange transfusion or dialysis may be considered to reverse hypotension.[8]
Q3: What is the recommended approach for monitoring renal function during this compound treatment?
A3: Regular monitoring of renal function is essential, especially during chronic studies or when using higher doses.
-
Serum Biomarkers: Periodically measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess glomerular filtration rate and overall kidney function.[9]
-
Urinalysis: Monitor for proteinuria (albuminuria) as an indicator of kidney damage or therapeutic effect, depending on the model.[1][3]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to identify any morphological changes.[2]
Q4: Are there any known drug interactions I should be aware of?
A4: Co-administration of this compound with other medications can lead to interactions.
-
Other Antihypertensives: Combining this compound with other drugs that lower blood pressure, such as ACE inhibitors, may increase the risk of hypotension and alter renal function.[10]
-
Lithium: Concomitant administration with lithium may lead to increased serum lithium concentrations and potential toxicity. Careful monitoring of serum lithium levels is recommended.[8]
-
Potassium-Sparing Diuretics/Supplements: Use with caution as it may lead to hyperkalemia.
Troubleshooting Guides
Issue 1: Unexpected Mortality in Animals
-
Possible Cause: Severe hypotension or acute renal failure due to excessive dosage. Single oral doses up to 2000 mg/kg of this compound cilexetil were not lethal in acute toxicity studies in mice, rats, and dogs.[8][11] However, high doses administered over time can lead to toxicity.[2]
-
Troubleshooting Steps:
-
Immediately review the dosing protocol and recalculate the dose based on the animal's most recent body weight.
-
If overdose is suspected, discontinue treatment and provide supportive care, focusing on fluid and electrolyte balance.
-
For future cohorts, implement a dose-escalation study to determine the maximum tolerated dose in your specific model.
-
Consider that some species, like rabbits, may be more sensitive to the effects of angiotensin II receptor antagonists.[2]
-
Issue 2: Significant Variation in Blood Pressure Response
-
Possible Cause: Inconsistent drug administration, variability in animal health status, or genetic differences within the animal strain.
-
Troubleshooting Steps:
-
Ensure accurate and consistent drug administration. For oral gavage, confirm proper technique. For administration in drinking water, monitor water consumption to ensure consistent dosing.[7]
-
Assess the health status of the animals. Underlying conditions can influence the response to this compound.
-
If using a genetically diverse animal model, consider that this may contribute to variability in response.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Systolic Blood Pressure (SBP) in Diabetic (db/db) and Control (db/+) Mice
| This compound Dose (mg/kg/day) | SBP Change in db/+ Mice (compared to vehicle) | SBP Change in db/db Mice (compared to vehicle) | Reference |
| 1 | No significant effect | No significant effect | [1] |
| 5 | Reduction observed | Not specified | [1] |
| 25 | Reduction observed | Reduction observed | [1] |
| 75 | Reduction observed | Reduction observed | [1] |
Table 2: Effects of High-Dose this compound (4 weeks) in Rats and Dogs
| Parameter | Observation | Species | Reference |
| Heart Weight | Decreased | Rats, Dogs | [2] |
| Erythrocyte Parameters | Decreased | Rats, Dogs | [2] |
| Plasma Nitrogen Levels | Increased | Rats, Dogs | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound Cilexetil in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Preparation of Dosing Solution:
-
This compound cilexetil is the inactive prodrug that is converted to the active form, this compound, after administration.[2]
-
For oral gavage, suspend this compound cilexetil in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
For administration in drinking water, dissolve the appropriate amount in the water and monitor daily consumption.[7]
-
-
Dosing:
-
Administer the drug at the same time each day to maintain consistent plasma levels.
-
Adjust the volume of administration based on the most recent body weight of each animal.
-
-
Monitoring:
-
Measure systolic blood pressure using the tail-cuff method before and at specified time points after administration.[7]
-
Collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus) for biochemical analysis (creatinine, BUN, electrolytes).
-
Collect urine for analysis of albuminuria.
-
Visualizations
Caption: General experimental workflow for this compound administration and monitoring in lab animals.
Caption: Simplified diagram of the Renin-Angiotensin System and the mechanism of action of this compound.
Caption: Troubleshooting logic for addressing unexpected mortality during this compound experiments.
References
- 1. Differential renal effects of this compound at high and ultra-high doses in diabetic mice–potential role of the ACE2/AT2R/Mas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential renal effects of this compound at high and ultra-high doses in diabetic mice-potential role of the ACE2/AT2R/Mas axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Persistent effect of treatment with this compound cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Nephroprotective effects of this compound Cilexetil against Cyclosporine A-induced nephrotoxicity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Receptor Antagonists for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. e-lactancia.org [e-lactancia.org]
Addressing matrix effects in bioanalytical assays for Candesartan
Welcome to the technical support center for the bioanalysis of Candesartan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on addressing and mitigating matrix effects in bioanalytical assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound, providing potential causes and actionable solutions.
Question: Why am I observing significant ion suppression or enhancement in my this compound LC-MS/MS assay?
Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis. They are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of this compound, leading to inaccurate quantification.[1][2]
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: The most common cause is inadequate removal of matrix components like phospholipids.
-
Solution: Optimize your sample preparation method. While protein precipitation (PPT) is quick, it often results in less clean extracts.[3] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering substances.[4]
-
-
Inappropriate Internal Standard (IS): Using an internal standard that does not chromatographically and ionically mimic this compound can lead to poor correction for matrix effects.
-
Chromatographic Co-elution: Matrix components may be co-eluting with this compound.
-
Solution: Adjust your chromatographic conditions. This can include changing the mobile phase composition, gradient profile, or even switching to a different column chemistry (e.g., using a C8 column instead of a C18) to improve the separation of this compound from interfering matrix components.[6]
-
Question: My assay results for this compound show poor reproducibility and accuracy. What could be the issue?
Answer: Poor reproducibility and accuracy are often linked to unaddressed matrix effects or variability in sample processing.
Potential Causes and Solutions:
-
Variable Matrix Effects: The composition of biological matrices can vary between subjects or lots, leading to inconsistent ion suppression or enhancement.[1]
-
Inconsistent Extraction Recovery: The efficiency of the extraction process may not be consistent across all samples.
-
Solution: Carefully validate your extraction procedure to ensure high and consistent recovery. The use of a SIL-IS that mimics the extraction behavior of this compound is crucial for correcting any variability.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method. In the bioanalysis of this compound, endogenous substances from biological samples are the primary source of these effects.
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A2: The choice of sample preparation is critical for minimizing matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast technique but may result in dirtier extracts, making it more susceptible to matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE has been shown to provide good extraction efficiency with a straightforward procedure and is effective at removing many interfering components.[4][7]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique that can yield very clean extracts, though it may require more extensive method development.
For robust assays, LLE and SPE are generally preferred over PPT for their superior ability to remove matrix interferences.
Q3: What type of internal standard (IS) is recommended for this compound analysis?
A3: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended.[5] A SIL-IS has nearly identical chemical and physical properties to this compound, causing it to co-elute and experience the same degree of matrix effects. This allows for the most accurate correction of any signal suppression or enhancement, leading to improved precision and accuracy in quantification.[5]
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A4: this compound is commonly analyzed using a reversed-phase C18 or C8 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid).[6] Detection is typically performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in positive ion mode is common, monitoring transitions such as m/z 441.1 → 262.9 for this compound and m/z 445.0 → 267.1 for this compound-d4.
Data on Sample Preparation Techniques
The following table summarizes the performance of different sample preparation methods for this compound analysis, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Mean Recovery of this compound (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Solid-Phase Extraction (SPE) | 90.20 ± 2.52 | Negligible (IS normalized factor: 1.00-1.02) | This compound-d4 | |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but described as having "good extraction efficiency" | Low (6.16 at LQC, 2.31 at HQC) | This compound-d4 | [4][7] |
| Protein Precipitation (PPT) | Not explicitly stated, but generally known to have lower cleanup efficiency | Can be significant if not optimized | This compound-d4 | [3][6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of this compound in human plasma.
-
Sample Pre-treatment: To 50 µL of human plasma in a pre-labeled tube, add 50 µL of the internal standard (this compound-d4) working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of HPLC grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of HPLC grade water followed by 1.0 mL of 5% methanol in water.
-
Elution: Elute this compound and the IS from the cartridge with 1.0 mL of mobile phase.
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a method for the simultaneous quantification of this compound and Hydrochlorothiazide.[4][7]
-
Sample Aliquoting: Take 100 µL of human plasma in a clean, labeled centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (this compound-d4) solution to the plasma sample.
-
Extraction: Add 2 mL of an extraction solution (e.g., tert-butyl-methyl-ether:dichloromethane, 70:30, v/v). Vortex the samples for approximately 5 minutes.
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Comparative workflows for SPE and LLE sample preparation.
Caption: Strategies to mitigate matrix effects in bioanalysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of this compound or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved simultaneous quantitation of this compound and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of this compound from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Validation & Comparative
Candesartan versus Losartan: comparative receptor binding affinity
An objective comparison of the receptor binding affinities of Candesartan and Losartan (B1675146), two prominent Angiotensin II Receptor Blockers (ARBs), is crucial for researchers in pharmacology and drug development. This guide provides a detailed analysis supported by experimental data, outlining the key differences in their interaction with the Angiotensin II Type 1 (AT1) receptor.
Introduction to this compound and Losartan
This compound and Losartan are selective antagonists of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the binding of angiotensin II to the AT1 receptor, these drugs inhibit downstream signaling pathways that lead to vasoconstriction and aldosterone (B195564) secretion, thereby lowering blood pressure.[1]
Both drugs are administered as prodrugs. This compound cilexetil is rapidly and completely converted to its active form, this compound, by esterases in the intestinal wall during absorption.[2][3][4][5] Losartan undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), where approximately 14% is converted to its major active metabolite, EXP3174.[1][6][7] This metabolite is substantially more potent than the parent drug and is responsible for the majority of the clinical antihypertensive effect.[1][7]
Comparative Receptor Binding Affinity
Quantitative analysis of receptor binding affinity is essential for comparing the potency of drug candidates. The affinity is often expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). A lower Ki or IC50 value, and a higher pKi value, indicate a higher binding affinity.
Experimental data consistently demonstrates that this compound has a significantly higher binding affinity for the AT1 receptor compared to losartan. Furthermore, while losartan's active metabolite, EXP3174, is much more potent than losartan itself, this compound still exhibits a stronger binding affinity than EXP3174.[8]
Quantitative Binding Data Summary
| Compound | pKi | Ki (nM) | IC50 (nM) | Relative Affinity |
| This compound | 8.61 ± 0.21[9][10][11] | 0.64[7] | - | Highest |
| Losartan | 7.17 ± 0.07[9][10][11] | 51[7] | 20[1] | Lowest |
| EXP3174 (Losartan Metabolite) | - | 6.8[7] | 1.1[1][12] | Intermediate |
Note: pKi, Ki, and IC50 values are derived from different studies and experimental conditions, but collectively illustrate the relative potencies.
Preclinical studies have shown that this compound's in vitro affinity for the AT1 receptor is approximately 80 times greater than that of losartan and 10 times greater than that of EXP-3174.[8] This superior affinity is attributed to its tight binding to the AT1 receptor, which results in prolonged activity.[4] Molecular modeling studies suggest this compound interacts with a greater number of binding sites on the AT1 receptor compared to losartan.[9][13]
Experimental Protocols
The binding affinity data presented above were primarily determined using radioligand binding assays. The following is a generalized protocol based on methodologies described in the cited literature.[9][10]
Radioligand Competition Binding Assay
-
Cell Culture and Receptor Expression: Wild-type AT1 receptors were transiently expressed in a suitable mammalian cell line, such as COS-7 cells.[9][10][11]
-
Membrane Preparation: Confluent cells expressing the AT1 receptor were harvested and washed. The cell membranes were then isolated through a series of centrifugation and suspension steps in an appropriate buffer. Protein concentration in the membrane preparation was quantified using a standard method like spectrophotometry.[10]
-
Competition Binding Assay: The cell membranes were incubated in a reaction mixture containing a constant concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [3H]-Angiotensin II).
-
Addition of Competitors: Increasing concentrations of the unlabeled antagonist drugs (this compound, losartan, or EXP3174) were added to the reaction mixture to compete with the radioligand for binding to the AT1 receptor.
-
Incubation and Separation: The mixture was incubated to allow binding to reach equilibrium. The bound and free radioligand were then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The data were analyzed using nonlinear regression. The IC50 values were determined from the resulting competition curves. The inhibition constants (Ki) were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
Visualizing Molecular Interactions and Pathways
Diagrams are provided to illustrate the prodrug activation mechanisms and the common signaling pathway affected by these antagonists.
Conclusion
The experimental evidence clearly indicates that this compound possesses a superior binding affinity for the AT1 receptor when compared to both losartan and its highly active metabolite, EXP3174. This higher affinity is a key pharmacological characteristic that contributes to its potent and sustained antihypertensive effects. For researchers in drug development, this comparison underscores the significant impact that subtle differences in molecular structure can have on receptor interaction and, consequently, on the pharmacological profile of a drug.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Cilexetil? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antihypertensive Efficacy of this compound in Comparison to Losartan: The CLAIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding Affinity of this compound, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype | Bangladesh Pharmaceutical Journal [banglajol.info]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Head-to-Head Preclinical Comparison: Candesartan vs. Valsartan in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Leading Angiotensin II Receptor Blockers in Preclinical Heart Failure.
This guide provides a detailed comparison of Candesartan and Valsartan, two widely prescribed angiotensin II receptor blockers (ARBs), focusing on their performance in preclinical models of heart failure. By examining key experimental data on cardiac function, remodeling, and underlying cellular mechanisms, this document aims to offer valuable insights for research and development in cardiovascular medicine.
Executive Summary
This compound and Valsartan are both potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) which plays a central role in the pathophysiology of heart failure.[1] While both drugs have demonstrated clinical efficacy in treating heart failure, their subtle differences in pharmacological properties may translate to varying degrees of end-organ protection in preclinical settings. This guide synthesizes available preclinical data to facilitate a direct comparison of their effects on critical markers of heart failure progression.
Mechanism of Action: AT1 Receptor Blockade
Both this compound and Valsartan exert their therapeutic effects by blocking the binding of angiotensin II to the AT1 receptor. This action inhibits vasoconstriction, aldosterone (B195564) release, and the proliferative and fibrotic effects of angiotensin II on the heart and blood vessels. Some studies suggest that both this compound and Valsartan can stabilize the AT1 receptor in an inactive state, a phenomenon known as "inverse agonism," which may contribute to the attenuation of cardiac hypertrophy independent of blood pressure reduction.[1]
Signaling Pathway of AT1 Receptor Blockade
Caption: Mechanism of action of this compound and Valsartan.
Head-to-Head Comparison: Preclinical Efficacy
While direct head-to-head in vivo comparative studies in heart failure models are limited, an insightful in vitro study provides a direct comparison of their effects on key cellular processes relevant to cardiac remodeling. Furthermore, individual studies of each drug in well-established heart failure models offer valuable data for a comparative assessment.
In Vitro Comparison: Endothelial Function and Smooth Muscle Cell Proliferation
A study comparing this compound and Valsartan on angiotensin II-induced effects in human coronary artery endothelial cells and smooth muscle cells found no significant difference between the two drugs. Both agents were equally effective in a concentration-dependent manner at preventing:
-
Increased production of the vasoconstrictor endothelin.
-
Increased levels of the precursor to matrix-metalloproteinase 1 (pro-MMP-1), an enzyme involved in tissue remodeling.
-
Proliferation of coronary artery smooth muscle cells, a key event in vascular hypertrophy.
Table 1: In Vitro Comparison of this compound and Valsartan on Angiotensin II-Induced Cellular Effects
| Parameter | Angiotensin II Effect | Effect of this compound (10 µM) | Effect of Valsartan (10 µM) |
| Endothelin Synthesis | Increased | Complete Prevention | Complete Prevention |
| PAI-1 Synthesis | Increased | Complete Prevention | Complete Prevention |
| pro-MMP-1 Synthesis | Increased | Complete Prevention | Complete Prevention |
| Smooth Muscle Cell Proliferation | Increased | Complete Prevention | Complete Prevention |
| Data sourced from an in vitro study on human coronary artery cells. |
In Vivo Efficacy in Heart Failure Models
Due to the lack of direct comparative in vivo studies, this section presents data from separate studies on this compound and Valsartan in well-established animal models of heart failure. It is important to note that direct comparisons between these studies should be made with caution due to potential variations in experimental conditions.
In a study utilizing a rat model of myocardial infarction (MI), this compound treatment demonstrated significant improvements in cardiac function and attenuation of adverse remodeling compared to an ACE inhibitor, cilazapril.[2]
Table 2: Effects of this compound in a Rat Post-Myocardial Infarction Model
| Parameter | Control (MI) | This compound (1 mg/kg/day) |
| Hemodynamics | ||
| Mean Blood Pressure (mmHg) | 105 ± 4 | 92 ± 3 |
| Left Ventricular Systolic Pressure (mmHg) | 118 ± 4 | 104 ± 3 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 22 ± 2 | 15 ± 1 |
| Cardiac Function (Echocardiography) | ||
| Left Ventricular Ejection Fraction (%) | 45 ± 3 | 55 ± 2 |
| E-wave/A-wave Velocity Ratio | 9.2 ± 0.6 | 5.8 ± 0.5 |
| Cardiac Remodeling | ||
| Left Ventricular Weight/Body Weight (g/kg) | 2.4 ± 0.1 | 2.1 ± 0.1 |
| Right Ventricular Weight/Body Weight (g/kg) | 0.78 ± 0.03 | 0.65 ± 0.03 |
| p<0.05 vs. Control (MI). Data are presented as mean ± SEM.[2] |
A study investigating the effects of Valsartan in a doxorubicin-induced heart failure model in rats showed that Valsartan provided protection against myocardial injury.
Table 3: Effects of Valsartan in a Rat Doxorubicin-Induced Cardiomyopathy Model
| Parameter | Doxorubicin (B1662922) | Doxorubicin + Valsartan (20 mg/kg/day) |
| Cardiac Function (Echocardiography) | ||
| Left Ventricular Ejection Fraction (%) | 48.7 ± 5.6 | 63.4 ± 6.1 |
| Left Ventricular Fractional Shortening (%) | 22.1 ± 3.2 | 31.5 ± 3.8 |
| Cardiac Fibrosis | ||
| Collagen Volume Fraction (%) | 12.3 ± 1.8 | 6.5 ± 1.1 |
| p<0.05 vs. Doxorubicin. Data are presented as mean ± SD. |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to allow for replication and further investigation.
Myocardial Infarction-Induced Heart Failure in Rats
Objective: To induce heart failure through surgical ligation of a coronary artery, mimicking a myocardial infarction.
Procedure:
-
Anesthesia: Anesthetize male Wistar rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Intubation and Ventilation: Intubate the trachea and ventilate the lungs with a rodent ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Closure: Close the chest cavity in layers and allow the animal to recover.
-
Drug Administration: Begin oral administration of this compound or the vehicle control daily, starting 24 hours post-surgery and continuing for the duration of the study (e.g., 4 weeks).[2]
-
Assessment: Evaluate cardiac function and remodeling at specified time points using echocardiography and hemodynamic measurements. At the end of the study, harvest the hearts for histological and molecular analysis.[2]
Experimental Workflow: Myocardial Infarction Model
Caption: Workflow for the rat myocardial infarction model.
Doxorubicin-Induced Cardiomyopathy in Rats
Objective: To induce cardiomyopathy and heart failure through the cardiotoxic effects of the chemotherapy agent doxorubicin.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats.
-
Doxorubicin Administration: Administer doxorubicin via intraperitoneal injections (e.g., cumulative dose of 15 mg/kg over 2 weeks).
-
Drug Administration: Concurrently with doxorubicin administration, begin daily oral gavage of Valsartan or the vehicle control and continue for the specified duration (e.g., 4 weeks).
-
Monitoring: Monitor the animals for signs of heart failure.
-
Assessment: At the end of the treatment period, perform echocardiography to assess cardiac function. Subsequently, euthanize the animals and collect heart tissue for histological analysis of fibrosis and hypertrophy.
Conclusion
References
A Comparative Analysis of the Pleiotropic Effects of Candesartan and Telmisartan
An Objective Guide for Researchers and Drug Development Professionals
Beyond their established roles in managing hypertension, the angiotensin II receptor blockers (ARBs) Candesartan and Telmisartan (B1682998) exhibit a range of pleiotropic effects that are of significant interest to the scientific community. These effects, extending beyond blood pressure control, encompass metabolic, anti-inflammatory, and neuroprotective actions that may have profound implications for the treatment of various comorbidities. This guide provides a comparative analysis of the pleiotropic effects of this compound and Telmisartan, supported by experimental data and detailed methodologies, to inform further research and drug development.
Metabolic Effects: A Tale of Two ARBs
While both this compound and Telmisartan are effective antihypertensive agents, their metabolic profiles show notable differences, primarily attributed to Telmisartan's unique molecular structure that allows it to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3]
Telmisartan's PPARγ Agonism:
Telmisartan's ability to activate PPARγ, a key regulator of glucose and lipid metabolism, sets it apart from many other ARBs.[1][2][3] Cellular transactivation assays have demonstrated that telmisartan can achieve 25-30% of the maximal receptor activation seen with conventional PPARγ ligands like thiazolidinediones.[1] This partial agonism is thought to contribute to its beneficial metabolic effects without inducing the side effects associated with full PPARγ activators.[1]
Clinical studies have shown that Telmisartan can improve insulin (B600854) sensitivity and lipid profiles.[4] For instance, in hypertensive patients with metabolic syndrome, Telmisartan (80 mg/day) significantly reduced free plasma glucose, free plasma insulin, and homeostasis model assessment of insulin resistance (HOMA-IR) compared to losartan (B1675146) (50 mg/day).[4] Another study involving hypertensive patients with type 2 diabetes demonstrated that switching from valsartan (B143634) or this compound to telmisartan (40 mg/day) for 12 weeks resulted in a significant decrease in fasting insulin levels and serum triglycerides.[5] Furthermore, telmisartan has been shown to increase serum adiponectin levels, an adipokine with insulin-sensitizing and anti-inflammatory properties.[5]
However, it is important to note that not all studies have reported significant metabolic benefits with telmisartan. A prospective randomized controlled trial in abdominally obese individuals found that telmisartan increased beta-cell function but did not significantly alter intramyocellular lipid content, liver fat, or other metabolic parameters.[6][7]
This compound's Metabolic Profile:
This compound also exhibits favorable metabolic effects, although the underlying mechanisms are less directly linked to PPARγ activation. Some in vitro studies suggest that this compound may act as a PPARγ ligand, though to a lesser extent than telmisartan.[8]
A randomized, double-blind, placebo-controlled crossover study in patients with mild to moderate hypertension showed that this compound (16 mg/day) for two months significantly lowered fasting insulin levels, increased plasma adiponectin levels by 15±4%, and improved the Quantitative Insulin-Sensitivity Check Index (QUICKI) by 8±2%.[9]
A comparative study of telmisartan (40 mg), this compound (8 mg), and valsartan (80 mg) in hypertensive patients with type 2 diabetes found that the changes in various metabolic parameters, including fasting plasma glucose and insulin, were comparable among the three groups after 3 months.[10]
Quantitative Comparison of Metabolic Effects
| Parameter | This compound | Telmisartan | Reference |
| Fasting Insulin | Significantly lowered (P=0.011) | Significantly decreased (10.7 ± 3.8 to 8.6 ± 2.7 mU/l, P < 0.01) | [5][9] |
| Adiponectin | Significantly increased by 15±4% (P=0.012) | Significantly increased (6.95 ± 2.91 to 7.97 ± 3.48 µg/ml, P < 0.005) | [5][9] |
| Insulin Sensitivity (QUICKI) | Increased by 8±2% (P=0.007) | Improved glucose tolerance and insulin sensitivity | [4][9] |
| Triglycerides | - | Significantly reduced (133.6 ± 51.1 to 118.7 ± 48.1 mg/dl, P < 0.05) | [5] |
| hs-CRP | Lowered from 1.10 to 0.70 mg/l (P=0.024) | Decreased (0.154 ± 0.155 to 0.109 ± 0.120 mg/dl, P < 0.05) | [5][9] |
Anti-inflammatory Effects: A Common Ground
Both this compound and Telmisartan have demonstrated significant anti-inflammatory properties, which are believed to contribute to their cardiovascular protective effects beyond blood pressure reduction. These effects are mediated through both angiotensin II type 1 (AT1) receptor-dependent and -independent pathways.
This compound's Anti-inflammatory Mechanisms:
This compound has been shown to suppress inflammatory markers in various clinical and preclinical settings.[11][12] In hypertensive patients, this compound therapy has been associated with decreased plasma levels of high-sensitivity C-reactive protein (hsCRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12]
Interestingly, some studies suggest that the anti-inflammatory effects of this compound may be, at least in part, independent of AT1 receptor blockade.[11][13] For example, in human embryonic kidney epithelial cells, this compound was found to suppress TNF-α-induced expression of transforming growth factor-β (TGF-β) and IL-6 by inhibiting oxidative stress, even when the AT1 receptor was silenced.[11] Furthermore, in human monocytes, which do not express detectable AT1 receptors, this compound substantially reduced the lipopolysaccharide (LPS)-induced inflammatory response.[13]
Telmisartan's Anti-inflammatory Actions:
Telmisartan also exerts potent anti-inflammatory effects. As mentioned earlier, its ability to activate PPARγ contributes to its anti-inflammatory profile, as PPARγ activation is known to inhibit the expression of pro-inflammatory genes.[1]
A study comparing telmisartan to losartan in hypertensive patients with metabolic syndrome found that telmisartan, but not losartan, significantly reduced levels of hs-CRP.[4] In another study, replacing valsartan or this compound with telmisartan in hypertensive patients with type 2 diabetes led to a significant decrease in hs-CRP levels.[5]
Signaling Pathway: AT1 Receptor Blockade and Beyond
Caption: Simplified signaling pathways of ARBs' pleiotropic effects.
Neuroprotective Effects: A Promising Frontier
Emerging evidence suggests that both this compound and Telmisartan may offer neuroprotective benefits, potentially impacting cognitive function and the progression of neurodegenerative diseases.
This compound's Neuroprotection:
Several studies have highlighted the neuroprotective potential of this compound. In animal models of Parkinson's disease, this compound protected dopaminergic neurons from neurotoxin-induced cell death, an effect linked to the suppression of reactive oxygen species production.[14] In a mouse model of Alzheimer's disease, intranasally administered this compound was shown to reduce amyloid burden and microglial activation in the hippocampus.[15]
Clinical trials have also provided encouraging results. The CALIBREX trial, a randomized, double-blind study in older adults with executive mild cognitive impairment (MCI) and hypertension, found that treatment with this compound (32 mg) was associated with superior cognitive outcomes compared to lisinopril (B193118) (40 mg).[16] Specifically, the this compound group showed improved performance on the Trail Making Test Part B-A and the Hopkins Verbal Learning Test-Revised delayed recall after 12 months.[16]
Telmisartan and Cognitive Function:
The evidence for Telmisartan's neuroprotective effects is less consistent. One study in hypertensive patients with Alzheimer's disease found that while telmisartan effectively lowered blood pressure, it did not show any significant changes in cognitive function test scores compared to amlodipine.[17] However, another study suggested that telmisartan may increase regional cerebral blood flow.[18] More research is needed to fully elucidate the impact of telmisartan on cognitive function.
Quantitative Comparison of Neuroprotective Effects
| Outcome | This compound | Telmisartan | Reference |
| Cognitive Function (TMT B-A) | Improved performance (reduction of 16.8 seconds) | No significant change | [16][17] |
| Episodic Memory (HVLT-R delayed recall) | Improved by 1.0 | - | [16] |
| Amyloid Burden (Animal Model) | Significantly reduced in hippocampus | - | [15] |
| Microglial Activation (Animal Model) | Reduced in hippocampus | - | [15] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the methodologies for key experiments.
PPARγ Activation Assay (Cell-based Luciferase Reporter Assay)
This assay is commonly used to quantify the ability of a compound to activate PPARγ.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Cos-7) is cultured under standard conditions.[19][20] The cells are then transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).[19]
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., Telmisartan) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.[19]
-
Luciferase Activity Measurement: Following an incubation period (typically 16-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[19]
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The results are expressed as fold activation relative to the vehicle control.[19]
Caption: Workflow for PPARγ activation assay.
Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)
FMD is a non-invasive ultrasound method used to assess endothelium-dependent vasodilation.
-
Baseline Measurement: The diameter of the brachial artery is measured at rest using a high-resolution ultrasound system.[21]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[21]
-
Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide and induce vasodilation. The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation.[21]
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter during reactive hyperemia.[21]
Caption: Experimental workflow for flow-mediated dilation.
Conclusion
This compound and Telmisartan, beyond their primary antihypertensive effects, offer a spectrum of pleiotropic benefits that are of considerable interest for the management of patients with comorbidities. Telmisartan's unique partial PPARγ agonism provides a distinct advantage in improving metabolic parameters, including insulin sensitivity and lipid profiles. Both drugs exhibit potent anti-inflammatory effects through AT1 receptor-dependent and -independent mechanisms. In the realm of neuroprotection, this compound has shown more consistent and promising results in improving cognitive function in clinical trials.
The choice between this compound and Telmisartan may, therefore, be guided by the specific clinical profile of the patient. For hypertensive individuals with metabolic syndrome or type 2 diabetes, Telmisartan's metabolic benefits may be particularly advantageous. Conversely, for patients at risk of cognitive decline, the neuroprotective effects of this compound warrant further investigation and consideration. This comparative analysis underscores the importance of looking beyond blood pressure reduction when selecting an ARB and highlights the potential for these agents to address a broader range of pathophysiological processes. Further large-scale, head-to-head clinical trials are needed to definitively compare the long-term clinical outcomes of these two important therapeutic agents.
References
- 1. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Metabolic effect of telmisartan and losartan in hypertensive patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolic effects of telmisartan in subjects with abdominal obesity: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pleiotropic Effects of Angiotensin Receptor Blockers: Addressing Comorbidities by Optimizing Hypertension Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and metabolic effects of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of three angiotensin II receptor type 1 blockers on metabolic parameters in hypertensive patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. This compound reduces the innate immune response to lipopolysaccharide in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective action of this compound is related to interference with the early stages of 6-hydroxydopamine-induced dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound ameliorates brain inflammation associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. researchgate.net [researchgate.net]
- 18. Angiotensin II Receptor Blockers in the Management of Hypertension in Preventing Cognitive Impairment and Dementia—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.mssm.edu [scholars.mssm.edu]
Unveiling the Neuroprotective Edge of Candesartan: A Cross-Study Comparative Analysis
A growing body of evidence suggests that the angiotensin II receptor blocker (ARB), Candesartan, offers significant neuroprotective benefits beyond its primary function of blood pressure control. This guide provides a comprehensive comparison of this compound's performance against alternative treatments and placebos across various preclinical and clinical studies, supported by experimental data and detailed methodologies. The findings indicate this compound's potential in mitigating neuronal damage in conditions such as stroke, Alzheimer's, Huntington's, and Parkinson's disease.
This analysis consolidates quantitative data from key studies into structured tables for straightforward comparison and delineates the experimental protocols and underlying signaling pathways. Visual diagrams generated using Graphviz illustrate these complex biological processes and experimental workflows, offering a clear visual guide for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Neuroprotection
This compound has been rigorously tested against other antihypertensives, notably the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, and placebo. The data consistently demonstrates this compound's superior neuroprotective effects, which appear to be independent of its blood pressure-lowering capabilities.
Cognitive Function in Mild Cognitive Impairment (MCI)
A randomized clinical trial comparing this compound to Lisinopril in older adults with MCI and hypertension revealed significant cognitive benefits for the this compound group.[1][2][3][4] After 12 months of treatment, participants receiving this compound showed improved executive function and episodic memory.[1][2][3][4]
| Outcome Measure | This compound Group | Lisinopril Group | p-value |
| Trail Making Test Part B (TMT-B) Change (seconds) | -16.8 (Improvement) | +11.5 (Worsening) | 0.008 |
| Hopkins Verbal Learning Test-Revised (HVLT-R) Delayed Recall Change | +1.0 (Improvement) | +0.3 (Improvement) | 0.026 |
| White Matter Lesion Volume Change (mm³) | +0.2 | +0.9 | 0.06 |
Table 1: Comparison of this compound and Lisinopril on Cognitive and Neurological Outcomes in MCI.[5]
Ischemic Stroke
In animal models of ischemic stroke, this compound has demonstrated a remarkable ability to reduce infarct volume and improve neurological outcomes. Studies comparing this compound to the ACE inhibitor Ramipril and saline control have highlighted its potent cerebroprotective effects.
| Treatment Group | Dose (mg/kg/day) | Infarct Volume Reduction (%) vs. Control | Neurological Deficit Improvement |
| This compound | 0.1 | 54.9% | Significant |
| This compound | 0.3 | Significant | Significant |
| Ramipril | 0.5, 1.5, 5 | Significant | Significant |
Table 2: Neuroprotective Effects of this compound and Ramipril in a Rat Model of Ischemic Stroke.[6][7][8]
Huntington's Disease Model
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), this compound treatment led to significant improvements in motor function, memory, and striatal health.
| Outcome Measure | 3-NP Control Group | This compound (2.5 mg/kg) + 3-NP | This compound (5 mg/kg) + 3-NP |
| Time in Target Quadrant (Morris Water Maze) | 55.14% decrease from normal | 1.79-fold increase vs. 3-NP | Significant improvement |
| Striatal p65 NF-κB Levels | 1.98-fold increase vs. normal | 35.83% decrease vs. 3-NP | 44.71% decrease vs. 3-NP |
| Striatal IL-1β Levels | 2.57-fold increase vs. normal | 42.79% decrease vs. 3-NP | 54.98% decrease vs. 3-NP |
| Striatal HO-1 Levels | 68.87% decrease from normal | 2.17-fold increase vs. 3-NP | 2.56-fold increase vs. 3-NP |
| Striatal NQO1 Levels | 48.96% decrease from normal | 1.6-fold increase vs. 3-NP | 1.87-fold increase vs. 3-NP |
Table 3: Effects of this compound in a 3-NP-Induced Rat Model of Huntington's Disease.[9][10]
Key Signaling Pathways
This compound's neuroprotective effects are mediated through complex signaling pathways. Two prominent pathways identified are the Angiotensin II/AT1 Receptor pathway and the CREB/BDNF/PGC-1α pathway.
Angiotensin II / AT1 Receptor Signaling Pathway
Angiotensin II, a key component of the renin-angiotensin system, exerts its detrimental effects in the brain primarily through the AT1 receptor.[11][12][13] Activation of this pathway contributes to neuroinflammation, oxidative stress, and ultimately, neuronal cell death.[11] this compound, as an AT1 receptor blocker, effectively inhibits these downstream effects.
CREB/BDNF/PGC-1α Signaling Pathway
This compound has been shown to activate the CREB/BDNF/PGC-1α signaling pathway, which is crucial for neuronal survival, neurogenesis, and mitochondrial function.[9][10][14] This pathway promotes the expression of neurotrophic factors and antioxidant enzymes, counteracting the damaging effects of neuroinflammation and oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This widely used model simulates ischemic stroke.
Protocol Steps:
-
Anesthesia: The rat is anesthetized.
-
Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: The ECA is ligated.
-
Filament Insertion: A nylon monofilament is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
Reperfusion: For transient ischemia models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow reperfusion.
-
Assessment: Neurological deficits are scored, and after a set period (e.g., 24 hours), the brain is harvested to measure the infarct volume using TTC staining.
3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats
This model mimics the striatal degeneration seen in Huntington's disease.
Protocol Steps:
-
Animal Groups: Rats are divided into control and treatment groups.
-
3-NP Administration: 3-NP is administered systemically (e.g., intraperitoneally) at a specific dose (e.g., 10 mg/kg) for a defined period (e.g., 14 days) to induce striatal toxicity.[9][10]
-
This compound Treatment: The treatment group receives this compound (e.g., 2.5 or 5 mg/kg) concurrently with or prior to 3-NP administration.[9][10]
-
Behavioral Testing: Motor function and cognitive performance are assessed using tests such as the rotarod and Morris water maze.
-
Biochemical and Histological Analysis: After the treatment period, brain tissue is collected to measure levels of inflammatory markers (e.g., NF-κB, IL-1β), antioxidant enzymes (e.g., HO-1, NQO1), and to assess neuronal damage through histological staining.[9][10]
Cognitive Assessment Protocols
-
Trail Making Test (TMT): This test assesses executive function, visual attention, and task switching.
-
Part A: The subject connects a series of 25 numbered circles in ascending order.
-
Part B: The subject alternates between numbers and letters in ascending order (1-A-2-B, etc.).
-
Scoring: The time to complete each part is recorded. A lower time indicates better performance.
-
-
Hopkins Verbal Learning Test-Revised (HVLT-R): This test measures verbal learning and memory.
-
Procedure: The subject is read a list of 12 words and asked to recall as many as possible over three learning trials. After a 20-25 minute delay, a delayed recall trial is conducted, followed by a recognition trial where the subject identifies the original words from a longer list.
-
Scoring: Key scores include total recall, delayed recall, and a recognition discrimination index.
-
Conclusion
The cross-study validation of this compound's neuroprotective effects presents a compelling case for its potential as a therapeutic agent in various neurological disorders. Its superiority over other antihypertensive medications in improving cognitive function and reducing neuronal damage, coupled with its favorable safety profile, positions this compound as a promising candidate for further investigation and potential repurposing in the field of neuroprotection. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research in this critical area.
References
- 1. Effects of this compound vs Lisinopril on Neurocognitive Function in Older Adults With Executive Mild Cognitive Impairment: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound vs Lisinopril on Neurocognitive Function in Older Adults With Executive Mild Cognitive Impairment: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 4. medpagetoday.com [medpagetoday.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Neuroprotective effects of this compound against cerebral ischemia in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound Attenuates Ischemic Brain Edema and Protects the Blood–Brain Barrier Integrity from Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound in 3-nitropropionic acid-induced Huntington’s disease: modulation of angiotensin and CREB/BDNF/PGC1-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AT1 Receptors: Their Actions from Hypertension to Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Angiotensin Type-1 and Type-2 Receptors in Physiological and Hypertensive Conditions: Focus on Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain Angiotensin Type-1 and Type-2 Receptors in Physiological and Hypertensive Conditions: Focus on Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of this compound in 3-nitropropionic acid-induced Huntington's disease: modulation of angiotensin and CREB/BDNF/PGC1-α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Candesartan Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different oral formulations of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended to assist researchers and drug development professionals in understanding the performance of various this compound formulations, supported by experimental data from publicly available studies.
This compound is primarily administered as its prodrug, this compound cilexetil, which is rapidly and completely hydrolyzed to the active drug, this compound, during absorption from the gastrointestinal tract.[1][2] Its therapeutic action is achieved by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This guide will delve into the pharmacokinetic parameters of immediate-release formulations and explore the development of modified-release dosage forms.
Comparative Pharmacokinetic Data of Immediate-Release Formulations
Bioequivalence studies are a cornerstone in the comparison of different formulations, ensuring that generic or test formulations perform comparably to a reference product. The following table summarizes the key pharmacokinetic parameters of this compound from several bioequivalence studies comparing different immediate-release tablet formulations. These studies were typically conducted in healthy adult volunteers under fasting conditions.
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | t1/2 (hr) | Study Population |
| Test Formulation 1 | 8 | 62.23 ± 26.01 | 4.68 ± 1.46 | 871.3 ± 205.3 | 911.9 ± 214.9 | - | 48 Healthy Chinese Volunteers[3] |
| Reference Formulation 1 | 8 | 68.69 ± 22.03 | 4.41 ± 1.35 | 911.0 ± 211.9 | 955.5 ± 227.9 | - | 48 Healthy Chinese Volunteers[3] |
| Test Formulation 2 | 16 | 134.9 ± 41.4 | - | - | - | - | Healthy Volunteers[4] |
| Reference Formulation 2 | 16 | 142.6 ± 41.0 | - | - | - | - | Healthy Volunteers[4] |
| Test Formulation 3 | 16 | - | 4.64 (median) | 993.5 (geometric mean) | 1022.3 (geometric mean) | 9.7 (mean) | 24 Healthy Subjects[5] |
| Reference Formulation 3 | 16 | - | 4.00 (median) | 984.4 (geometric mean) | 1020.0 (geometric mean) | 9.7 (mean) | 24 Healthy Subjects[5] |
Data presented as Mean ± Standard Deviation where available. Some studies report geometric means or medians.
The data consistently demonstrates that for immediate-release tablets, the pharmacokinetic parameters of test (generic) and reference (brand-name) formulations are very similar, with the 90% confidence intervals for the ratios of Cmax and AUC falling within the standard bioequivalence acceptance range of 80-125%.[3][6] This indicates that the rate and extent of absorption of this compound from these different immediate-release products are comparable.
Development of Modified-Release Formulations
To improve patient compliance and potentially therapeutic outcomes, research has been conducted into the development of modified-release formulations of this compound cilexetil. These include sustained-release, gastro-retentive, and orally disintegrating tablets.
Gastro-retentive Drug Delivery Systems (GRDDS): GRDDS are designed to prolong the residence time of the dosage form in the stomach, which can be beneficial for drugs that are primarily absorbed in the upper gastrointestinal tract.[8][9][10] For this compound, which has poor bioavailability, a GRDDS could potentially enhance absorption.[8][9][10] Formulation studies have described the development of floating tablets of this compound cilexetil using various polymers, demonstrating prolonged in-vitro buoyancy and controlled drug release.[11] As with sustained-release formulations, in-vivo pharmacokinetic comparisons with immediate-release tablets in humans are limited in the available literature.
Orally Disintegrating Tablets (ODTs): ODTs are designed to disintegrate rapidly in the mouth without the need for water, which can be advantageous for certain patient populations.[12] Research has focused on improving the dissolution of the poorly water-soluble this compound cilexetil by forming inclusion complexes with cyclodextrins before incorporation into an ODT formulation.[12] In-vitro studies have shown rapid disintegration times and complete drug release within 20 minutes.[12] While promising, in-vivo pharmacokinetic data directly comparing this compound ODTs to immediate-release tablets is scarce.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of typical experimental protocols for bioequivalence studies of immediate-release tablets and in-vitro dissolution testing for modified-release formulations.
Bioequivalence Study of Immediate-Release Tablets
A typical bioequivalence study for this compound cilexetil immediate-release tablets is designed as a randomized, single-dose, two-period, crossover study in healthy adult volunteers under fasting conditions.[3][5]
-
Subject Recruitment: A cohort of healthy adult male and/or female volunteers are screened and enrolled in the study.
-
Study Design: The study follows a crossover design where each subject receives both the test and reference formulations in a randomized sequence, separated by a washout period of at least one week to ensure complete elimination of the drug from the body.[5]
-
Drug Administration: A single oral dose of the test or reference this compound cilexetil tablet is administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][5]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2, are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to reference formulation are calculated to determine bioequivalence.
In-Vitro Dissolution Study for Modified-Release Tablets
In-vitro dissolution studies are essential for the development and characterization of modified-release formulations.
-
Apparatus: A USP Type II (paddle) or Type I (basket) dissolution apparatus is typically used.
-
Dissolution Medium: The choice of dissolution medium can vary but often aims to simulate the conditions of the gastrointestinal tract. For this compound, which is poorly soluble, surfactants like polysorbate 20 are often added to the buffer solution (e.g., phosphate (B84403) buffer pH 6.5).
-
Test Conditions: The study is conducted at a constant temperature of 37 ± 0.5°C with a specified paddle or basket rotation speed (e.g., 50 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predefined time intervals and replaced with fresh medium to maintain a constant volume.
-
Analysis: The concentration of this compound cilexetil in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
This compound is an angiotensin II receptor blocker that exerts its therapeutic effect by inhibiting the RAAS pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
Experimental Workflow for a Bioequivalence Study
The following diagram outlines the typical workflow for conducting a bioequivalence study of two this compound formulations.
Caption: A typical workflow for a two-period crossover bioequivalence study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence study of this compound cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. journalijdr.com [journalijdr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Formulation and Evaluation of Gastro Retentive Drug Delivery System of this compound Cilexetil - Neliti [neliti.com]
- 11. wjarr.com [wjarr.com]
- 12. Development of Orodispersible Tablets of this compound Cilexetil-β-cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
Candesartan's Efficacy in Models of ACE Inhibitor Intolerance: A Comparative Guide
For researchers and drug development professionals navigating the complexities of the renin-angiotensin-aldosterone system (RAAS), the management of patient populations intolerant to angiotensin-converting enzyme (ACE) inhibitors presents a significant challenge. This guide provides a comprehensive comparison of candesartan, an angiotensin II receptor blocker (ARB), with alternative therapies, supported by experimental data from both clinical and preclinical research models.
Introduction to ACE Inhibitor Intolerance
Intolerance to ACE inhibitors, affecting 5% to 20% of patients, most commonly manifests as a persistent dry cough, and less frequently as angioedema.[1][2][3] This intolerance necessitates alternative therapeutic strategies to achieve effective RAAS blockade. This compound, a selective AT1 receptor antagonist, offers a direct mechanism of blocking the effects of angiotensin II, regardless of its synthesis pathway, thereby presenting a viable and often superior alternative for these patient populations.[4][5]
Comparative Efficacy of this compound: Evidence from Clinical and Preclinical Models
The landmark this compound in Heart Failure: Assessment of Reduction in Mortality and Morbidity (CHARM)-Alternative trial stands as a cornerstone in establishing the efficacy of this compound in ACE inhibitor-intolerant patients with chronic heart failure and reduced left ventricular systolic function.[3][6][7][8] This trial demonstrated a significant reduction in the primary composite outcome of cardiovascular death or hospital admission for heart failure in patients treated with this compound compared to placebo.[3][8]
Preclinical studies in various animal models further elucidate the distinct advantages of this compound over ACE inhibitors. In a canine model of intimal hyperplasia, this compound was shown to be effective in suppressing vessel wall thickening in arteries where both ACE and chymase contribute to angiotensin II production, whereas the ACE inhibitor enalapril (B1671234) was only effective in vessels where ACE was the predominant enzyme.[9][10] This highlights this compound's broader mechanism of action. Furthermore, in spontaneously hypertensive rats, this compound has been shown to be as effective or even more effective than enalapril in reducing blood pressure.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Key Outcomes from the CHARM-Alternative Trial
| Outcome | This compound Group | Placebo Group | Risk Ratio (RR) / Hazard Ratio (HR) (95% CI) | p-value |
| Primary Composite Outcome | 33% | 40% | HR: 0.77 (0.67–0.89) | 0.0004 |
| (CV Death or HF Hospitalization) | ||||
| Cardiovascular Death | 18% | 20% | HR: 0.85 (0.72–0.98) | 0.029 |
| Hospitalization for Heart Failure | 24% | 32% | HR: 0.68 (0.57–0.81) | <0.0001 |
Data sourced from the CHARM-Alternative trial as reported in multiple sources.[3][6][8][11]
Table 2: Comparative Antihypertensive Efficacy of this compound vs. Losartan (CLAIM Study)
| Parameter | This compound Cilexetil (16-32 mg) | Losartan (50-100 mg) | p-value |
| Mean Trough SBP/DBP Reduction (mmHg) | 13.3 / 10.9 | 9.8 / 8.7 | <0.001 |
| Mean Peak SBP/DBP Reduction (mmHg) | 15.2 / 11.6 | 12.6 / 10.1 | <0.05 |
| Responder Rate | 62.4% | 54.0% | <0.05 |
| Controlled Patients | 56.0% | 46.9% | <0.05 |
Data from the CLAIM study, an 8-week, multicenter, double-blind, randomized, parallel-group, forced-titration study.[12]
Table 3: Effects of this compound and Enalapril on Intimal Hyperplasia in a Canine Model
| Treatment Group | Artery Type | Inhibition of Intima Hyperplasia |
| This compound Cilexetil | Carotid & Femoral | Significant |
| Enalapril | Carotid | Not Significant |
| Femoral | Significant |
This study highlights the differential effects based on the local enzymes responsible for Angiotensin II production.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from the cited literature.
CHARM-Alternative Trial Protocol
-
Study Design : A randomized, double-blind, placebo-controlled trial.
-
Participants : 2,028 patients with symptomatic chronic heart failure (NYHA class II-IV), a left ventricular ejection fraction of 40% or less, and a documented intolerance to ACE inhibitors.[3][6][7]
-
Intervention : Patients were randomized to receive either this compound (starting at 4 or 8 mg once daily and titrated up to a target dose of 32 mg once daily) or a matching placebo.[6][7]
-
Primary Outcome : The composite of cardiovascular death or hospital admission for heart failure.[3][6]
-
Follow-up : The median follow-up period was 33.7 months.[11]
Canine Model of Intimal Hyperplasia
-
Animal Model : Adult dogs.
-
Procedure : Intimal hyperplasia was induced by balloon catheterization in the common carotid and femoral arteries.[9][10]
-
Treatment Groups :
-
This compound cilexetil (3 mg/kg, orally, twice daily)
-
Enalapril (10 mg/kg, orally, twice daily)
-
Vehicle control
-
-
Treatment Duration : 5 weeks, with drug administration starting 1 week prior to the balloon injury.[9][10]
-
Analysis : At the end of the study, the arteries were harvested to measure the extent of intima hyperplasia. ACE and chymase activities were also assessed.[9][10]
Rabbit Model of Atherosclerosis
-
Animal Model : New Zealand White rabbits.
-
Procedure : Aortic balloon injury followed by an 8-week 1% cholesterol diet to induce atherosclerosis.[1][8][13]
-
Treatment Groups :
-
This compound (0.5 mg/kg/day, orally)
-
Placebo
-
-
Treatment Duration : Treatment began 2 days before the aortic balloon injury and continued for the 8 weeks of the high-cholesterol diet.[1][8][13]
-
Analysis : The degree of atherosclerosis was determined by the intima-media ratio of the infrarenal aorta. The frequency of intra-aortic thrombosis and the composition of the plaque (macrophage and collagen content) were also analyzed.[1][8][13][14]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound has demonstrated robust efficacy in both clinical and preclinical models, establishing it as a primary alternative for patients intolerant to ACE inhibitors. Its mechanism of action, which involves the direct blockade of the AT1 receptor, provides comprehensive inhibition of the RAAS, irrespective of the enzymatic pathways leading to angiotensin II formation. The data presented in this guide underscore the importance of considering this compound in research and clinical settings where ACE inhibitor intolerance is a concern. The detailed experimental protocols provide a foundation for future investigations into the nuanced benefits of ARBs in cardiovascular and renal disease models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. This compound prevents L-NAME-induced cardio-renal injury in spontaneously hypertensive rats beyond hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound in Heart Failure—Alternative Trial - American College of Cardiology [acc.org]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. Angiotensin receptor blockade with this compound attenuates atherosclerosis, plaque disruption, and macrophage accumulation within the plaque in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effects of this compound Versus Enalapril on Apelin, Visfatin, and Lipid Levels in Non-obese Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of an angiotensin II receptor antagonist, this compound cilexetil, on canine intima hyperplasia after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Chronic this compound Therapy on the Metabolic Profile and Renal Tissue Cytokine Levels in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Benchmarking Candesartan in Preclinical Diabetic Nephropathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of candesartan's performance against other therapeutic alternatives in preclinical models of diabetic nephropathy. The data presented is curated from a range of experimental studies to support evidence-based decision-making in drug discovery and development.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease. The renin-angiotensin-aldosterone system (RAAS) is a key driver of its pathogenesis, making angiotensin II receptor blockers (ARBs) like this compound a cornerstone of therapy. This guide benchmarks this compound's efficacy in preclinical settings against other ARBs, angiotensin-converting enzyme (ACE) inhibitors, and newer classes of drugs. Preclinical data consistently demonstrates that this compound effectively reduces albuminuria, ameliorates glomerular injury, and mitigates pro-fibrotic and inflammatory pathways. While direct preclinical comparisons with newer agents like SGLT2 inhibitors and GLP-1 receptor agonists are still emerging, existing evidence suggests that combination therapies may offer synergistic renoprotective effects.
Performance of this compound Against Alternatives: Preclinical Evidence
The following tables summarize key quantitative data from preclinical studies, comparing the efficacy of this compound with other agents in rodent models of diabetic nephropathy.
Table 1: this compound vs. Other Angiotensin II Receptor Blockers (ARBs)
| Parameter | Animal Model | This compound | Losartan (B1675146) | Telmisartan | Irbesartan (B333) | Key Findings & Citations |
| Albuminuria | STZ-induced diabetic rats | Significant reduction | Significant reduction | Significant reduction | Significant reduction | This compound has been shown to be at least as effective, and in some cases more effective, than other ARBs in reducing albuminuria.[1][2] |
| Glomerular Filtration Rate (GFR) | db/db mice | Preservation of GFR | Preservation of GFR | Preservation of GFR | Slowed rate of decline | ARBs, including this compound, generally show a beneficial effect on preserving GFR in preclinical models.[3][4][5] |
| Blood Pressure | Hypertensive diabetic rats | Significant reduction | Significant reduction | Significant reduction | Significant reduction | All ARBs effectively lower blood pressure, a key mechanism in their renoprotective effects.[2][6] |
| Histology (Glomerulosclerosis) | KK-Ay/Ta mice | Attenuation of mesangial expansion | Attenuation of mesangial expansion | N/A | N/A | This compound and losartan both showed efficacy in reducing glomerular hypertrophy and mesangial matrix accumulation.[7] |
Table 2: this compound vs. Angiotensin-Converting Enzyme (ACE) Inhibitors
| Parameter | Animal Model | This compound | Enalapril (B1671234) | Key Findings & Citations |
| Albuminuria | Normotensive diabetic patients with microalbuminuria | Reduction in urinary albumin:creatinine ratio | Reduction in urinary albumin:creatinine ratio | Combination therapy of this compound and lisinopril (B193118) (an ACE inhibitor) showed a greater reduction in albuminuria than either agent alone in a clinical study.[8][9] Preclinical studies also support the efficacy of both classes in reducing albuminuria.[10][11][12] |
| Glomerular Filtration Rate (GFR) | Hypertensive type 2 diabetics with early nephropathy | Stabilized | Stabilized | Both this compound and enalapril were shown to stabilize the decline in GFR over a one-year period in a clinical setting.[13] |
| Blood Pressure | Hypertensive type 2 diabetics with early nephropathy | Significant reduction | Significant reduction | Both this compound and enalapril demonstrated comparable blood pressure-lowering effects.[13] |
| Histology (Glomerulosclerosis) | 5/6 nephrectomized rats | Significant inhibition | No significant inhibition | In a model of chronic renal failure, this compound showed a more potent protective effect against the progression of glomerulosclerosis compared to enalapril.[14] |
Table 3: this compound in Combination with Newer Therapeutic Classes
| Combination | Animal Model | Key Findings & Citations |
| This compound + SGLT2 Inhibitors | N/A | Preclinical studies on combination therapy are limited. However, the known mechanisms of SGLT2 inhibitors (e.g., reducing glomerular hyperfiltration) are complementary to the RAAS blockade by this compound, suggesting potential for additive or synergistic renoprotective effects.[15][16] |
| This compound + GLP-1 Receptor Agonists | Pancreatic β-cells (in vitro) | Combination of GLP-1 and this compound showed additive effects in preventing glucolipotoxicity-induced apoptosis in pancreatic β-cells, suggesting a potential for broader metabolic benefits.[17] The renal benefits of GLP-1 RAs, such as reducing inflammation and oxidative stress, are also complementary to this compound's mechanism.[18] |
Signaling Pathways and Mechanisms of Action
This compound exerts its renoprotective effects primarily by blocking the Angiotensin II Type 1 (AT1) receptor, which in turn modulates several downstream signaling pathways implicated in the pathogenesis of diabetic nephropathy.
Caption: this compound blocks the AT1 receptor, inhibiting downstream pathways.
Experimental Protocols
The following are generalized protocols for inducing diabetic nephropathy in preclinical models, as synthesized from the literature. Specific parameters may vary between studies.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats, typically 8-10 weeks old.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of STZ (50-65 mg/kg body weight) dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment: this compound or comparator agents are typically administered daily via oral gavage. Treatment may begin either shortly after diabetes induction (preventative model) or after the establishment of nephropathy (therapeutic model).
-
Monitoring and Endpoints: Key parameters monitored include urinary albumin excretion, blood pressure, and serum creatinine. At the end of the study, kidneys are harvested for histological analysis (e.g., PAS staining for glomerulosclerosis, immunohistochemistry for fibrotic and inflammatory markers).
Type 2 Diabetic Nephropathy in db/db Mice
-
Animals: Male db/db mice (on a C57BL/KsJ background), which have a mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia. Non-diabetic db/+ mice are used as controls.
-
Model Characteristics: These mice spontaneously develop features of diabetic nephropathy, including albuminuria and mesangial expansion, typically starting around 8-12 weeks of age.
-
Treatment: Drug administration via oral gavage or in medicated chow usually commences at an age when early signs of nephropathy are apparent.
-
Monitoring and Endpoints: Similar to the STZ model, endpoints include urinary albumin-to-creatinine ratio (ACR), blood pressure, and GFR. Histological assessment of glomerular and tubulointerstitial changes is also a primary outcome.
Caption: A typical workflow for preclinical diabetic nephropathy studies.
Conclusion
Preclinical evidence robustly supports the efficacy of this compound in mitigating key pathological features of diabetic nephropathy. It demonstrates comparable or, in some aspects, superior performance to other ARBs and ACE inhibitors in animal models. While direct preclinical comparisons with SGLT2 inhibitors and GLP-1 receptor agonists are needed, the distinct and complementary mechanisms of action suggest that combination therapies involving this compound will be a promising area for future research and development in the treatment of diabetic nephropathy. This guide provides a foundational overview to aid researchers in designing and interpreting studies aimed at further elucidating the therapeutic potential of this compound and other renoprotective agents.
References
- 1. Differing anti-proteinuric action of this compound and losartan in chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. login.medscape.com [login.medscape.com]
- 4. medscape.com [medscape.com]
- 5. Irbesartan delays progression of nephropathy as measured by estimated glomerular filtration rate: post hoc analysis of the Irbesartan Diabetic Nephropathy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of irbesartan on the development of diabetic nephropathy in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an angiotensin II type 1 receptor blocker, on diabetic nephropathy in KK/Ta mice [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment effective option for hypertensive, diabetic patients with microalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective postponement of diabetic nephropathy with enalapril in normotensive type 2 diabetic patients with microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of diabetic nephropathy with enalapril in normotensive diabetics with microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term comparison of losartan and enalapril on kidney function in hypertensive type 2 diabetics with early nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gubra.dk [gubra.dk]
- 15. researchgate.net [researchgate.net]
- 16. Combination therapy with SGLT2 inhibitors for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucagon-like peptide-1 and this compound additively improve glucolipotoxicity in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GLP-1 receptor agonists in diabetic kidney disease: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Candesartan in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Candesartan is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound cilexetil, the prodrug form of this compound, is classified as hazardous. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][3][4] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for every experimental procedure involving this compound to ensure the appropriate level of PPE is utilized. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Outer Glove: Nitrile, powder-free, minimum thickness of 6-8 mils. Inner Glove: Nitrile, powder-free, minimum thickness of 4-5 mils. Note: No specific chemical resistance data for this compound is available. It is crucial to consult the glove manufacturer's chemical resistance guide and replace gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety goggles and a face shield are required when there is a risk of splashes or airborne powder generation. | Safety goggles should meet EN 166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over safety goggles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is necessary when handling powders outside of a containment system or when the Occupational Exposure Limit may be exceeded. | Fit-testing of the respirator is mandatory as per a respiratory protection program. |
| Protective Clothing | A disposable gown or a dedicated lab coat, long pants, and closed-toe shoes are mandatory. | Gowns should be fluid-resistant with long sleeves and tight-fitting cuffs. Lab coats should be professionally laundered and not taken home. |
Occupational Exposure and Engineering Controls
To minimize exposure to this compound, a combination of engineering controls and diligent laboratory practices should be implemented.
| Control Measure | Specification |
| Occupational Exposure Limit (OEL) | 0.001 mg/m³ (8-hour Time-Weighted Average) for this compound Cilexetil. |
| Primary Engineering Control | All handling of this compound powder should be performed within a certified chemical fume hood, a glove box, or other suitable containment enclosure. |
| Ventilation | Ensure adequate general laboratory ventilation to supplement primary engineering controls. |
| Hygiene Practices | Wash hands thoroughly with soap and water before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in areas where this compound is handled. |
Operational and Disposal Plans
A clear and concise plan for routine handling, spill cleanup, and waste disposal is essential for maintaining a safe laboratory.
Standard Handling Procedure
The following workflow outlines the key steps for safely handling this compound in a research setting.
Spill Cleanup Protocol
In the event of a this compound powder spill, immediate and appropriate action is required to prevent exposure and contamination.
For a Minor Spill (less than 500mg) within a fume hood:
-
Restrict Access: Ensure the fume hood sash is lowered and alert others in the immediate area.
-
Don PPE: Wear the full PPE ensemble as detailed in the table above, including respiratory protection.
-
Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal.
-
Wetting: Carefully dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to avoid raising dust.
-
Cleanup: Using forceps, carefully pick up the wetted absorbent material and place it into a designated hazardous waste bag.
-
Decontamination: Wipe the spill area clean with the solvent-dampened paper towels, working from the outer edge of the spill inwards. Place all used cleaning materials into the hazardous waste bag.
-
Final Cleaning: Clean the area with a detergent solution, followed by a water rinse.
-
Disposal: Seal the hazardous waste bag and place it in the appropriate hazardous waste container.
For a Major Spill (greater than 500mg) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a major spill yourself.
Waste Disposal Plan
Proper segregation and disposal of this compound waste are critical to ensure regulatory compliance and environmental safety.
| Waste Stream | Container Type | Disposal Protocol |
| Bulk this compound Powder | Labeled, sealed hazardous waste container. | Dispose of as hazardous chemical waste through your institution's EHS department. |
| Trace Contaminated Solids (Gloves, Gowns, Wipes) | Yellow trace chemotherapy waste bag or designated hazardous waste container. | Dispose of as trace hazardous waste according to institutional procedures. |
| Contaminated Sharps | Puncture-resistant sharps container labeled as "Hazardous Waste". | Dispose of through the institutional hazardous waste program. |
| Contaminated Solutions | Labeled, sealed hazardous liquid waste container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Always follow your institution's specific guidelines for hazardous waste disposal and consult with your EHS department for any questions. By implementing these safety measures and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
